molecular formula C6H12ClNO2 B1527387 H-Ala-oall hcl CAS No. 203799-82-0

H-Ala-oall hcl

Cat. No.: B1527387
CAS No.: 203799-82-0
M. Wt: 165.62 g/mol
InChI Key: CRXONUAGIIJRTQ-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-oall hcl is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-3-4-9-6(8)5(2)7;/h3,5H,1,4,7H2,2H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXONUAGIIJRTQ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to L-Alanine Allyl Ester Hydrochloride (H-Ala-OAll •HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Utility of H-Ala-OAll •HCl in Advanced Synthesis

L-Alanine allyl ester hydrochloride (H-Ala-OAll•HCl) is a pivotal building block for researchers and process chemists in the fields of peptide synthesis and drug development.[1][2][3] As a derivative of the fundamental amino acid L-alanine, its strategic value lies in the incorporation of an allyl ester moiety for the protection of the carboxylic acid. This feature provides a distinct chemical handle that allows for selective deprotection under exceptionally mild conditions, offering a critical layer of orthogonality in complex, multi-step synthetic strategies.[4]

This guide provides an in-depth examination of the chemical properties, strategic applications, and detailed experimental protocols for H-Ala-OAll•HCl. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to effectively leverage this versatile reagent in their work. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in sound chemical principles.

Core Physicochemical & Spectroscopic Properties

A comprehensive understanding of a reagent's physical and chemical characteristics is foundational to its successful application. H-Ala-OAll•HCl is typically supplied as an off-white crystalline powder with excellent solubility in water.[1][3]

Data Presentation: Key Properties of H-Ala-OAll•HCl
PropertyValueSource(s)
Synonyms L-Ala-OAll•HCl; (S)-Allyl 2-aminopropanoate hydrochloride[5]
CAS Number 203799-82-0[5]
Molecular Formula C₆H₁₁NO₂•HCl[5]
Molecular Weight 165.62 g/mol [5]
Appearance Off-white powder[1]
Purity ≥ 99% (HPLC)[1]
Optical Rotation [α]D²⁰ = -5.5 ± 1º (c=1 in DMF)[1]
Storage Store at 0-8 °C, under inert atmosphere. Hygroscopic.[1]
Solubility Profile

While qualitatively described as having excellent water solubility, quantitative data in various solvents is not extensively published.[1][3] The hydrochloride salt form significantly enhances solubility in polar protic solvents compared to the free base. Based on data for analogous amino acid ester hydrochlorides, solubility in polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol is expected to be substantial.[6] For researchers requiring precise solubility data for reaction optimization or formulation, the following protocol is recommended.

Experimental Protocol: Determination of Quantitative Solubility
  • Preparation: Add a known excess amount of H-Ala-OAll•HCl to a fixed volume (e.g., 1.0 mL) of the desired solvent (e.g., DMF, Dichloromethane, Acetonitrile) in a sealed vial at a constant temperature (e.g., 25 °C).

  • Equilibration: Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a precise volume of the supernatant using a calibrated micropipette, ensuring no solid particles are transferred. A centrifugation step followed by supernatant extraction is recommended for accuracy.

  • Quantification: Remove the solvent from the extracted aliquot under vacuum. Accurately weigh the remaining solid residue.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the mass of the residue and the volume of the aliquot.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (in D₂O):

  • δ ~1.6 ppm (doublet, 3H): Protons of the alanine methyl group (CH₃), split by the adjacent methine proton.

  • δ ~4.2 ppm (quartet, 1H): The α-proton of the alanine backbone (CH), split by the adjacent methyl protons.

  • δ ~4.7 ppm (doublet, 2H): Protons of the methylene group adjacent to the ester oxygen (-O-CH₂-).

  • δ ~5.3-5.5 ppm (multiplet, 2H): The two terminal vinyl protons (=CH₂).

  • δ ~5.9 ppm (multiplet, 1H): The internal vinyl proton (-CH=).

Predicted ¹³C NMR Spectrum (in D₂O):

  • δ ~16 ppm: Alanine methyl carbon (CH₃).

  • δ ~50 ppm: Alanine α-carbon.

  • δ ~67 ppm: Allyl methylene carbon (-O-CH₂-).

  • δ ~120 ppm: Terminal vinyl carbon (=CH₂).

  • δ ~131 ppm: Internal vinyl carbon (-CH=).

  • δ ~171 ppm: Ester carbonyl carbon (C=O).

Predicted FT-IR Absorption Bands (KBr pellet):

  • ~3100-2800 cm⁻¹ (broad, strong): N-H stretching from the primary ammonium group (-NH₃⁺), characteristic of amine hydrochlorides.

  • ~1740 cm⁻¹ (strong): C=O stretching of the ester group.

  • ~1645 cm⁻¹ (medium): C=C stretching of the allyl group.

  • ~1200-1100 cm⁻¹ (strong): C-O stretching of the ester.

  • ~990 and 920 cm⁻¹ (medium): Out-of-plane bending for the =C-H bonds of the allyl group.[7]

Application in Peptide Synthesis: The Allyl Advantage

The primary application of H-Ala-OAll•HCl is in peptide synthesis, where the allyl ester serves as a temporary protecting group for the C-terminus. The strategic advantage of the allyl group is its unique deprotection chemistry, which confers orthogonality to the two major strategies in solid-phase peptide synthesis (SPPS): Fmoc/tBu and Boc/Bn.[8]

Key Advantages:

  • Orthogonality: The allyl group is stable to the acidic conditions used to remove Boc and t-butyl-based side-chain protecting groups (e.g., trifluoroacetic acid) and the basic conditions used to remove the Fmoc group (e.g., piperidine).[4][8] This allows for selective deprotection of the C-terminus while all other protecting groups remain intact, enabling strategies like on-resin cyclization or side-chain modification.

  • Mild Deprotection: Removal is achieved under neutral or near-neutral conditions using a palladium(0) catalyst, which avoids the harsh acidic or basic treatments that can degrade sensitive peptide sequences.[9]

  • Avoidance of Cation Formation: Unlike acid-labile groups that can generate reactive carbocations, palladium-catalyzed deprotection proceeds via a mechanism that mitigates the risk of side reactions with nucleophilic residues like tryptophan or methionine.[4]

Workflow: Peptide Coupling with H-Ala-OAll•HCl

The following is a generalized, yet robust, protocol for the solution-phase coupling of an N-protected amino acid to H-Ala-OAll•HCl. This workflow utilizes the common EDC/HOBt activation method.

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Work-up & Isolation P1 Dissolve N-Fmoc-AA (1.0 eq) & HOBt (1.1 eq) in DMF A1 Cool Fmoc-AA/HOBt solution to 0°C P1->A1 P2 Add H-Ala-OAll•HCl (1.05 eq) & DIPEA (2.1 eq) to a separate flask A3 Transfer activated solution to the H-Ala-OAll solution P2->A3 Add activated acid A2 Add EDC•HCl (1.1 eq) to activate A1->A2 A2->A3 Immediately A4 Stir at RT for 2-4 hours A3->A4 W1 Dilute with Ethyl Acetate A4->W1 W2 Wash with 5% NaHCO₃ (aq), Water, and Brine W1->W2 W3 Dry over Na₂SO₄ W2->W3 W4 Concentrate in vacuo W3->W4 W5 Purify via Chromatography W4->W5

Caption: Workflow for a standard EDC/HOBt mediated peptide coupling.

Experimental Protocol: Solution-Phase Peptide Coupling

Causality and Self-Validation: This protocol includes an in situ neutralization of the hydrochloride salt. H-Ala-OAll•HCl requires a base to liberate the free amine for nucleophilic attack. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is critical to prevent unwanted side reactions. An excess of base is used to both neutralize the HCl salt and the HOBt additive, ensuring the coupling proceeds efficiently.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve the N-protected amino acid (e.g., Fmoc-L-Val-OH, 1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt, 1.1 equivalents) in anhydrous DMF.

    • In a separate reaction vessel, suspend H-Ala-OAll•HCl (1.05 equivalents) in Dichloromethane (DCM) or DMF. Add DIPEA (2.1 equivalents) to this suspension and stir for 10-15 minutes to generate the free amine.

  • Activation:

    • Cool the solution of the N-protected amino acid and HOBt to 0°C in an ice bath.

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC•HCl, 1.1 equivalents) to the cooled solution and stir for 5 minutes. The formation of the HOBt active ester is the critical activation step.[10]

  • Coupling:

    • Transfer the activated acid solution to the vessel containing the neutralized H-Ala-OAll.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and saturated aqueous NaCl (brine).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide by flash column chromatography on silica gel.

The Deprotection Mechanism: A Palladium-Catalyzed Process

The removal of the allyl group is a cornerstone of its utility. This is achieved through a palladium(0)-catalyzed allylic substitution reaction, often referred to as a Tsuji-Trost type reaction.[11] The process involves the formation of a π-allyl palladium complex, which is then intercepted by a nucleophilic "scavenger."

G Pd0 Pd(0)L₄ PiAllyl π-Allyl Pd(II) Complex Peptide-COO⁻ [PdL₂]⁺ Pd0->PiAllyl Substrate {Peptide-COO-CH₂CH=CH₂} Substrate->PiAllyl Oxidative Addition PiAllyl:f1->Pd0 Reductive Elimination Product Deprotected Peptide-COOH PiAllyl:f0->Product Byproduct Scavenger-Allyl Adduct Scavenger Scavenger (e.g., PhSiH₃) Scavenger->PiAllyl:f1 Nucleophilic Attack

Caption: Catalytic cycle of Pd(0)-mediated allyl ester deprotection.

Mechanism Explained:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl ester. This is followed by an oxidative addition step where the catalyst inserts into the carbon-oxygen bond, displacing the carboxylate anion and forming a cationic π-allyl palladium(II) complex.[11][12]

  • Nucleophilic Attack: A soft nucleophile, known as a scavenger, attacks the π-allyl complex. This can occur either at one of the terminal carbons of the allyl moiety or directly at the palladium center.[12]

  • Reductive Elimination & Catalyst Regeneration: The attack by the scavenger leads to the formation of a stable scavenger-allyl adduct and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The liberated carboxylate is then protonated during work-up to yield the free carboxylic acid.

The Critical Role of the Scavenger: The scavenger is essential to irreversibly trap the allyl group and prevent its re-addition to the carboxylate. Common scavengers include phenylsilane (PhSiH₃), morpholine, or borane complexes, which are soft nucleophiles that effectively intercept the palladium complex.[13][14]

Experimental Protocol: On-Resin Allyl Deprotection

This protocol is adapted for solid-phase peptide synthesis (SPPS) and highlights the practicality of performing the deprotection under standard laboratory conditions.

Causality and Self-Validation: This procedure has been shown to be robust even under atmospheric conditions, challenging the historical notion that strict inert atmospheres are required.[15] The use of a scavenger like phenylsilane is critical for driving the reaction to completion.[13] The protocol specifies repeated treatments to ensure complete removal of the protecting group, which can be verified using analytical techniques like HPLC-MS on a small cleaved sample.

  • Resin Preparation: Swell the peptide-resin (1.0 equivalent) in anhydrous Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Reagent Solution Preparation: Prepare a deprotection cocktail consisting of Phenylsilane (24 equivalents) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 equivalents) in DCM (e.g., 1-2 mL per 100 mg of resin). Safety Note: Palladium reagents should be handled in a well-ventilated fume hood.

  • Deprotection Reaction:

    • Drain the DCM from the swollen resin.

    • Add the deprotection cocktail to the resin.

    • Agitate the mixture at room temperature for 30 minutes. The resin may develop a yellow or dark color.

  • Repeat and Wash:

    • Drain the reagent solution.

    • Repeat step 3 with a freshly prepared deprotection cocktail for another 30 minutes to ensure complete removal.

    • Wash the resin extensively with DCM (5x), DMF (3x), and finally DCM (5x) to remove all traces of the catalyst and scavenger byproducts. The resin is now ready for the next synthetic step (e.g., coupling or cleavage).

Safety & Handling

H-Ala-OAll•HCl is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry, cool (0-8 °C), and well-ventilated place. The compound is hygroscopic and should be stored under an inert atmosphere to maintain its integrity.

Conclusion

L-Alanine allyl ester hydrochloride is more than just a protected amino acid; it is a strategic tool that enables advanced synthetic pathways in peptide and medicinal chemistry. Its key attribute—the orthogonally removable allyl ester—provides chemists with the flexibility to perform selective deprotections under mild conditions, a critical requirement for the synthesis of complex molecules. By understanding the fundamental chemical properties and the mechanistic underpinnings of its application, researchers can confidently and effectively integrate H-Ala-OAll•HCl into their synthetic workflows, accelerating the development of novel therapeutics and research compounds.

References

  • Biotage. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Biotage Blog. Retrieved January 20, 2026, from [Link]

  • Lauer, J. L., et al. (1992). Allyl side chain protection in peptide synthesis. Google Patents (EP0518295A2).
  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved January 20, 2026, from [Link]

  • Wuhan Golden Kylin Industry & Trade Co., Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 20, 2026, from [Link]

  • IOPscience. (n.d.). Metal-catalysed cleavage of allyl esters. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). H-Ala-oall hcl. PubChem Compound Database. Retrieved January 20, 2026, from [Link]

  • aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2012). Shows the FT-IR spectra of pure L-alanine single crystal. Retrieved January 20, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved January 20, 2026, from [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Available at: [Link]

  • ResearchGate. (2015). A Novel, One-Step Palladium and Phenylsilane Activated Amidation from Allyl Ester on Solid Support. Retrieved January 20, 2026, from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Tsuji–Trost reaction. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 20, 2026, from [Link]

  • Biotage. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Retrieved January 20, 2026, from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved January 20, 2026, from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved January 20, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved January 20, 2026, from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 20, 2026, from [Link]

  • PubMed. (2022, June 9). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Retrieved January 20, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link]

  • aapptec. (n.d.). Coupling Reagents. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Assignment of peaks from 1H and 13C NMR. Retrieved January 20, 2026, from [Link]

  • YouTube. (2025, December 11). Breaking Down the Pi-Allyl Complex #chemistry #mechanism #tutorial. Retrieved January 20, 2026, from [Link]

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Sources

An In-depth Technical Guide to L-Alanine Allyl Ester Hydrochloride: Structure, Synthesis, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and biochemical research, the precise construction of peptides and modified protein structures is of paramount importance. This necessitates a sophisticated toolkit of molecular building blocks that offer both reactivity and selective protection. L-Alanine allyl ester hydrochloride (L-Ala-OAll·HCl) has emerged as a important reagent in this field, valued for its role as a protected form of the amino acid L-alanine. The allyl ester functionality provides a stable yet readily cleavable protecting group for the carboxylic acid, enabling its strategic use in complex synthetic pathways, particularly in solid-phase peptide synthesis (SPPS). This guide offers a comprehensive overview of the structure, synthesis, and application of L-Alanine allyl ester hydrochloride, with a focus on the underlying chemical principles and practical experimental protocols.

Physicochemical Properties and Structure

L-Alanine allyl ester hydrochloride is the hydrochloride salt of the allyl ester of L-alanine. The presence of the hydrochloride salt enhances its stability and solubility in aqueous and polar organic solvents, making it a convenient form for storage and handling in a laboratory setting.[1][2]

PropertyValueSource
Chemical Formula C₆H₁₁NO₂·HCl[1][3]
Molecular Weight 165.62 g/mol [3]
Appearance Off-white powder[1]
CAS Number 203799-82-0[1][3]
Optical Rotation [α]D²⁰ = -5.5 ± 1º (c=1 in DMF)[1]
Storage 0-8 °C[1]

The structure of L-Alanine allyl ester hydrochloride features a chiral center at the alpha-carbon of the alanine residue, the (S)-configuration, which is crucial for its application in the synthesis of biologically active peptides. The allyl ester group provides protection for the carboxyl terminus, preventing its participation in undesired side reactions during peptide chain elongation.

Synthesis of L-Alanine Allyl Ester Hydrochloride

The synthesis of L-Alanine allyl ester hydrochloride is typically achieved through a Fischer-Speier esterification reaction.[4][5] This acid-catalyzed reaction involves the treatment of L-alanine with an excess of allyl alcohol in the presence of a strong acid, such as hydrogen chloride, which also serves to form the final hydrochloride salt.

L_Alanine L-Alanine Reaction Fischer-Speier Esterification L_Alanine->Reaction Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Reaction HCl HCl (catalyst and reactant) HCl->Reaction Product L-Alanine allyl ester hydrochloride Reaction->Product

Caption: General schematic of the synthesis of L-Alanine allyl ester hydrochloride.

Experimental Protocol: General Procedure for Fischer-Speier Esterification

This protocol is a general method based on established procedures for the esterification of amino acids.[6][7]

Materials:

  • L-Alanine

  • Allyl alcohol (anhydrous)

  • Thionyl chloride (SOCl₂) or anhydrous HCl gas

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-alanine in a suitable excess of anhydrous allyl alcohol (e.g., 5-10 equivalents).

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise to the stirred suspension. This in situ generates HCl as the catalyst. Alternatively, anhydrous HCl gas can be bubbled through the reaction mixture.

  • Esterification: After the addition of the acid catalyst, remove the ice bath and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting L-alanine is consumed (usually several hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess allyl alcohol under reduced pressure using a rotary evaporator.

  • Crystallization and Isolation: To the resulting crude product, add anhydrous diethyl ether to induce precipitation of the L-Alanine allyl ester hydrochloride salt.

  • Purification: Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Self-Validation: The purity of the synthesized L-Alanine allyl ester hydrochloride can be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The expected data are detailed in the following section.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in D₂O)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.6d3H-CH₃ (Alanine)
~4.2q1Hα-CH (Alanine)
~4.7d2H-O-CH₂- (Allyl)
~5.3-5.5m2H=CH₂ (Allyl)
~5.9-6.1m1H-CH= (Allyl)
Predicted ¹³C NMR Spectrum (in D₂O)
Chemical Shift (δ, ppm)Assignment
~16.5-CH₃ (Alanine)
~49.0α-CH (Alanine)
~67.0-O-CH₂- (Allyl)
~120.0=CH₂ (Allyl)
~131.0-CH= (Allyl)
~172.0C=O (Ester)
Predicted IR Spectrum
Wavenumber (cm⁻¹)Functional Group
~3400-2800N-H and C-H stretching
~1740C=O stretching (Ester)
~1645C=C stretching (Allyl)
~1200C-O stretching (Ester)
Mass Spectrometry

In mass spectrometry, L-Alanine allyl ester would be expected to show a molecular ion peak corresponding to the free base (C₆H₁₁NO₂), with a mass-to-charge ratio (m/z) of 129.08. Common fragmentation patterns would involve the loss of the allyl group or cleavage of the ester bond.[11][12][13]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of L-Alanine allyl ester hydrochloride is in solid-phase peptide synthesis (SPPS), where the allyl ester serves as a protecting group for the C-terminal carboxylic acid.[14] This is particularly valuable in strategies that require selective deprotection of the C-terminus while the peptide remains attached to the solid support, for example, in the on-resin synthesis of cyclic peptides.

cluster_SPPS_Cycle SPPS Cycle cluster_On_Resin_Cyclization On-Resin Cyclization Start Resin-Bound Peptide with N-terminal Fmoc Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Coupling with N-Fmoc-Amino Acid (e.g., DIC/Oxyma) Washing1->Coupling Washing2 Washing Coupling->Washing2 Elongated_Peptide Elongated Resin-Bound Peptide Washing2->Elongated_Peptide Elongated_Peptide->Start Repeat for next amino acid Allyl_Deprotection C-terminal Allyl Deprotection (Pd(PPh₃)₄ / Scavenger) Elongated_Peptide->Allyl_Deprotection N_terminal_Deprotection N-terminal Deprotection Allyl_Deprotection->N_terminal_Deprotection Cyclization Intramolecular Coupling N_terminal_Deprotection->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Cyclic_Peptide Cyclic Peptide Cleavage->Cyclic_Peptide

Caption: Workflow illustrating the use of an allyl ester in SPPS for on-resin peptide cyclization.

Palladium-Catalyzed Deprotection of the Allyl Ester

The removal of the allyl protecting group is a critical step and is typically achieved under mild conditions using a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.

Mechanism of Deprotection:

  • Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the allyl group and undergoes oxidative addition to form a π-allylpalladium(II) complex, releasing the carboxylate of the peptide.

  • Nucleophilic Attack: A scavenger, such as phenylsilane (PhSiH₃), morpholine, or a borane complex, attacks the π-allyl complex.

  • Reductive Elimination: This regenerates the Pd(0) catalyst and forms a stable, neutral allylic byproduct with the scavenger, driving the reaction to completion.

Peptide_Allyl_Ester Peptide-O-Allyl Pi_Allyl_Complex [Peptide-O⁻] [π-Allyl-Pd(II)L₂]⁺ Peptide_Allyl_Ester->Pi_Allyl_Complex + Pd(0)L₄ - 2L Pd0 Pd(0)L₄ Pi_Allyl_Complex->Pd0 Reductive Elimination Deprotected_Peptide Peptide-OH Pi_Allyl_Complex->Deprotected_Peptide Allyl_Scavenger_Product Allyl-Nu Pi_Allyl_Complex->Allyl_Scavenger_Product Scavenger Nucleophilic Scavenger (Nu-H) Scavenger->Pi_Allyl_Complex Nucleophilic Attack

Caption: Simplified mechanism of palladium-catalyzed allyl ester deprotection.

Experimental Protocol: On-Resin Allyl Deprotection

This protocol is a representative procedure for the removal of an allyl ester from a resin-bound peptide.

Materials:

  • Peptide-resin with a C-terminal allyl ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM in a solid-phase synthesis vessel for 30 minutes.

  • Deprotection Cocktail Preparation: In a separate flask, under an inert atmosphere, prepare a solution of Pd(PPh₃)₄ (e.g., 0.2-0.5 equivalents relative to the resin loading) and phenylsilane (e.g., 10-20 equivalents) in anhydrous DCM.

  • Deprotection Reaction: Drain the DCM from the swollen resin and add the freshly prepared deprotection cocktail. Gently agitate the mixture at room temperature for 1-2 hours. The reaction is often repeated with a fresh portion of the deprotection cocktail to ensure complete removal of the allyl group.

  • Washing: After the deprotection is complete, drain the reaction mixture and thoroughly wash the resin with DCM, followed by DMF, and then again with DCM to remove the catalyst and byproducts.

Troubleshooting and Field-Proven Insights:

  • Incomplete Deprotection: If monitoring (e.g., by cleaving a small amount of peptide from the resin and analyzing by HPLC-MS) indicates incomplete deprotection, increase the reaction time or the equivalents of the palladium catalyst and scavenger. Microwave-assisted deprotection can also significantly accelerate the reaction.

  • Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air. While some modern protocols have been developed for open-flask deprotections, performing the reaction under an inert atmosphere is generally recommended for reproducibility.

  • Side Reactions: The choice of scavenger is important to prevent side reactions such as N-allylation of free amines in the peptide sequence. Phenylsilane is a commonly used and effective scavenger.

Conclusion

L-Alanine allyl ester hydrochloride is a valuable and versatile building block for researchers and scientists in the field of peptide chemistry and drug development. Its utility stems from the stability of the allyl ester protecting group under standard SPPS conditions and its mild and selective removal using palladium catalysis. A thorough understanding of its synthesis, characterization, and the nuances of its application, particularly the deprotection step, is crucial for its successful implementation in the synthesis of complex peptides and other bioactive molecules. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for the effective utilization of this important synthetic tool.

References

  • Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (n.d.). PREPARATION OF (2R,5S)-2-TERT-BUTYL-3,5-DIMETHYLIMIDAZOLIDIN-4-ONE. Organic Syntheses. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

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  • Unknown. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

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  • Burlina, F., et al. (n.d.). PREPARATION OF N-(BOC)-ALLYLGLYCINE METHYL ESTER USING A ZINC-MEDIATED, PALLADIUM-CATALYZED CROSS-COUPLING REACTION. Organic Syntheses. [Link]

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  • J&K Scientific LLC. L-Alanine tert-butyl ester hydrochloride. [Link]

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H-Ala-OAll HCl (CAS 203799-82-0): A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of L-Alanine allyl ester hydrochloride (H-Ala-OAll HCl), a critical building block for researchers, chemists, and drug development professionals engaged in advanced peptide synthesis. We will move beyond a simple recitation of facts to explore the rationale behind its application, the nuances of its handling, and the strategic advantages it offers in the synthesis of complex peptides, including cyclic and modified structures.

Introduction: The Strategic Value of Allyl Protection in Peptide Chemistry

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to success. This compound offers a strategically advantageous approach through the use of an allyl (All) ester for carboxyl group protection. The allyl group provides a critical layer of orthogonality, being stable to the acidic conditions used for tert-butyloxycarbonyl (Boc) group removal and the basic conditions for 9-fluorenylmethyloxycarbonyl (Fmoc) group cleavage.[1] This unique stability allows for selective deprotection of the C-terminal carboxyl group while the peptide remains anchored to the resin and other protecting groups are intact, a feature that is indispensable for on-resin cyclization and the synthesis of other complex peptide architectures.[2][3]

This guide will dissect the properties, synthesis, and application of this compound, providing not just protocols, but the underlying chemical principles that govern its effective use.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its proper storage, handling, and application in synthesis.

PropertyValueSource(s)
CAS Number 203799-82-0[4][5]
Molecular Formula C₆H₁₂ClNO₂[4]
Molecular Weight 165.62 g/mol [4][5]
Appearance Off-white powder[6]
Purity ≥ 99% (HPLC)[6]
Optical Rotation [α]D²⁰ = -5.5 ± 1º (c=1 in DMF)[6]
Solubility Soluble in water.[6]
Storage Store at 0-8 °C in an inert atmosphere.[6][7]

Note on Handling: Due to its hydrochloride salt form, this compound can be hygroscopic. It is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature to prevent degradation and maintain its reactivity.

Synthesis of this compound

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Step-by-Step Conceptual Protocol:
  • Reaction Setup: L-alanine is suspended in an excess of allyl alcohol, which serves as both a reactant and a solvent. The mixture is cooled in an ice bath.

  • Acid Catalyst Addition: Thionyl chloride is added dropwise to the cooled suspension. This in situ generates HCl, which catalyzes the esterification and also forms the hydrochloride salt of the amino group.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then gently refluxed to drive the esterification to completion.

  • Workup: The excess allyl alcohol and other volatile components are removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether), to yield pure this compound.

The Core Application: Allyl Ester in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this compound lies in its role as the C-terminal amino acid in Fmoc-based SPPS, especially when subsequent on-resin modifications are required.

The Principle of Orthogonality:

The allyl ester is stable to the piperidine solutions used for Fmoc deprotection and the trifluoroacetic acid (TFA) cocktails used for final cleavage from many resins and removal of acid-labile side-chain protecting groups (e.g., Boc, tBu).[1] This orthogonality is the cornerstone of its utility.

Caption: Workflow for on-resin head-to-tail peptide cyclization.

By anchoring the peptide to the resin via an amino acid side chain (e.g., Asp, Glu, Lys), both the N-terminus (via Fmoc removal) and the C-terminus (via allyl deprotection) can be selectively deprotected and subsequently coupled to form a cyclic peptide.

[10][11]#### 7.2. Synthesis of Lipopeptides

Lipopeptides, which are peptides conjugated to lipid moieties, are of significant interest in drug delivery and immunology. The mild conditions required for allyl deprotection are compatible with the often-sensitive lipid components, making this compound a valuable tool in their synthesis. T[12]he lipidation can be performed on the N-terminus or a side chain after the linear peptide has been assembled.

Conclusion

This compound is more than just a protected amino acid; it is a key enabling reagent for the synthesis of complex and high-value peptides. Its utility is rooted in the orthogonality of the allyl ester protecting group, which allows for selective C-terminal deprotection under mild conditions. This feature is instrumental in the efficient on-resin synthesis of cyclic peptides and is compatible with the delicate nature of modified peptides such as lipopeptides. A thorough understanding of its properties, the mechanism of its deprotection, and the nuances of its application will empower researchers to push the boundaries of peptide chemistry and accelerate the development of novel therapeutics and research tools.

References

  • Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. PubMed.
  • 1209 – Allyl Ester Deprotection and On-Resin Cycliz
  • Synthesis of characteristic lipopeptides of lipid modified proteins employing the allyl ester as protecting group.
  • On-Resin Cyclization Strategies for Peptides Containing D-Valine: Applic
  • This compound | C6H12ClNO2 | CID 56777047. PubChem.
  • Technical Support Information Bulletin 1180 - Cys(Acm)
  • Metal-catalysed cleavage of allyl esters. Wordpress. (2026-01-06).
  • P250-biotage-evaluation-on-resin-head-to-tail-cyclization-protocols-peptides-autom
  • Alloc Protecting Group Removal Protocol 0.2 eq. Pd(PPh 20.0 eq. Phenylsilane R.T., 2 hrs HN O Alloc Protected Lysine NH2 Lysine. CDN.
  • Reagents for Palladium-Catalyzed Allyl Deprotection: Applic
  • Mechanism of allyl deprotection through catalytic palladium π-allyl...
  • SYNTHESIS OF PROTEINS BY NATIVE CHEMICAL LIGATION USING FMOC-BASED CHEMISTRY. OSTI.GOV. (2005-01-25).
  • Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Str
  • Fmoc-Protein Synthesis: Preparation of Peptide Thioesters Using a Side-Chain Anchoring Strategy.
  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. PubMed.
  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis.
  • Acid‐Labile Protecting Groups for the Synthesis of Lipidated Peptides.
  • L-Alanine allyl ester hydrochloride. Chem-Impex.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst | The Journal of Organic Chemistry.
  • This compound | 203799-82-0. ChemicalBook.
  • L-Alanine allyl ester hydrochloride | CAS 203799-82-0 | SCBT. Santa Cruz Biotechnology.
  • EP0518295A2 - Allyl side chain protection in peptide synthesis.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Chemical shifts.
  • (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Organic Syntheses Procedure.
  • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.
  • a guide to 13c nmr chemical shift values.
  • The values for proton and C-13 chemical shifts given below are typical approxim
  • H-L-Phe-Oall HCl | C12H16ClNO2 | CID 155904420. PubChem.
  • CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. (2024-10-08).
  • What are the synthesis methods of L-Alanine Isopropyl Ester Hydrochloride?. Guidechem. (2024-07-05).
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29).
  • 1H NMR Chemical Shift.
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An In-depth Technical Guide to the Physicochemical Properties of L-Alanine Allyl Ester Hydrochloride (L-Ala-OAll·HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of L-Alanine Allyl Ester Hydrochloride (L-Ala-OAll·HCl), a versatile building block in synthetic organic chemistry and pharmaceutical development.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the structural and functional characteristics of L-Ala-OAll·HCl. While specific, publicly available experimental data for this compound is limited, this guide offers a robust framework for its characterization. It provides detailed, field-proven experimental protocols for determining its key physicochemical parameters, enabling researchers to generate reliable and reproducible data. This guide is structured to not only present known information but also to empower researchers to fully characterize this compound in their own laboratories, ensuring scientific integrity and fostering a deeper understanding of its behavior.

Introduction: The Significance of L-Ala-OAll·HCl in Modern Synthesis

L-Alanine allyl ester hydrochloride (L-Ala-OAll·HCl) is the hydrochloride salt of the allyl ester of the amino acid L-alanine.[1] Its strategic importance lies in the combination of a chiral amino acid core with a reactive allyl ester functionality. This unique structure makes it a valuable intermediate in the synthesis of peptides, peptidomimetics, and other bioactive molecules.[1] The allyl group serves as a versatile protecting group for the carboxylic acid, which can be selectively removed under mild conditions, often with palladium catalysts, without affecting other sensitive functional groups. This orthogonality is highly desirable in complex multi-step syntheses.

Furthermore, the presence of the chiral center from L-alanine makes L-Ala-OAll·HCl a useful chiral auxiliary in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds.[1] Its hydrochloride salt form generally enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[1] This guide will provide a detailed examination of its properties and the methodologies to accurately characterize them.

Physicochemical Properties: Known and Projected Characteristics

A summary of the currently available and computed physicochemical properties of L-Ala-OAll·HCl is presented in Table 1. It is important to note that some of these properties are predicted or derived from closely related analogs and should be experimentally verified.

PropertyValue / DescriptionSource
Chemical Name L-Alanine allyl ester hydrochloride[2]
Synonyms L-Ala-OAll·HCl, (S)-Allyl 2-aminopropanoate hydrochlorideN/A
CAS Number 203799-82-0[1][2]
Molecular Formula C₆H₁₁NO₂·HCl[1][2]
Molecular Weight 165.62 g/mol [2]
Appearance Off-white powder[1]
Purity Typically ≥ 99% (by HPLC)[1]
Optical Rotation [α]D²⁰ = -5.5 ± 1º (c=1 in DMF)[1]
Storage Conditions Store at 0-8 °C[1]
Solubility Soluble in water[1]
Hydrogen Bond Donor Count 2 (Computed)N/A
Hydrogen Bond Acceptor Count 3 (Computed)N/A
Rotatable Bond Count 4 (Computed)N/A
Exact Mass 165.0556563 Da (Computed)N/A

Structural Elucidation and Spectroscopic Analysis: A Practical Approach

Definitive structural confirmation of L-Ala-OAll·HCl relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, this section provides detailed protocols for acquiring and interpreting the necessary data, along with expected spectral features based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of L-Ala-OAll·HCl in solution.

A standard ¹H NMR spectrum will confirm the presence and connectivity of all non-exchangeable protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of L-Ala-OAll·HCl and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; D₂O is a good starting point due to the compound's solubility as a hydrochloride salt.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

Expected ¹H NMR Chemical Shifts (in D₂O):

  • Allyl CH=CH₂: ~5.8-6.0 ppm (multiplet, 1H)

  • Allyl CH=CH₂ :** ~5.2-5.4 ppm (multiplet, 2H)

  • Allyl OCH₂ -CH=CH₂:** ~4.6-4.8 ppm (doublet, 2H)

  • Alanine α-CH: ~4.0-4.2 ppm (quartet, 1H)

  • Alanine β-CH₃: ~1.5-1.7 ppm (doublet, 3H)

Note: The amine proton (NH₃⁺) is typically not observed in D₂O due to rapid deuterium exchange.

¹³C NMR spectroscopy will provide information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup:

    • Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0-180 ppm.

    • Number of Scans: 1024 or more scans are typically required.

    • Relaxation Delay: 2-5 seconds.

  • Data Acquisition and Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Chemical Shifts (in D₂O):

  • Ester Carbonyl (C=O): ~170-175 ppm

  • Allyl CH=CH₂: ~130-135 ppm

  • Allyl CH=CH₂: ~118-122 ppm

  • Allyl OCH₂-CH=CH₂: ~65-70 ppm

  • Alanine α-C: ~50-55 ppm

  • Alanine β-C: ~15-20 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in L-Ala-OAll·HCl.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorption Bands:

  • N-H Stretch (NH₃⁺): Broad band around 3100-2800 cm⁻¹

  • C-H Stretch (aliphatic and vinylic): 3100-2850 cm⁻¹

  • C=O Stretch (ester): Strong, sharp peak around 1740-1750 cm⁻¹[3][4]

  • N-H Bend (NH₃⁺): ~1600-1500 cm⁻¹

  • C=C Stretch (alkene): ~1645 cm⁻¹

  • C-O Stretch (ester): Strong peaks in the 1300-1000 cm⁻¹ region[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of L-Ala-OAll·HCl in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is recommended.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Expected Mass Spectrum:

  • [M+H]⁺ (for the free base): The primary ion observed should correspond to the protonated free base of L-Alanine allyl ester (C₆H₁₁NO₂), with an m/z of approximately 130.08. The hydrochloride salt will dissociate in the ESI source.

  • Fragmentation: Common fragmentation pathways for amino acid esters include the loss of the ester group and cleavage of the amino acid backbone.[5]

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of L-Ala-OAll·HCl is depicted below.

G cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 FT-IR Spectroscopy cluster_3 Mass Spectrometry prep Weigh L-Ala-OAll·HCl nmr_sample Dissolve in Deuterated Solvent prep->nmr_sample ir_sample Prepare KBr Pellet or use ATR prep->ir_sample ms_sample Prepare Dilute Solution prep->ms_sample h_nmr Acquire ¹H NMR nmr_sample->h_nmr c_nmr Acquire ¹³C NMR nmr_sample->c_nmr nmr_analysis Structural Elucidation h_nmr->nmr_analysis c_nmr->nmr_analysis ftir Acquire FT-IR Spectrum ir_sample->ftir ir_analysis Functional Group Identification ftir->ir_analysis ms Acquire ESI-MS ms_sample->ms ms_analysis Molecular Weight & Fragmentation Analysis ms->ms_analysis

Diagram 1: Workflow for the Spectroscopic Analysis of L-Ala-OAll·HCl.

Physical Properties: Determination and Significance

Melting Point

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range should be narrow.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement: Place a small amount of the powdered sample into a capillary tube. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point and record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

Note: The melting point of the closely related L-Alanine methyl ester hydrochloride is reported to be in the range of 109-111 °C.[6] The melting point of L-Ala-OAll·HCl is expected to be in a similar range but must be determined experimentally.

Solubility

Solubility data is essential for designing reaction conditions, purification procedures, and formulations.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

  • Equilibration: Add an excess amount of L-Ala-OAll·HCl to a known volume of the desired solvent (e.g., water, methanol, ethanol, dichloromethane) in a sealed vial.

  • Agitation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any solid particles.

  • Analysis: Quantify the concentration of L-Ala-OAll·HCl in the filtered supernatant using a validated analytical method, such as HPLC-UV or a gravimetric method after solvent evaporation.

Optical Rotation

As a chiral molecule, the specific optical rotation of L-Ala-OAll·HCl is a key parameter for confirming its enantiomeric purity.

Experimental Protocol: Optical Rotation Measurement

  • Sample Preparation: Accurately prepare a solution of L-Ala-OAll·HCl of a known concentration (e.g., 1 g/100 mL) in the specified solvent (e.g., DMF).[1]

  • Instrumentation: Use a calibrated polarimeter with a sodium D-line light source (589 nm).

  • Measurement: Measure the observed rotation of the solution in a polarimeter cell of a known path length at a controlled temperature (e.g., 20 °C).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Chemical Properties: Stability and Reactivity

Stability

The stability of L-Ala-OAll·HCl is a critical consideration for its storage and handling. As an ester, it is susceptible to hydrolysis, especially under acidic or basic conditions.[7] The hydrochloride salt form provides some stability, but aqueous solutions should generally be prepared fresh.[7]

Protocol for a Preliminary Stability Study:

  • Solution Preparation: Prepare solutions of L-Ala-OAll·HCl in various buffers (e.g., pH 4, 7, and 9).

  • Incubation: Store the solutions at controlled temperatures (e.g., ambient and elevated).

  • Analysis: At specified time points, analyze the solutions by HPLC to quantify the remaining L-Ala-OAll·HCl and identify any degradation products.

Reactivity

The chemical reactivity of L-Ala-OAll·HCl is primarily dictated by its three key functional components: the amine, the allyl ester, and the chiral center.

  • Amine Group: The primary amine, protonated as the hydrochloride salt, can be deprotected to its free base form to participate in reactions such as amide bond formation (peptide coupling) and N-alkylation.

  • Allyl Ester: The allyl ester is a versatile protecting group for the carboxylic acid. It is stable to a wide range of reaction conditions but can be selectively cleaved under mild conditions, typically using a palladium(0) catalyst and a scavenger.

  • α-Carbon: The α-carbon is a stereocenter and can also be a site of reactivity, for instance, in enolate formation and subsequent alkylation, although this often requires N-protection.

Chromatographic Analysis: Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and, if necessary, the enantiomeric excess of L-Ala-OAll·HCl.

Reversed-Phase HPLC for Purity Determination

A reversed-phase HPLC method can be developed to determine the chemical purity of L-Ala-OAll·HCl.

Generic Protocol for RP-HPLC:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile.

  • Detection: UV at a low wavelength (e.g., 210-220 nm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Chiral HPLC for Enantiomeric Purity

To confirm the enantiomeric purity, a chiral HPLC method is required.

General Approach for Chiral HPLC Method Development:

  • Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on cyclodextrins, polysaccharides, or crown ethers.[8]

  • Mobile Phase Optimization: For each promising CSP, optimize the mobile phase composition (e.g., the ratio of hexane/isopropanol for normal phase or acetonitrile/water/buffer for reversed-phase) to achieve baseline separation of the enantiomers.[9]

Workflow for Chromatographic Analysis

The following diagram illustrates the workflow for the complete chromatographic analysis of L-Ala-OAll·HCl.

G cluster_0 Sample Preparation cluster_1 Purity Analysis (RP-HPLC) cluster_2 Enantiomeric Purity Analysis (Chiral HPLC) prep Dissolve L-Ala-OAll·HCl in Mobile Phase rp_hplc Inject on C18 Column prep->rp_hplc chiral_hplc Inject on Chiral Stationary Phase prep->chiral_hplc rp_analysis Determine Chemical Purity rp_hplc->rp_analysis chiral_analysis Determine Enantiomeric Excess chiral_hplc->chiral_analysis

Diagram 2: Workflow for the Chromatographic Analysis of L-Ala-OAll·HCl.

Conclusion

L-Alanine allyl ester hydrochloride is a valuable and versatile chiral building block with significant potential in organic synthesis and pharmaceutical research. This technical guide has provided a comprehensive overview of its known physical and chemical properties. Recognizing the current limitations in publicly available experimental data, this guide has also presented a suite of detailed, actionable protocols for the complete physicochemical characterization of L-Ala-OAll·HCl. By following these methodologies, researchers can generate high-quality, reliable data for structural elucidation, purity determination, and the assessment of key physical properties. This approach not only ensures scientific rigor but also empowers researchers to fully understand and effectively utilize this important synthetic intermediate in their work.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). A periodic DFT study of IR spectra of amino acids: An approach toward a better understanding of the N-H and O-H stretching regions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). HMDB. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). HMDB. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Universities Space Research Association. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. USRA. Retrieved from [Link]

  • Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Washington University. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

  • Brieflands. (n.d.). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Scribd. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Google Patents. (n.d.). CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
  • P212121 Store. (n.d.). L-Alanine allyl ester hydrochloride. P212121 Store. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Studies on growth and characterization of an NLO crystal: L-alanine hydrogen chloride (LAHC). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Chemical Thermodynamics of D,L-Alanine and D,L-Serine in Aqueous NaCl and KCl Solutions. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Retrieved from [Link]

  • ResearchGate. (2025, August 21). Synthesis and characterization of alanine-derived nucleoside analogues. Retrieved from [Link]

Sources

H-Ala-oall hcl molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to L-Alanine Allyl Ester Hydrochloride (H-Ala-OAll·HCl)

Abstract

L-Alanine allyl ester hydrochloride (H-Ala-OAll·HCl) is a pivotal amino acid derivative employed extensively in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. Its unique structural feature, the allyl ester, serves as a versatile carboxylic acid protecting group that offers distinct advantages in complex molecular syntheses. This guide provides an in-depth exploration of H-Ala-OAll·HCl, covering its fundamental physicochemical properties, detailed synthesis protocols, its strategic application in solid-phase peptide synthesis (SPPS), and robust analytical methods for quality control. The causality behind experimental choices, from synthesis to deprotection, is elucidated to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.

Core Compound Properties and Specifications

L-Alanine allyl ester hydrochloride is the hydrochloride salt of the allyl ester of the natural amino acid L-alanine. The presence of the allyl group provides a unique deprotection pathway, while the hydrochloride salt form enhances its stability and handling characteristics as a solid.[1][2]

Physicochemical Data

A summary of the key quantitative data for H-Ala-OAll·HCl is presented in Table 1. This information is critical for accurate experimental planning, including molar calculations, reaction stoichiometry, and solution preparation.

PropertyValueSource(s)
Molecular Weight 165.62 g/mol [1][3]
Molecular Formula C₆H₁₁NO₂·HCl (or C₆H₁₂ClNO₂)[1][3]
CAS Number 203799-82-0[1][2][3]
Appearance Off-white powder/crystals[2]
Purity (Typical) ≥ 99% (by HPLC)[2]
Optical Rotation [α]D²⁰ = -5.5 ± 1º (c=1 in DMF)[2]
Storage Conditions 0–8 °C, protect from moisture[2]
Chemical Structure

The structure consists of an L-alanine core where the carboxylic acid is esterified with an allyl alcohol, and the alpha-amino group is protonated as a hydrochloride salt.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Suspend L-Alanine in excess Allyl Alcohol cool Cool mixture to 0°C (Ice Bath) start->cool Inert Atmosphere (N2/Ar) add_socl2 Add Thionyl Chloride dropwise cool->add_socl2 warm Warm to Room Temperature add_socl2->warm Control exotherm reflux Heat to Reflux (e.g., 40-50°C) warm->reflux monitor Monitor reaction by TLC reflux->monitor ~4-24 hours concentrate Concentrate in vacuo monitor->concentrate Upon completion triturate Triturate with Diethyl Ether concentrate->triturate Remove excess alcohol/SOCl2 filtrate Filter the solid precipitate triturate->filtrate Induce crystallization dry Dry under vacuum filtrate->dry end_product Obtain H-Ala-OAll·HCl dry->end_product

Caption: General workflow for the synthesis of H-Ala-OAll·HCl.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend L-alanine (1.0 eq) in excess allyl alcohol (10-20 eq).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of thionyl chloride.

  • Reagent Addition: Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (40-50 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting L-alanine spot disappears.

  • Isolation: Cool the reaction mixture to room temperature and remove the excess allyl alcohol and volatile byproducts under reduced pressure using a rotary evaporator.

  • Purification: To the resulting crude oil or solid, add a non-polar solvent such as diethyl ether and stir vigorously (trituration). This will cause the polar hydrochloride salt product to precipitate.

  • Final Product: Collect the white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure L-Alanine allyl ester hydrochloride.

Application in Peptide Synthesis: The Allyl Protecting Group

The primary application of H-Ala-OAll·HCl is as a building block in peptide synthesis. The allyl ester functions as a C-terminus protecting group that is orthogonal to the widely used Fmoc (acid-labile) and Boc (base-labile) N-terminus protecting groups. [1]

The Principle of Orthogonality

Orthogonality in protecting group strategy is paramount for the synthesis of complex peptides, such as cyclic or branched peptides. It allows for the selective removal of one protecting group in the presence of others, enabling specific modifications at desired locations. The allyl group's unique deprotection chemistry, requiring a palladium catalyst, makes it an ideal orthogonal partner to acid- and base-labile groups.

G cluster_deprotection Deprotection Pathways Peptide Fmoc-NH-CHR-...-Ala-OAll Side-Chain-PGs Fmoc Fmoc Group (N-Terminus) Fmoc->Peptide:N Removed by Base (e.g., Piperidine) Allyl Allyl Ester (C-Terminus) Allyl->Peptide Removed by Pd(0) Catalyst SideChain Side-Chain PGs (e.g., tBu, Trt) SideChain->Peptide Removed by Strong Acid (e.g., TFA)

Caption: Orthogonality of Allyl, Fmoc, and acid-labile side-chain groups.

Deprotection Mechanism and Protocol

The cleavage of the allyl ester is typically achieved via a palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger.

Mechanism Overview:

  • π-Allyl Complex Formation: A Pd(0) catalyst, commonly Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the double bond of the allyl group.

  • Oxidative Addition: The catalyst performs an oxidative addition, cleaving the C-O bond and forming a cationic π-allyl palladium(II) complex, liberating the free carboxylate of the peptide.

  • Nucleophilic Scavenge: A scavenger (e.g., phenylsilane, morpholine, or dimedone) attacks the allyl group on the palladium complex, regenerating the Pd(0) catalyst and forming an inert allylated scavenger byproduct.

Deprotection Protocol (On-Resin):

  • Swell Resin: Swell the peptide-bound resin in an appropriate solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Prepare Reagent Solution: Prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.25 eq) and a scavenger (e.g., Phenylsilane, PhSiH₃, 10-20 eq) in an inert, degassed solvent (e.g., DCM). Note: While historically performed under strict inert atmospheres, recent studies show that microwave-assisted deprotections can be successful under atmospheric conditions due to the significantly reduced reaction times. [4][5]3. Reaction: Add the reagent solution to the resin and agitate gently at room temperature for 1-2 hours, or heat using a microwave synthesizer (e.g., 2-5 minutes at 38°C) for accelerated cleavage. [5]4. Wash: After the reaction is complete, thoroughly wash the resin with the solvent, followed by washes with a chelating agent solution (e.g., sodium N,N-diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DCM and methanol before drying.

Quality Control and Analytical Methods

Ensuring the purity and identity of H-Ala-OAll·HCl is critical for its successful application. A combination of chromatographic and spectroscopic techniques should be employed.

Purity Assessment by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of amino acid derivatives.

Justification for Method Parameters:

  • Column: A C18 stationary phase provides good retention for small polar molecules.

  • Mobile Phase: An acidic mobile phase (e.g., using 0.1% Trifluoroacetic Acid or Formic Acid) is essential. It ensures that the primary amine of the alanine ester is fully protonated, preventing peak tailing and yielding sharp, symmetrical peaks.

  • Detector: UV detection at a low wavelength (210-220 nm) is used to detect the peptide bond-like amide linkage within the molecule.

  • Gradient: A gradient elution from a highly aqueous mobile phase to one with a higher organic content (acetonitrile or methanol) is typically used to elute the compound and any potential non-polar impurities.

Example RP-HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Sample Preparation: Dissolve sample in Mobile Phase A at ~1 mg/mL.

Identity Confirmation: Expected Spectroscopic Data

While a publicly available, experimentally verified spectrum for H-Ala-OAll·HCl is not readily accessible, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its constituent parts (L-alanine ester and allyl group). This predicted data serves as a crucial reference for researchers synthesizing the compound.

Expected ¹H NMR Spectrum (in D₂O):

  • ~1.6 ppm (d, 3H): Doublet corresponding to the methyl protons (-CH₃) of the alanine backbone, coupled to the α-proton.

  • ~4.2 ppm (q, 1H): Quartet for the α-proton (-CH-), coupled to the methyl protons.

  • ~4.7 ppm (d, 2H): Doublet for the ester methylene protons (-O-CH₂-).

  • ~5.3-5.5 ppm (m, 2H): Multiplet for the terminal vinyl protons (=CH₂).

  • ~5.9 ppm (m, 1H): Multiplet for the internal vinyl proton (-CH=).

Expected ¹³C NMR Spectrum (in D₂O):

  • ~16 ppm: Alanine methyl carbon (-CH₃).

  • ~50 ppm: Alanine α-carbon (-CH-).

  • ~68 ppm: Allyl ester methylene carbon (-O-CH₂-).

  • ~122 ppm: Terminal vinyl carbon (=CH₂).

  • ~132 ppm: Internal vinyl carbon (-CH=).

  • ~172 ppm: Ester carbonyl carbon (C=O).

Safety and Handling

As a hydrochloride salt and a potential irritant, proper laboratory safety protocols must be observed when handling H-Ala-OAll·HCl.

  • GHS Hazard Classification:

    • H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) to prevent hydrolysis and degradation. [2]

References

  • PubChem. H-Ala-oall hcl. National Center for Biotechnology Information. [Link]

  • Google Patents. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
  • Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]

  • Wilson, H., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]

Sources

L-Alanine Allyl Ester Hydrochloride: A Technical Guide to Solubility for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-Alanine allyl ester hydrochloride is a critical chiral building block in modern pharmaceutical development and peptide synthesis. Its utility is fundamentally linked to its solubility characteristics, which dictate its handling, formulation, and reaction kinetics. This guide provides a comprehensive overview of the solubility profile of L-Alanine allyl ester hydrochloride, addressing the current landscape of available data. Due to a notable absence of quantitative solubility values in public literature, this document establishes a predictive baseline using data from its closest structural analog, L-Alanine methyl ester hydrochloride. Furthermore, it provides a detailed, self-validating experimental protocol for researchers to precisely determine solubility in their specific solvent systems, ensuring reproducible and accurate results for drug development and scientific research.

Introduction: The Strategic Importance of L-Alanine Allyl Ester Hydrochloride

L-Alanine allyl ester hydrochloride serves as a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The presence of the allyl ester group offers a unique functional handle for synthetic transformations, particularly for deprotection under mild conditions, which is crucial for preserving the integrity of sensitive molecular structures. Its applications are diverse, ranging from the synthesis of novel peptides and peptidomimetics to its use as a chiral auxiliary in asymmetric synthesis.[1]

For drug development professionals, understanding the solubility of this compound is a non-negotiable prerequisite for efficient process development, formulation design, and ensuring bioavailability. A clear solubility profile enables the rational selection of solvents for synthesis, purification, and the preparation of stock solutions for screening and analysis.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties provides context for its solubility behavior.

PropertyValueReference(s)
CAS Number 203799-82-0[1][2]
Molecular Formula C₆H₁₁NO₂·HCl[1][2]
Molecular Weight 165.62 g/mol [2][3]
Appearance Off-white powder[1]
Purity ≥ 99% (HPLC)[1]
Storage 0-8 °C, protect from moisture[1]

Solubility Profile: A Data-Driven Approach in the Absence of Direct Quantitative Values

Qualitative Assessment of L-Alanine Allyl Ester Hydrochloride

Direct, quantitative solubility data for L-Alanine allyl ester hydrochloride is not extensively reported in peer-reviewed journals or chemical databases. However, supplier technical documents consistently describe it as having "excellent solubility in water."[1] This high aqueous solubility is expected, given the presence of the hydrophilic amino group and the hydrochloride salt form, which readily dissociates in polar protic solvents.

Quantitative Analysis via Structural Analogs

In the absence of direct data, a reliable estimate of solubility can be derived from structurally similar compounds. The most relevant analog with available quantitative data is L-Alanine methyl ester hydrochloride. The primary structural difference is the substitution of a methyl group for the allyl group on the ester—a change that has a relatively minor impact on overall polarity and molecular weight. This makes the methyl ester's solubility a strong predictive tool for the allyl ester.

The table below summarizes the known solubility of L-Alanine methyl ester hydrochloride in common laboratory solvents. Researchers can use these values as a robust starting point for estimating the solubility of L-Alanine allyl ester hydrochloride.

SolventL-Alanine Methyl Ester HCl SolubilityReference(s)
Water100 mg/mL[4]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[5]
Ethanol~30 mg/mL[5]
Dimethyl Sulfoxide (DMSO)~20 mg/mL (up to 100 mg/mL with sonication)[5][6]
Dimethylformamide (DMF)~20 mg/mL[5]

Expert Insight: The allyl group is slightly more nonpolar than the methyl group. Therefore, it is reasonable to hypothesize that the solubility of L-Alanine allyl ester hydrochloride in highly polar solvents like water may be marginally lower than its methyl analog, while its solubility in less polar organic solvents might be slightly higher. However, this difference is expected to be minimal, and the values for the methyl ester provide an excellent practical baseline for experimental design.

Experimental Protocol for Solubility Determination

Given the lack of public data, empirical determination of solubility is essential for any critical application. The following protocol describes a robust, self-validating workflow for determining the equilibrium solubility of L-Alanine allyl ester hydrochloride.

Principle: The Shake-Flask Method

The gold-standard isothermal shake-flask method will be used. This technique involves generating a saturated solution by agitating an excess of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached. The supernatant is then filtered and diluted for concentration analysis.

Required Materials and Equipment
  • L-Alanine allyl ester hydrochloride (purity ≥ 99%)

  • Selected solvents (HPLC grade)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standards:

    • Accurately weigh and dissolve a known amount of L-Alanine allyl ester hydrochloride in the chosen solvent to create a concentrated stock solution (e.g., 10 mg/mL, if soluble).

    • Perform serial dilutions of the stock solution to generate a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL).

    • Causality Check: A multi-point calibration curve is essential to ensure the detector response is linear over the expected concentration range, validating the accuracy of the final measurement.

  • Sample Preparation:

    • Add an excess amount of L-Alanine allyl ester hydrochloride to a vial (e.g., 20-30 mg). The key is to ensure solid material remains after equilibrium is reached.

    • Add a precise volume of the test solvent (e.g., 2 mL).

    • Cap the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the slurry to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure true equilibrium is reached, especially for compounds that may exhibit slow dissolution kinetics.

    • Trustworthiness Check: To validate equilibrium, samples can be taken at 24 and 48 hours. If the measured concentrations are statistically identical, equilibrium has been achieved.

  • Sample Processing and Analysis:

    • After equilibration, let the vials stand undisturbed for 30 minutes to allow excess solid to settle.

    • Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Causality Check: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve. A precise dilution factor is crucial.

    • Analyze the calibration standards and the diluted sample by HPLC-UV. Since the compound lacks a strong chromophore, detection at a low wavelength (e.g., 210-220 nm) is recommended.

  • Data Calculation:

    • Generate a calibration curve by plotting the peak area from the HPLC analysis versus the concentration of the standards.

    • Use the linear regression equation (y = mx + c) from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the final solubility in mg/mL.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_prep Preparation Phase cluster_eq Equilibration Phase cluster_analysis Analysis Phase cluster_calc Calculation Phase Standards 1. Prepare Calibration Standards Slurry 2. Prepare Compound-Solvent Slurry (Excess Solid) Shake 3. Agitate at Constant Temp (24-48h) Slurry->Shake Settle 4. Settle & Filter Supernatant (0.22 µm) Shake->Settle Dilute 5. Dilute Sample Precisely Settle->Dilute HPLC 6. Analyze via HPLC-UV Dilute->HPLC Calculate 7. Calculate Concentration using Calibration Curve HPLC->Calculate Result 8. Apply Dilution Factor to get Final Solubility Calculate->Result

Sources

Foreword: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Storage of H-Ala-OAll HCl

In the fast-paced environment of research and drug development, the imperative of safety is absolute. The compounds we handle are not merely reagents; they are reactive entities with inherent properties that demand our respect and understanding. L-Alanine allyl ester hydrochloride (this compound) is one such compound. As a valuable building block in peptide synthesis and medicinal chemistry, its utility is matched by the necessity for rigorous handling protocols.[1] This guide is crafted for the discerning scientist—one who understands that true experimental control begins with mastering the safety and handling of every component. We will move beyond rote checklists to explore the chemical causality behind each safety recommendation, empowering you to work not just safely, but with informed confidence.

Section 1: Compound Profile and Hazard Identification

Chemical Identity

This compound is the hydrochloride salt of the allyl ester of L-alanine.[1][2] This structure confers a dual character: the reactivity of an amino acid ester and the specific considerations of an allyl group, all presented as a stable, crystalline salt.

PropertyValueSource
IUPAC Name prop-2-enyl (2S)-2-aminopropanoate;hydrochloridePubChem[2]
Synonyms This compound, L-Alanine allyl ester hydrochloridePubChem, ChemicalBook[2][3]
CAS Number 203799-82-0Chem-Impex, ChemicalBook[1][3]
Molecular Formula C₆H₁₂ClNO₂PubChem[2]
Molecular Weight 165.62 g/mol PubChem[2]
Appearance Off-white powderChem-Impex[1]
GHS Hazard Classification

The primary, known hazards associated with this compound are based on its GHS classification. It is crucial to internalize these warnings as they dictate the minimum required safety controls.[2]

Hazard CodeStatementClassSource
H315 Causes skin irritationSkin Irritant, Category 2PubChem[2]
H319 Causes serious eye irritationEye Irritant, Category 2APubChem[2]
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3PubChem[2]

Expert Insight: The H335 classification is particularly important. As a fine, crystalline powder, this compound has the potential to become airborne during weighing and transfer. Inhalation can lead to irritation of the respiratory tract. The hydrochloride salt form, while improving stability, means the compound is acidic. Contact with mucous membranes in the eyes, nose, and throat can cause immediate irritation due to this acidity.

Inferred Hazards from Structural Moieties

Beyond the explicit GHS classifications, an experienced scientist must assess hazards based on the compound's structure.

  • Allyl Group: Allyl-containing compounds can have unique reactivity. While this compound itself is not rated as flammable, related allyl esters and allyl alcohol are.[4] It is prudent to keep it away from strong oxidizing agents, heat, and sources of ignition. Furthermore, some allyl esters are known sensitizers.[5]

  • Hydrochloride Salt: This makes the compound an acid. It will react exothermically with bases.[6] It is also corrosive to many metals, a reaction that can produce flammable hydrogen gas.[6][7] This dictates both storage compatibility and disposal procedures.

Section 2: The Self-Validating Safety Workflow: From Receipt to Disposal

A robust safety protocol is a closed-loop system where each step validates the next. The following workflow is designed to manage the lifecycle of this compound within the laboratory, minimizing risk at every stage.

cluster_receiving 1. Receiving & Inspection cluster_storage 2. Storage & Inventory cluster_handling 3. Safe Handling cluster_disposal 4. Waste Management Receiving Receive Shipment Inspect Inspect Container for Damage (Cracks, Poor Seal) Receiving->Inspect Unpack Label Verify Label: Name, CAS, Hazards Inspect->Label SDS Confirm SDS is On File Label->SDS Inventory Log into Chemical Inventory SDS->Inventory All Checks Pass Storage Store in Designated Location: - 0-8°C - Dry, Well-Ventilated - Away from Bases & Oxidizers Inventory->Storage Segregation Ensure Secondary Containment Storage->Segregation Handling Transfer to Lab Segregation->Handling Retrieve for Use FumeHood Work in Chemical Fume Hood Handling->FumeHood PPE Don Appropriate PPE FumeHood->PPE Weighing Weigh Compound Carefully (Minimize Dust) PPE->Weighing Reaction Add to Reaction Vessel Weighing->Reaction Waste Collect Waste Reaction->Waste Post-Experiment WasteSeg Segregate Solid & Liquid Waste (Label Hazardous Waste Containers) Waste->WasteSeg Disposal Dispose via Certified HazMat Vendor WasteSeg->Disposal

Caption: The lifecycle of this compound, from receipt to disposal.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety is a controlled environment. We first use engineering controls to isolate the hazard, then PPE as the final barrier.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[4][8] This is non-negotiable and directly addresses the respiratory irritation hazard (H335).[2]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

  • Safety Stations: An ANSI-compliant safety shower and eyewash station must be readily accessible within a 10-second travel distance from the handling area.[4][8]

Personal Protective Equipment (PPE)

A hazard assessment dictates the required PPE. For this compound, the following are mandatory.[9][10]

Protection TypeSpecificationRationale and Causality
Eye & Face ANSI Z87.1 compliant safety glasses with side shields, at a minimum. Chemical splash goggles are strongly recommended.[7][11]Protects against airborne particles during handling and splashes of solutions. Directly addresses the serious eye irritation hazard (H319).[2]
Skin (Hands) Chemically resistant gloves (Nitrile is generally acceptable for incidental contact, but consult a glove chart for prolonged use).[12]Prevents direct skin contact, addressing the skin irritation hazard (H315).[2] Gloves must be removed before leaving the lab or touching common surfaces (keyboards, door handles).
Skin (Body) Long-sleeved lab coat.[9]Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Not required if all work is performed in a fume hood. If a hood is unavailable or malfunctioning, a NIOSH-approved respirator with cartridges for acid gas and particulates is required.[8][13]This is a secondary control. The primary control is the fume hood, which mitigates the respiratory irritation hazard (H335).[2]

Section 4: Standard Operating Procedures (SOPs)

Storage Protocol
  • Verification: Upon receipt, confirm the container is intact and properly labeled.

  • Location: Store in a refrigerator or cold room designated for chemicals, at a temperature of 0-8°C.[1]

  • Segregation: Store in a secondary container to contain potential spills.[8] Crucially, store away from incompatible materials, especially strong bases (e.g., sodium hydroxide, amines) and strong oxidizing agents (e.g., permanganates, nitrates).[6][14]

  • Inventory: Log the material into your laboratory's chemical inventory system with the date of receipt and location.

Handling and Weighing Protocol
  • Preparation: Assemble all necessary equipment (spatulas, weigh paper, reaction vessel) inside the chemical fume hood before retrieving the compound.

  • PPE: Don all required PPE as specified in Section 3.2.

  • Transfer: Retrieve the this compound container from storage and place it in the fume hood. Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Open the container. Using a clean spatula, carefully transfer the desired amount of powder to a tared weigh boat or paper. Avoid any actions that could generate dust, such as tapping the spatula on the container neck.

  • Closure: Securely close the primary container immediately after dispensing.

  • Clean-up: Wipe the spatula and any minor residue from the work surface with a damp cloth (water is acceptable for this purpose), and dispose of the cloth as hazardous waste.

  • Return: Return the primary container to its designated storage location.

Section 5: Emergency Procedures

Preparation is the key to effective emergency response.

Spill Response

The appropriate response is dictated by the spill's magnitude.

Spill Spill Occurs Assess Assess Spill Size & Location (Inside or Outside Hood?) Spill->Assess Small Small Spill (<1g) Inside Fume Hood Assess->Small Small & Contained Large Large Spill (>1g) or Outside Hood Assess->Large Large or Uncontained Small_Action1 Ensure PPE is worn Small->Small_Action1 Large_Action1 Alert others in the immediate area Large->Large_Action1 Small_Action2 Cover gently with absorbent material (e.g., vermiculite, sand) Small_Action1->Small_Action2 Small_Action3 Collect material with scoop/spatula Small_Action2->Small_Action3 Small_Action4 Place in sealed, labeled hazardous waste container Small_Action3->Small_Action4 Small_Action5 Decontaminate area with soap & water Small_Action4->Small_Action5 Small_End Report Incident to Supervisor Small_Action5->Small_End Large_Action2 Evacuate the laboratory Large_Action1->Large_Action2 Large_Action3 Close the lab door Large_Action2->Large_Action3 Large_Action4 Call Emergency Services (Provide Compound Name & SDS) Large_Action3->Large_Action4 Large_End Do NOT Attempt to Clean Up Large_Action4->Large_End

Caption: Decision tree for responding to a this compound spill.

Personnel Exposure

Immediate and decisive action is critical to mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[8][15] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes.[15][16] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink.[7][16] Seek immediate medical attention.

Section 6: Waste Disposal

Chemical waste management is a legal and ethical responsibility.

  • Designation: All surplus this compound and any materials grossly contaminated with it (e.g., weigh boats, gloves, absorbent from spills) are considered hazardous waste.[17]

  • Containment: Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).

  • Incompatibility: Do not mix this compound waste with incompatible waste streams, particularly bases.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor. Never discharge this compound or its solutions into the sewer system.[17][18]

References

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A Guide to the Strategic Application of Allyl Ester Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal of available protecting groups, the allyl ester stands out for its unique combination of stability and mild, selective cleavage conditions. This technical guide provides an in-depth exploration of the theory and practical application of allyl ester protection, offering field-proven insights into its strategic implementation in complex molecular synthesis, particularly in the realms of peptide and natural product chemistry.

The Allyl Ester: A Profile of a Versatile Protecting Group

The allyl ester is prized for its robustness under a wide range of reaction conditions, including both acidic and basic environments where many other protecting groups would be labile.[1][2][3] This stability allows for a high degree of flexibility in synthetic planning. However, the true power of the allyl ester lies in its selective removal under exceptionally mild conditions, most commonly through palladium(0)-catalyzed allylic cleavage.[4][5] This unique deprotection method forms the basis of its orthogonality with other widely used protecting groups such as tert-butyloxycarbonyl (tBoc), 9-fluorenylmethoxycarbonyl (Fmoc), and various silyl ethers, enabling intricate, multi-stage synthetic endeavors.[1][4][6]

Core Advantages of Allyl Ester Protection:
  • Orthogonality: Allyl esters can be selectively removed in the presence of acid-labile (e.g., tBoc) and base-labile (e.g., Fmoc) protecting groups, a critical feature for complex syntheses like solid-phase peptide synthesis (SPPS).[1][4][6]

  • Mild Deprotection: Cleavage occurs under neutral or near-neutral conditions, preserving sensitive functional groups elsewhere in the molecule.[4][5]

  • High Chemoselectivity: Palladium catalysts are highly specific for the allyl group, minimizing side reactions.

The Chemistry of Allyl Ester Protection and Deprotection

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing both the introduction and removal of the allyl ester protecting group.

Formation of Allyl Esters

The synthesis of allyl esters is typically straightforward, often involving standard esterification protocols. Common methods include:

  • Direct Esterification: The reaction of a carboxylic acid with allyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid.[7]

  • Acyl Chloride or Anhydride Method: Reaction of an acyl chloride or anhydride with allyl alcohol, often in the presence of a non-nucleophilic base.[8]

  • Palladium-Catalyzed C-H Oxidation: A more advanced method involves the direct coupling of carboxylic acids with terminal olefins via a Pd(II)/sulfoxide-catalyzed C-H oxidation.[9]

The Mechanism of Palladium-Catalyzed Deprotection

The cleavage of an allyl ester is a catalytic process that proceeds through a well-defined mechanism involving a π-allylpalladium(II) complex.[5][10][11][12]

The catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the Pd(0) inserts into the carbon-oxygen bond of the ester, forming a π-allylpalladium(II) complex and liberating the carboxylate anion.[11]

  • Nucleophilic Attack: A nucleophilic "allyl scavenger" attacks the π-allyl complex. This scavenger is crucial for the irreversible removal of the allyl group from the catalytic cycle.[5][11]

  • Reductive Elimination: The catalyst is regenerated to its active Pd(0) state, and the scavenged allyl group is released as a stable, neutral byproduct.[11]

Deprotection_Mechanism cluster_cycle Catalytic Cycle Pd(0) Pd(0) pi_allyl_complex π-Allylpalladium(II) Complex Pd(0)->pi_allyl_complex Oxidative Addition + R-COO-Allyl scavenged_complex Scavenger-Allyl-Pd Complex pi_allyl_complex->scavenged_complex Nucleophilic Attack + Scavenger RCOOH RCOOH pi_allyl_complex->RCOOH Releases Carboxylic Acid scavenged_complex->Pd(0) Reductive Elimination + Allyl-Scavenger

Caption: Palladium-catalyzed deprotection of an allyl ester.

Practical Applications in Synthesis

The unique properties of the allyl ester protecting group have led to its widespread adoption in several areas of complex molecule synthesis.

Peptide Synthesis

In both solution-phase and solid-phase peptide synthesis (SPPS), allyl esters provide an orthogonal handle for side-chain modification or cyclization.[4][6][13] For instance, the side-chain carboxylates of aspartic acid and glutamic acid can be protected as allyl esters.[6] This allows for the selective deprotection of these side chains on-resin to perform lactamization for peptide cyclization, a strategy often employed to enhance biological activity and stability.[4][13][14]

Synthesis of Complex Natural Products

The mild deprotection conditions are highly advantageous in the late stages of total synthesis, where molecules often possess a high density of sensitive functional groups. The chemoselectivity of the palladium catalyst ensures that other functionalities, such as epoxides, glycosidic bonds, and other esters, remain intact.

Glycopeptide and Oligosaccharide Synthesis

The synthesis of glycopeptides, which are often sensitive to both acidic and basic conditions, benefits greatly from the use of allyl ester protection.[4][15] The neutral deprotection conditions prevent the degradation of the carbohydrate moieties and anomerization at the glycosidic linkage.

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions, particularly the choice of solvent, scavenger, and palladium source, may be necessary for specific substrates.

Protocol for Allyl Ester Formation (Direct Esterification)
  • To a solution of the carboxylic acid (1.0 equiv) in a suitable solvent (e.g., toluene), add allyl alcohol (1.5-3.0 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 equiv).

  • Heat the reaction mixture to reflux, with azeotropic removal of water using a Dean-Stark apparatus.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Palladium-Catalyzed Allyl Ester Deprotection

This protocol is suitable for both in-solution and on-resin deprotection.[3][16]

Reagents and Solvents:

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is commonly used.[3][10]

  • Allyl Scavenger: A variety of scavengers can be employed, including morpholine, N-methylaniline, dimedone, or phenylsilane.[14] N-methylmorpholine is also a preferred choice.[17]

  • Solvent: Anhydrous and degassed solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or chloroform are typically used.[3]

Step-by-Step Procedure:

  • Dissolve the allyl-protected substrate (1.0 equiv) in the chosen anhydrous, degassed solvent. For on-resin synthesis, swell the resin in the solvent.[3]

  • Add the allyl scavenger (2-20 equiv). The choice and excess of scavenger are critical for efficient reaction.

  • Add the palladium(0) catalyst (0.1-0.3 equiv).[3]

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature. Microwave heating can be employed to accelerate the reaction.[13][14][16]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with an appropriate solvent and washing with aqueous solutions to remove the scavenger and catalyst byproducts. For on-resin reactions, filter and wash the resin extensively.[3]

  • Purify the deprotected carboxylic acid as required.

Experimental_Workflow cluster_protection Protection as Allyl Ester cluster_deprotection Deprotection Start_P Carboxylic Acid Esterification Direct Esterification (Allyl Alcohol, p-TsOH) Start_P->Esterification Protected Allyl Ester Esterification->Protected Start_D Allyl Ester Substrate Deprotection_Step Pd(0) Catalyst + Allyl Scavenger Start_D->Deprotection_Step Deprotected Free Carboxylic Acid Deprotection_Step->Deprotected

Caption: General workflow for allyl ester protection and deprotection.

Troubleshooting and Key Considerations

  • Catalyst Sensitivity: Pd(0) catalysts can be sensitive to air and moisture. It is advisable to use freshly opened or properly stored catalysts and to perform the reaction under an inert atmosphere, although some protocols have been developed for open-flask conditions.[14][16]

  • Incomplete Deprotection: If the reaction stalls, adding a fresh portion of the catalyst and/or scavenger can often drive it to completion.

  • Choice of Scavenger: The nucleophilicity and steric bulk of the scavenger can influence the reaction rate and efficiency. For sensitive substrates, a less nucleophilic scavenger may be preferable to avoid side reactions.

  • 1,1-Dimethylallyl (DMA) Esters: For applications where the allyl ester may be susceptible to nucleophilic attack, the more sterically hindered 1,1-dimethylallyl (DMA) ester can be a suitable alternative, offering similar deprotection conditions.[4]

Conclusion

The allyl ester protecting group is a powerful tool in the arsenal of the synthetic chemist. Its unique combination of stability and mild, selective deprotection conditions provides a level of orthogonality that is essential for the synthesis of complex molecules. A thorough understanding of the underlying mechanisms and careful optimization of reaction protocols, as outlined in this guide, will enable researchers to leverage the full potential of this versatile protecting group in their synthetic endeavors.

References

  • Díaz-Mochón, J. J., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]

  • Albericio, F., et al. (1992). Allyl side chain protection in peptide synthesis.
  • Pearson, A. J., & Roush, W. R. (2007). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. The Journal of Organic Chemistry, 72(16), 6038-6041. [Link]

  • Das, B., et al. (2009). Facile and Chemoselective Cleavage of Allyl Carboxylic Ester Utilizing NaBH4 in DMSO. Synthetic Communications, 39(14), 2445-2453. [Link]

  • Das, B., et al. (2009). Facile and Chemoselective Cleavage of Allyl Carboxylic Ester Utilizing NaBH 4 in DMSO. Synthetic Communications, 39(14), 2445-2453. [Link]

  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]

  • ACS Green Chemistry Institute. (2026). Metal- catalysed cleavage of allyl esters. [Link]

  • Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]

  • Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149. [Link]

  • Barany, G., & Albericio, F. (1994). Automated allyl deprotection in solid-phase synthesis.
  • Chandrasekhar, S., Reddy, C. R., & Rao, R. J. (2001). Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4. Tetrahedron, 57(16), 3435-3438. [Link]

  • Wilson, J. T., et al. (2018). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 83(15), 8015-8022. [Link]

  • Pfister, D., & Morbidelli, M. (2014). Mechanism of allyl deprotection through catalytic palladium π-allyl methodology. ResearchGate. [Link]

  • Kunz, H., & Friedrich-Bochnitschek, S. (1989). Allyl esters as carboxy protecting groups in the synthesis of O-glycopeptides. The Journal of Organic Chemistry, 54(26), 751-756. [Link]

  • AAPPTec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Technical Support Information Bulletin 1144. [Link]

  • Muskat, I. E., & Strain, F. (1941). Preparation of allyl esters.
  • Jacobsen, E. N., & Reisman, S. E. (2018). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. ACS Catalysis, 8(11), 10583-10587. [Link]

  • Wang, Z. (2009). Method for preparing high allyl alcohol ester.
  • White, M. C., & Fraunhoffer, K. J. (2007). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society, 129(31), 9562-9563. [Link]

  • Das, B., et al. (2003). Facile and Selective Deprotection of Allyl Esters Catalyzed by H-β Zeolite. Synthetic Communications, 33(17), 3017-3024. [Link]

  • Kazmaier, U. (2023). Synthesis of allyl alcohols and allyl esters. ResearchGate. [Link]

  • Guiry, P. J., & Evans, P. (2018). Asymmetric synthesis of enantioenriched α-allyl esters through Pd(BINAPHANE)-catalysed allylation of disubstituted ketenes. Organic & Biomolecular Chemistry, 16(43), 8133-8137. [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of L-Alanine Allyl Ester Hydrochloride (H-Ala-OAll • HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of H-Ala-OAll • HCl in Modern Peptide Chemistry

L-Alanine allyl ester hydrochloride (H-Ala-OAll • HCl) is a versatile amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the field of solid-phase peptide synthesis (SPPS).[1] The strategic value of this compound lies in its C-terminal allyl ester, a protecting group renowned for its unique orthogonality. Unlike acid-labile (e.g., tert-butyl) or base-labile (e.g., Fmoc) protecting groups, the allyl ester is stable under a wide range of acidic and basic conditions.[2][3] This stability allows for the selective removal of N-terminal protecting groups like Fmoc or Boc without affecting the C-terminal allyl ester.

The deprotection of the allyl group is achieved under exceptionally mild conditions, typically through palladium(0)-catalyzed allylic transfer, which preserves the integrity of sensitive functionalities within a complex peptide chain.[4][5] This orthogonality is indispensable for advanced peptide modifications, such as on-resin cyclization to form lactams, the synthesis of branched peptides, and the incorporation of fluorescent probes.[4] This application note provides a robust and well-validated protocol for the synthesis, purification, and characterization of H-Ala-OAll • HCl, explaining the underlying chemical principles to empower researchers to confidently produce this key synthetic intermediate.

Principles of Synthesis: Fischer Esterification and Salt Formation

The synthesis of H-Ala-OAll • HCl is fundamentally a Fischer-Speier esterification of the amino acid L-alanine with allyl alcohol. The reaction requires an acid catalyst to proceed efficiently. Several methods are commonly employed, with the thionyl chloride (SOCl₂) method being one of the most effective and widely used due to its high yield and straightforward procedure.

The mechanism involves two key stages:

  • Activation of Allyl Alcohol: Thionyl chloride reacts with allyl alcohol in an exothermic reaction to form an allyl chlorosulfite intermediate. This is subsequently attacked by another molecule of allyl alcohol or decomposes to generate HCl in situ. The generated HCl protonates the carboxylic acid of L-alanine.

  • Nucleophilic Attack and Esterification: The protonated carbonyl carbon of L-alanine becomes highly electrophilic, facilitating a nucleophilic attack by the hydroxyl group of allyl alcohol. This is followed by the elimination of a water molecule to form the allyl ester.

The excess HCl generated during the reaction protonates the free amine of the newly formed L-alanine allyl ester, yielding the stable, crystalline hydrochloride salt. This salt form enhances the compound's shelf-life, improves its handling characteristics, and conveniently protects the N-terminus as an ammonium salt until it is needed for subsequent peptide coupling reactions.

Visualized Chemical Pathway

The overall transformation from L-alanine to its allyl ester hydrochloride salt is depicted below.

G cluster_reactants Reactants cluster_product Product Alanine L-Alanine Process + AllylAlcohol Allyl Alcohol SOCl2 Thionyl Chloride (SOCl₂) Product H-Ala-OAll • HCl (L-Alanine allyl ester hydrochloride) Process->Product Esterification & Salt Formation

Caption: Reaction scheme for the synthesis of H-Ala-OAll • HCl.

Detailed Experimental Protocol

This protocol details the synthesis of H-Ala-OAll • HCl on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent / MaterialGradeSupplier Example
L-Alanine≥99%Sigma-Aldrich
Allyl AlcoholAnhydrous, ≥99%Acros Organics
Thionyl Chloride (SOCl₂)≥99%Alfa Aesar
Diethyl Ether (Et₂O)AnhydrousFisher Scientific
Equipment Specification
Round-bottom flask250 mL, two-neck
Dropping funnel50 mL
Magnetic stirrer and stir bar-
Ice bath-
Rotary evaporator-
Buchner funnel and flask-
Glass fritted funnelMedium porosity
High-vacuum pump-
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a dropping funnel. The second neck should be fitted with a drying tube containing calcium chloride (CaCl₂) to protect the reaction from atmospheric moisture.

    • Place the flask in an ice-water bath on a magnetic stirrer.

  • Reagent Addition:

    • Add 100 mL of anhydrous allyl alcohol to the flask and begin stirring. Allow the alcohol to cool to 0-5 °C.

    • Carefully charge the dropping funnel with 11.0 mL (~1.5 mol equiv.) of thionyl chloride.

    • Causality Note: The slow, dropwise addition of thionyl chloride is critical. The reaction with alcohol is highly exothermic and releases HCl and SO₂ gases. Maintaining a low temperature prevents excessive gas evolution and potential side reactions.

    • Add the thionyl chloride dropwise to the cold, stirring allyl alcohol over a period of 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Esterification Reaction:

    • Once the thionyl chloride addition is complete, remove the ice bath.

    • In a single portion, add 10.0 g (1.0 equiv.) of L-alanine to the reaction mixture.

    • Allow the mixture to warm to room temperature and then heat it to 40-45 °C using a water bath.

    • Stir the reaction mixture at this temperature for 24 hours. The initial suspension of L-alanine should gradually dissolve as it is converted to the soluble ester hydrochloride salt. A clear, pale-yellow solution indicates the reaction is nearing completion.[6]

  • Work-up and Isolation:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Remove the excess allyl alcohol and other volatile components under reduced pressure using a rotary evaporator (bath temperature ~40-50 °C). This will yield a viscous, oily residue.

    • Causality Note: It is crucial to remove all residual allyl alcohol, as it can interfere with the subsequent precipitation step.

    • To the resulting oil, add 150 mL of anhydrous diethyl ether. Stir the mixture vigorously. Diethyl ether acts as an anti-solvent, causing the polar hydrochloride salt to precipitate.

    • Stir the resulting slurry at room temperature for 1-2 hours, or until a fine white solid has fully formed.

  • Purification and Drying:

    • Collect the white precipitate by vacuum filtration using a Buchner or glass fritted funnel.

    • Wash the solid product thoroughly with three portions of 50 mL of anhydrous diethyl ether to remove any non-polar impurities.

    • Dry the product under high vacuum for at least 12 hours to remove all residual solvents.

    • The final product should be a fine, white, crystalline powder. The expected yield is typically in the range of 85-95%.

Characterization
  • Appearance: White crystalline solid.

  • Molecular Formula: C₆H₁₁NO₂ • HCl.[7]

  • Molecular Weight: 165.62 g/mol .[7]

  • ¹H NMR (400 MHz, D₂O): Confirm the presence of the allyl group (multiplets at ~5.3-5.5 ppm and ~5.9-6.1 ppm), the alanine α-proton (quartet at ~4.2 ppm), and the alanine methyl group (doublet at ~1.6 ppm).

  • Mass Spectrometry (ESI+): Calculate for C₆H₁₂NO₂⁺ [M+H]⁺, expected m/z = 130.08.

Experimental Workflow Diagram

The entire process from setup to characterization is outlined in the following workflow.

G A 1. Setup & Cooling (Flask, Stirrer, Funnel, Ice Bath) B 2. SOCl₂ Addition (Dropwise, 0-10 °C, 45-60 min) A->B Cool Allyl Alcohol C 3. L-Alanine Addition (All at once) B->C Form activating agent D 4. Esterification Reaction (Heat to 40-45 °C, 24 h) C->D Warm to RT, then heat E 5. Solvent Removal (Rotary Evaporation) D->E After 24h, cool to RT F 6. Precipitation (Add Anhydrous Diethyl Ether) E->F Yields viscous oil G 7. Filtration & Washing (Wash with Et₂O) F->G Forms white solid H 8. Drying (High Vacuum, 12 h) G->H Collects pure solid I 9. Characterization (NMR, MS, Appearance) H->I J Final Product H-Ala-OAll • HCl I->J Verify Purity & Identity

Caption: Step-by-step workflow for the synthesis of H-Ala-OAll • HCl.

Application in Peptide Synthesis: Allyl Group Deprotection

The primary utility of the allyl ester is its role as an orthogonal C-terminal protecting group in Fmoc-based SPPS.[4][8] After the peptide chain has been fully assembled, the allyl group can be selectively removed on-resin without cleaving the peptide from the support or affecting acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

The deprotection is typically accomplished using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.

Brief Deprotection Protocol Outline:

  • Swell the peptide-resin in an appropriate solvent (e.g., DCM or CHCl₃).

  • Treat the resin with a solution of Pd(PPh₃)₄ and a scavenger (e.g., N-methylmorpholine and acetic acid, or Meldrum's acid) in the reaction solvent.[2][8]

  • The reaction is typically complete within 1-2 hours at room temperature.

  • The now-free C-terminal carboxylic acid can be used for on-resin cyclization or other modifications.

This reliable and mild deprotection highlights the immense value of H-Ala-OAll • HCl as a starting material for the synthesis of complex and modified peptides.

References

  • Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. AAPPTec. [Link]

  • Wilson, C. J., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • EP0518295A2 - Allyl side chain protection in peptide synthesis.
  • Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. (2023). [Link]

  • Wilson, C. J., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed. [Link]

  • Synthesis and enzymatic resolution of amino acid esters in "green" solvents -- ionic liquids. Digital Commons @ NJIT. [Link]

  • US8039662B2 - Process for the preparation of amino acid methyl esters.
  • Reddy, G. S., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • Esterification of Amino Acids and Mono Acids Using Triphosgene. ResearchGate. (2014). [Link]

  • Fang, P., Chaulagain, M. R., & Aron, Z. D. (2012). Catalytic α-Allylation of Unprotected Amino Acid Esters. Organic Chemistry Portal. [Link]

  • Dávila-Ramos, J., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PubMed Central. [Link]

  • Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. The Royal Society of Chemistry. [Link]

  • Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. PMC - NIH. [Link]

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  • Organic Syntheses Procedure. (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. [Link]

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  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.

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Application Notes and Protocols for the Use of L-Alanine Allyl Ester HCl in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-Terminal Protection in Complex Peptide Synthesis

Solid-phase peptide synthesis (SPPS), a cornerstone of modern biochemistry and drug development, relies on a meticulously planned choreography of protecting groups to achieve the desired peptide sequence.[1][2][3] The choice of the C-terminal protecting group is of paramount importance as it dictates the conditions under which the final peptide is cleaved from the solid support and can offer unique opportunities for on-resin modifications.[4] While standard acid-labile resins are suitable for many applications, the synthesis of complex peptides, such as cyclic peptides, branched peptides, or those requiring side-chain modifications, necessitates the use of orthogonal protecting groups.[5][6][7] The allyl ester, introduced via reagents like L-Alanine allyl ester hydrochloride, provides a powerful tool for such advanced synthetic strategies.[8][9]

This guide provides a comprehensive overview of the application of L-Alanine allyl ester HCl in Fmoc-based solid-phase peptide synthesis. We will delve into the chemical rationale for its use, provide detailed, field-proven protocols for its incorporation and selective cleavage, and discuss the critical parameters that ensure a successful synthesis.

The Allyl Ester Advantage: Orthogonality and Mild Deprotection

The primary advantage of employing an allyl ester for C-terminal protection lies in its orthogonality to the most common protecting group strategies used in SPPS, namely the acid-labile Boc group and the base-labile Fmoc group.[8][10] This means that the allyl group remains stable during the repeated cycles of Nα-Fmoc deprotection with piperidine and is also resistant to the final cleavage from acid-sensitive resins using trifluoroacetic acid (TFA).[2][8][10]

The removal of the allyl group is achieved under remarkably mild and specific conditions, typically involving a palladium(0) catalyst.[11][12] This selective deprotection allows for on-resin manipulations of the now-free C-terminal carboxylic acid, such as head-to-tail cyclization to form lactam bridges, without disturbing acid-sensitive side-chain protecting groups.[5][6][10]

Key Characteristics of L-Alanine Allyl Ester HCl

L-Alanine allyl ester hydrochloride is a readily available and water-soluble building block for introducing the C-terminal allyl ester.[9][13] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂·HCl[13][14]
Molecular Weight 165.62 g/mol [13][14]
Appearance Off-white powder[9]
Purity ≥ 99% (HPLC)[9]
Solubility Water[9]
CAS Number 203799-82-0[13][14]

Experimental Workflow: From Resin Loading to On-Resin Modification

The successful implementation of L-Alanine allyl ester in SPPS follows a logical progression of steps, each requiring careful execution and an understanding of the underlying chemistry.

SPPS_Workflow Resin 1. Resin Selection & Preparation Loading 2. Loading of L-Alanine Allyl Ester Resin->Loading  Activation Elongation 3. Peptide Chain Elongation (Fmoc-SPPS) Loading->Elongation  Fmoc Cycles Deprotection 4. Selective Allyl Ester Cleavage Elongation->Deprotection  Pd(0) Catalyst Modification 5. On-Resin Modification Deprotection->Modification  e.g., Cyclization Cleavage 6. Final Cleavage & Deprotection Modification->Cleavage  TFA Cocktail

Caption: General workflow for SPPS using L-Alanine allyl ester.

Detailed Protocols

Protocol 1: Loading of L-Alanine Allyl Ester onto 2-Chlorotrityl Chloride Resin

The 2-chlorotrityl chloride (2-CTC) resin is an excellent choice for this application as it allows for the attachment of the first amino acid under mild basic conditions, minimizing racemization, and subsequent cleavage of the final peptide under mildly acidic conditions that leave the allyl ester intact if desired.[15]

Materials and Reagents:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • L-Alanine allyl ester hydrochloride (L-Ala-OAll·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Syringe reaction vessel with a polyethylene frit

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel. Drain the DCM.

  • Loading Solution Preparation: In a separate vial, dissolve L-Alanine allyl ester hydrochloride (3 equivalents relative to resin loading) and DIPEA (3.5 equivalents) in anhydrous DCM (10 mL).

  • Resin Loading: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Capping Unreacted Sites: Drain the loading solution. To cap any unreacted 2-chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v; 10 mL) and agitate for 30 minutes.[15]

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under a stream of nitrogen and then in a vacuum desiccator.

  • Loading Determination (Optional but Recommended): The loading of the first amino acid can be determined spectrophotometrically by Fmoc release if the N-terminus is subsequently protected with Fmoc-Ala-OH.

Protocol 2: Peptide Chain Elongation using Fmoc-SPPS

Standard Fmoc-SPPS protocols are used for peptide chain elongation.[1][15][16]

Materials and Reagents:

  • L-Ala-OAll-loaded resin

  • Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

Procedure (per coupling cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc group. Drain and wash thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU or HATU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat the cycle for each amino acid in the sequence.

Protocol 3: Selective On-Resin Cleavage of the Allyl Ester

The cleavage of the allyl ester is a critical step that requires an oxygen-free environment to prevent catalyst deactivation. However, recent protocols have demonstrated successful deprotection under atmospheric conditions, especially with microwave assistance.[5][6]

Allyl_Cleavage cluster_reactants Reactants cluster_products Products PeptideResin Peptide-Resin with Allyl Ester DeprotectedPeptide Peptide-Resin with Free C-Terminal Carboxylic Acid PeptideResin->DeprotectedPeptide  π-allyl complex  formation PdComplex Pd(PPh₃)₄ PdComplex->DeprotectedPeptide Scavenger Phenylsilane (PhSiH₃) AllylScavenger Allyl-Scavenger Adduct Scavenger->AllylScavenger  Nucleophilic  attack

Caption: Palladium-catalyzed cleavage of the allyl ester.

Materials and Reagents:

  • Peptide-resin with C-terminal allyl ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) as a scavenger

  • Anhydrous, degassed DCM or a mixture of DMSO/THF/0.5M HCl[10]

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM (10 mL) for 30 minutes.

  • Deprotection Cocktail: In a separate vial, prepare the deprotection cocktail. For every 100 mg of resin, use:

    • Pd(PPh₃)₄ (0.25 equivalents based on resin loading)

    • Phenylsilane (15-20 equivalents)[7]

    • Anhydrous, degassed DCM (2 mL)

  • Reaction: Add the deprotection cocktail to the resin. Agitate the slurry under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 2 hours.

  • Monitoring: The reaction progress can be monitored by cleaving a small sample of the resin and analyzing it by HPLC-MS.

  • Washing: Once the reaction is complete, drain the deprotection solution and wash the resin extensively with DCM (5 x 10 mL), DMF (3 x 10 mL), and a 0.5% solution of sodium diethyldithiocarbamate in DMF to remove residual palladium, followed by a final series of DMF and DCM washes.

Microwave-Assisted Protocol:

Recent studies have shown that microwave heating can significantly accelerate the deprotection process.[5][6] A typical protocol involves two 5-minute irradiations at 38-40°C in the presence of the palladium catalyst and scavenger.[5][6] This method can often be performed under atmospheric conditions.[6]

Protocol 4: Final Cleavage from the Resin and Side-Chain Deprotection

After on-resin modifications (e.g., cyclization), the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Materials and Reagents:

  • Dry peptide-resin

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage: Treat the resin with the freshly prepared TFA cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.[16]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Purification: Dry the crude peptide and purify it by reverse-phase HPLC.

Troubleshooting and Expert Insights

  • Incomplete Allyl Deprotection: This is often due to catalyst deactivation. Ensure all solvents are anhydrous and degassed, and the reaction is performed under an inert atmosphere. Alternatively, the microwave-assisted protocol can be employed, which is often more robust.[5][6]

  • N-allylation Side Reaction: While less common with phenylsilane, other scavengers can sometimes lead to the N-allylation of the deprotected amine. A novel protocol using the air-stable Pd(PPh₃)₂Cl₂ catalyst with Meldrum's acid and triethylsilane has been shown to eliminate this byproduct.[17]

  • Catalyst Color: The Pd(PPh₃)₄ catalyst should be a bright yellow powder. A brownish color indicates oxidation and may lead to poor reactivity.

  • Scavenger Choice: Phenylsilane is a highly effective scavenger.[7] Other scavengers like morpholine or tributyltin hydride have also been reported, but their use may require optimization.[10][18]

Conclusion

The use of L-Alanine allyl ester HCl provides a strategic and versatile approach for the solid-phase synthesis of complex peptides. Its orthogonality with standard Fmoc and Boc chemistries, coupled with mild and selective deprotection conditions, opens the door to a wide range of on-resin modifications, most notably the formation of cyclic peptides. While the palladium-catalyzed deprotection requires careful execution, the protocols outlined in this guide, along with recent advancements in microwave-assisted synthesis, provide a reliable roadmap for researchers, scientists, and drug development professionals to successfully incorporate this valuable tool into their peptide synthesis workflows.

References

  • Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Wilson, K. R., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]

  • Barany, G., et al. (1992). Allyl side chain protection in peptide synthesis.
  • Isidro-Llobet, A., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. ResearchGate. [Link]

  • Yang, Y., et al. (2022). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]

  • Tasker, S. Z., et al. (2023). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • aapptec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]

  • Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]

  • Peptide and Protein Methylation Core. Alloc Protecting Group Removal Protocol. [Link]

  • Ghosh, K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Metal- catalysed cleavage of allyl esters. [Link]

  • Kates, S. A., et al. (1998). Automated allyl deprotection in solid-phase synthesis.
  • Dissanayake, T., et al. (2019). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Allyl Ethers - Protecting Groups. [Link]

  • Ganesan, A. (2006). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • P212121 Store. L-Alanine allyl ester hydrochloride. [Link]

  • National Center for Biotechnology Information. H-Ala-oall hcl. PubChem Compound Database. [Link]

  • Angene. L-Alanine Methyl Ester HCl: Applications in Organic Synthesis & Pharma. [Link]

Sources

Application Note & Protocol: Palladium-Catalyzed Deprotection of H-Ala-OAll

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The allyl ester is a versatile protecting group for carboxylic acids, widely employed in the synthesis of peptides and other complex organic molecules due to its robustness and unique cleavage mechanism.[1] Its removal under mild, neutral conditions using a palladium(0) catalyst ensures orthogonality with other common protecting groups, such as Boc and Fmoc, which are labile to acid and base, respectively.[2][3] This application note provides a comprehensive guide to the deprotection of the allyl ester from L-Alanine allyl ester (H-Ala-OAll), yielding the free amino acid, L-Alanine (H-Ala-OH). We will detail the underlying catalytic mechanism, provide a validated, step-by-step laboratory protocol, present a troubleshooting guide for common issues, and explain the critical role of each reagent in achieving a high-yield, clean conversion.

Scientific Foundation: The Mechanism of Catalytic Deprotection

The cleavage of an allyl ester is not a simple hydrolysis but a sophisticated, metal-catalyzed allyl transfer reaction. The process is driven by a palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which operates via a well-established catalytic cycle.[4]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the alkene of the allyl group and inserts into the carbon-oxygen bond of the ester. This oxidative addition forms a cationic π-allylpalladium(II) complex and liberates the carboxylate anion (the deprotected alanine).[4]

  • Nucleophilic Attack (Scavenging): The π-allylpalladium(II) complex is highly electrophilic. A nucleophilic "allyl scavenger" is introduced into the reaction mixture to irreversibly trap the allyl group.[5] The scavenger attacks the allyl moiety, regenerating the Pd(0) catalyst.

  • Catalyst Regeneration: Upon transfer of the allyl group to the scavenger, the Pd(0) catalyst is released, allowing it to re-enter the catalytic cycle.

The choice of scavenger is critical; it must be a soft nucleophile that efficiently traps the allyl cation without reacting with the substrate or product.[6] Common scavengers include amines (like pyrrolidine or morpholine), β-dicarbonyl compounds, or, as used in our primary protocol, a silane such as phenylsilane (PhSiH₃).[2][7][8]

G cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PiAllyl π-Allyl-Pd(II)L_n⁺ Complex Pd0->PiAllyl  Oxidative  Addition Scavenged Allyl-Scavenger PiAllyl->Scavenged  Nucleophilic  Attack AlaOH H-Ala-OH PiAllyl->AlaOH Product Released Scavenged->Pd0  Reductive  Elimination AlaOAll H-Ala-OAll AlaOAll->PiAllyl Substrate Enters Scavenger Scavenger (e.g., PhSiH₃) Scavenger->PiAllyl caption Mechanism of Pd(0)-Catalyzed Allyl Ester Deprotection

Caption: Mechanism of Pd(0)-Catalyzed Allyl Ester Deprotection.

Detailed Experimental Protocol

This protocol describes the deprotection of H-Ala-OAll on a 1.0 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials & Reagents
Reagent / MaterialGradeSupplierNotes
H-Ala-OAll·HCl≥98%Commercially AvailableThe hydrochloride salt is often more stable.
Tetrakis(triphenylphosphine)palladium(0)99%Strem, Sigma-AldrichAir and light sensitive. Store under inert gas.[2]
Phenylsilane (PhSiH₃)≥97%Sigma-AldrichUsed as the allyl scavenger.
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros Organics, Sigma-AldrichAnhydrous solvent is preferred to minimize side reactions.
Diethyl EtherACS GradeFisher ScientificFor product precipitation.
Deuterated Solvent (e.g., D₂O)NMR GradeCambridge Isotope LabsFor product characterization.
Step-by-Step Procedure

G start Start setup 1. Dissolve H-Ala-OAll·HCl in anhydrous DCM under N₂ start->setup add_pd 2. Add Pd(PPh₃)₄ catalyst (solution turns yellow) setup->add_pd add_scav 3. Add Phenylsilane (scavenger) dropwise via syringe add_pd->add_scav react 4. Stir at room temperature (2-4 hours) add_scav->react monitor 5. Monitor reaction via TLC or LC-MS (check for disappearance of starting material) react->monitor monitor->react Incomplete workup 6. Concentrate reaction mixture under reduced pressure monitor->workup Complete precipitate 7. Precipitate product with diethyl ether workup->precipitate isolate 8. Filter solid, wash with ether, and dry under vacuum precipitate->isolate characterize 9. Characterize H-Ala-OH (NMR, MS) isolate->characterize end End characterize->end caption Experimental Workflow for H-Ala-OAll Deprotection

Caption: Experimental Workflow for H-Ala-OAll Deprotection.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add H-Ala-OAll·HCl (167.6 mg, 1.0 mmol). Seal the flask with a septum and purge with dry nitrogen or argon gas for 10 minutes.

  • Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) via syringe and stir until the substrate is fully dissolved.

  • Catalyst Addition: In a separate vial, weigh Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%). Briefly purge the vial with nitrogen, then add the yellow solid catalyst to the reaction flask against a positive flow of nitrogen. The solution should turn a bright yellow color.

  • Scavenger Addition: Add phenylsilane (0.37 mL, 3.0 mmol, 3.0 eq) dropwise to the stirring solution via syringe over 2 minutes.

  • Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A suitable TLC system is DCM:MeOH (9:1). The product, H-Ala-OH, should be visible at the baseline, while the starting material is higher up. The reaction is complete upon full consumption of the starting material.

  • Work-up: Once the reaction is complete, concentrate the mixture to a volume of approximately 2-3 mL using a rotary evaporator.

  • Isolation: Add 30 mL of cold diethyl ether to the concentrated residue to precipitate the product. Stir the resulting suspension for 15 minutes. Collect the white solid product by vacuum filtration, washing thoroughly with two 10 mL portions of diethyl ether to remove residual catalyst and scavenged allyl species.

  • Drying and Characterization: Dry the white solid under high vacuum to yield H-Ala-OH. The typical yield is 80-95%. Confirm the identity and purity of the product by ¹H NMR and Mass Spectrometry.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive catalyst (decomposed by oxygen).[2]2. Insufficient reaction time.3. Insufficient scavenger.1. Use fresh, high-quality Pd(PPh₃)₄ and maintain a strict inert atmosphere.2. Allow the reaction to run longer, monitoring every hour after the initial 2 hours.3. Add an additional equivalent of scavenger.
Black Precipitate Forms (Palladium Black) Catalyst decomposition due to oxidative impurities or prolonged reaction times.While often not detrimental to the reaction, it indicates catalyst instability. Ensure the use of anhydrous solvents and a good inert atmosphere. If the reaction stalls, filtration and addition of fresh catalyst may be required.
Low Yield 1. Product is partially soluble in the precipitation solvent.2. Incomplete reaction.1. Ensure the diethyl ether used for precipitation is cold. Minimize the volume of the concentrate before adding ether.2. See "Incomplete Reaction" above.
Product Contamination Residual triphenylphosphine oxide or scavenger byproducts.Ensure thorough washing of the filtered product with diethyl ether. If impurities persist, recrystallization from water/ethanol may be necessary.

Conclusion

The palladium-catalyzed deprotection of allyl esters is a mild, efficient, and highly selective method for unmasking carboxylic acids.[9] The protocol provided for H-Ala-OAll is robust and serves as a reliable template for similar substrates in peptide and medicinal chemistry. Careful attention to the quality of the catalyst and the maintenance of an inert atmosphere are paramount to achieving high yields and purity.[2] This method's orthogonality makes it an indispensable tool for the synthesis of complex, multifunctional molecules.

References

  • Deprotection of allylic esters and ethers. (n.d.). Google Patents.
  • Metal-catalysed cleavage of allyl esters. (n.d.). Wordpress. Retrieved January 20, 2026, from [Link]

  • Honda, M., Morita, H., & Nagakura, I. (1997). Deprotection of Allyl Groups with Sulfinic Acids and Palladium Catalyst. The Journal of Organic Chemistry, 62(26), 9340-9343. [Link]

  • Gomez-Martinez, P., & Guibé, F. (1998). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (7), 1053-1054. [Link]

  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149. [Link]

  • Tetrakis(triphenylphosphine) palladium (0). (n.d.). Ascensus Specialties. Retrieved January 20, 2026, from [Link]

  • Zhang, H. X., Guibe, F., & Balavoine, G. (1990). Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups. Tetrahedron Letters, 31(46), 6685-6688. [Link]

  • Alloc and Allyl Deprotection for Peptide Synthesis. (n.d.). Pepresin. Retrieved January 20, 2026, from [Link]

  • PROCESS FOR DEPROTECTING ESTERS AND ALLYL ETHERS. (n.d.). Google Patents.
  • Gaunt, M. J., & Spencer, J. B. (2009). Deprotection of homoallyl ((h)Allyl) derivatives of phenols, alcohols, acids, and amines. The Journal of Organic Chemistry, 74(7), 2854–2857. [Link]

  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Minami, I., Ohashi, Y., Shimizu, I., & Tsuji, J. (1985). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Tetrahedron Letters, 26(21), 2449-2452. [Link]

  • Nakayama, K., Uoto, K., Higashi, K., Soga, T., & Kusama, T. (1992). A Useful Method for Deprotection of the Protective Allyl Group at the Anomeric Oxygen of Carbohydrate Moieties Using Tetrakis(triphenylphosphine)palladium. Chemical & Pharmaceutical Bulletin, 40(7), 1718-1720. [Link]

  • Allyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of organic chemistry, 68(4), 1146–1149. [Link]

  • Acid Scavengers for Selective and Efficient Cleavage of Aryl Alkyl Ethers by Lewis Acids. (n.d.). ISGC. Retrieved January 20, 2026, from [Link]

  • Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (n.d.). aapptec. Retrieved January 20, 2026, from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec. Retrieved January 20, 2026, from [Link]

  • Metal scavengers for organic purification. (n.d.). Biotage. Retrieved January 20, 2026, from [Link]

  • Hartrampf, F. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage. Retrieved January 20, 2026, from [Link]

  • Wilson, J. T., Wang, K., & Applegate, G. A. (2023). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ChemRxiv. [Link]

  • Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]

  • Comprehensive Characterization of Oligolactide Architecture by Multidimensional Chromatography and Liquid Chromatography−Mass Spectrometry. (2021). Analytical Chemistry. [Link]

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Mastering Peptide Synthesis: A Detailed Guide to H-Ala-OAll HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in the field of drug development, the precise construction of peptides is a cornerstone of innovation. The strategic use of protecting groups is paramount to achieving high-fidelity peptide sequences. Among these, the allyl (All) group for carboxylic acid protection offers a unique advantage due to its orthogonality with common N-terminal protecting groups like Fmoc and Boc. This application note provides an in-depth technical guide to the coupling reactions of L-Alanine allyl ester hydrochloride (H-Ala-OAll HCl), a key building block in modern peptide synthesis.

Introduction: The Strategic Advantage of the Allyl Ester

This compound is the hydrochloride salt of L-alanine with its carboxylic acid functional group protected as an allyl ester.[1][2] This protection strategy is particularly valuable as the allyl group is stable under the basic conditions used for Fmoc removal and the acidic conditions for Boc removal.[3] Its cleavage requires specific, mild conditions, typically involving a palladium(0) catalyst, thus providing an orthogonal protection scheme essential for the synthesis of complex peptides, such as cyclic or branched structures.[4]

The hydrochloride salt form enhances the stability and handling of the amino acid ester.[5] However, the amine group must be neutralized in situ with a non-nucleophilic base prior to the coupling reaction to liberate the free amine required for amide bond formation.[6]

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental to successful and reproducible synthesis.

PropertyValueSource
CAS Number 203799-82-0[1][2]
Molecular Formula C₆H₁₁NO₂·HCl[1][2]
Molecular Weight 165.62 g/mol [2][7]
Appearance Off-white powder[1]
Purity ≥ 99% (HPLC)[1]
Optical Rotation [α]D20 = -5.5 ± 1º (c=1 in DMF)[1]
Storage Conditions 0-8 °C[1]

The Core of the Reaction: Peptide Bond Formation

The fundamental principle of a peptide coupling reaction is the formation of an amide bond between the free amine of one amino acid (in this case, H-Ala-OAll after neutralization) and the activated carboxylic acid of another, typically an N-α-protected amino acid (e.g., Fmoc-Xaa-OH).[8]

The process can be visualized as a two-step sequence:

  • Activation of the Carboxylic Acid: The N-protected amino acid is reacted with a coupling reagent to form a highly reactive intermediate. This activation makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: The free amine of the neutralized H-Ala-OAll attacks the activated carboxyl group, forming a tetrahedral intermediate that subsequently collapses to form the stable amide bond.

PeptideCoupling cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Fmoc_AA_OH Fmoc-Xaa-OH Activated_Ester Activated Intermediate (e.g., O-acylisourea, HOBt-ester) Fmoc_AA_OH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Ester Dipeptide Fmoc-Xaa-Ala-OAll Activated_Ester->Dipeptide Coupling H_Ala_OAll H-Ala-OAll (from HCl salt + Base) H_Ala_OAll->Dipeptide Nucleophilic Attack

Selecting the Right Tools: Coupling Reagents and Conditions

The success of the coupling reaction hinges on the judicious selection of reagents and the optimization of reaction parameters. The goal is to achieve a high yield of the desired dipeptide while minimizing side reactions, most notably racemization.

Coupling Reagents

Several classes of coupling reagents are available, each with its own mechanism and advantages.

  • Carbodiimides (e.g., EDC, DIC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] To suppress racemization and other side reactions, carbodiimides are almost always used in conjunction with an additive.[9]

    • Additives (e.g., HOBt, Oxyma Pure): 1-Hydroxybenzotriazole (HOBt) or Ethyl cyanohydroxyiminoacetate (Oxyma Pure) react with the O-acylisourea intermediate to form a more stable and less reactive active ester.[9] This active ester then reacts with the amine component in a more controlled manner, minimizing the risk of epimerization.[9]

  • Onium Salts (e.g., HATU, HBTU): Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents.[10] HATU, in the presence of a non-nucleophilic base, rapidly forms the corresponding active ester of the N-protected amino acid, leading to fast and clean coupling reactions with minimal racemization.[10]

The Role of the Base

Since H-Ala-OAll is supplied as a hydrochloride salt, a base is required to neutralize the ammonium salt and generate the free amine necessary for the coupling reaction.[5] The choice of base is critical to avoid unwanted side reactions.

  • Recommended Base: A non-nucleophilic, sterically hindered tertiary amine such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is the base of choice.[4] These bases are strong enough to deprotonate the ammonium salt but are too bulky to act as nucleophiles themselves, which would otherwise lead to unwanted side products.

Solvent Selection

The solvent must be able to dissolve all reactants and be inert to the reaction conditions.

  • Common Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most commonly used solvents for solution-phase peptide coupling.[8][11] DMF is a highly polar aprotic solvent that is generally excellent for dissolving amino acids and peptides. DCM is a less polar option but is also effective and can be easier to remove during workup.[11] A mixture of DCM and DMF is often employed to balance solubility and ease of workup.[9]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the coupling of an N-Fmoc protected amino acid with this compound.

Protocol 1: HATU-Mediated Coupling

This protocol is adapted from a procedure for the synthesis of Fmoc-Glu(OtBu)Ala-OAll and is highly recommended for its efficiency and low risk of racemization.[4]

Materials:

  • N-Fmoc-Xaa-OH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N-methylmorpholine (NMM) or DIPEA (3.0 eq)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • 2 M HCl

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the N-Fmoc-Xaa-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Neutralization and Addition: In a separate flask, suspend this compound (1.1 eq) in anhydrous DMF and add NMM or DIPEA (3.0 eq). Stir for 5-10 minutes to ensure complete neutralization.

  • Coupling Reaction: Add the neutralized H-Ala-OAll solution to the activated N-Fmoc-Xaa-OH solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, remove the DMF under a stream of nitrogen or by rotary evaporation.

    • Dissolve the residue in DCM.

    • Wash the organic layer sequentially with 2 M HCl (2 x volume), saturated aqueous NaHCO₃ solution (2 x volume), and brine (1 x volume).[4]

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol is a more classical approach to peptide coupling.

Materials:

  • N-Fmoc-Xaa-OH (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (1.1 eq)

  • Anhydrous DCM or DMF

  • Deionized Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve the N-Fmoc-Xaa-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) and stir the mixture for 30 minutes at 0 °C.[11]

  • Neutralization: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM and add DIPEA (1.1 eq). Stir for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the neutralized H-Ala-OAll solution to the activated carboxylic acid mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup:

    • Wash the reaction mixture with deionized water to remove excess EDC·HCl and the urea byproduct.[11]

    • Further wash with a dilute acid solution (e.g., 1 M HCl) to remove any remaining DIPEA, followed by a wash with a dilute basic solution (e.g., saturated NaHCO₃) to remove unreacted HOBt and N-Fmoc-Xaa-OH. Finish with a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.[11]

  • Purification: Purify the crude dipeptide by flash column chromatography.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants (Fmoc-Xaa-OH, this compound, Coupling Reagent, Base) Activation Activate Fmoc-Xaa-OH with Coupling Reagent Reactants->Activation Neutralization Neutralize this compound with Base Reactants->Neutralization Solvent Prepare Anhydrous Solvent (DMF or DCM) Solvent->Activation Solvent->Neutralization Coupling Combine Activated Acid and Free Amine Activation->Coupling Neutralization->Coupling Monitor Monitor by TLC Coupling->Monitor Solvent_Removal Solvent Removal Monitor->Solvent_Removal Extraction Aqueous Washes (Acid, Base, Brine) Solvent_Removal->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Chromatography Concentration->Purification

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Insufficient neutralization of this compound.- Moisture in the reaction.- Allow for a pre-activation period of 15-30 minutes before adding the amine component.- Ensure at least one equivalent of base is used relative to the HCl salt.- Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
Presence of Unreacted Starting Material - Insufficient reaction time.- Steric hindrance from bulky amino acid side chains.- Extend the reaction time and continue to monitor by TLC.- For sterically hindered couplings, consider using a more powerful coupling reagent like HATU and potentially a slightly elevated temperature (e.g., 40 °C).
Racemization of the N-Fmoc Amino Acid - Excessive amount of base or prolonged exposure to base.- High reaction temperatures.- Use the recommended stoichiometry of the base.- Perform the reaction at 0 °C to room temperature.- Use an additive like HOBt or Oxyma Pure, which are known to suppress racemization.[9]
Difficulty in Removing Byproducts - The urea byproduct from EDC is water-soluble but may require multiple washes.- HOBt and DIPEA can be persistent.- Perform multiple aqueous washes during the workup as described in the protocols.- An acidic wash is effective for removing DIPEA, and a basic wash is effective for removing HOBt.

Conclusion

The coupling of this compound with N-protected amino acids is a reliable and crucial step in the synthesis of complex peptides. The orthogonality of the allyl ester protecting group provides significant flexibility in synthetic design. By carefully selecting the appropriate coupling reagents, such as the highly efficient HATU system or the classic EDC/HOBt combination, and by controlling the reaction conditions, researchers can achieve high yields of the desired dipeptide with minimal side reactions. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals, enabling the successful implementation of this important synthetic transformation in their research and development endeavors.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Martin, V., et al. (2020). Greening the synthesis of peptide therapeutics: An industrial perspective. Green Chemistry, 22(24), 8565-8581.
  • Lauer, J. L., et al. (1992). Allyl side chain protection in peptide synthesis. U.S.
  • Payne, A., et al. (2014). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. Chemical Science, 5(7), 2892-2898.
  • Olsen, C. A. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • Suppo, J. S., de Figueiredo, R. M., & Campagne, J. M. (2015). Dipeptide Syntheses via Activated α-Aminoesters. Organic Syntheses, 92, 296-308.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777047, this compound. Retrieved from [Link].

  • El-Faham, A., & Albericio, F. (2007). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. Journal of Organic Chemistry, 72(16), 6203-6205.
  • Fleck, M., & Tovar, G. E. (2012). A Polymorph of Dipeptide Halide Glycyl-L-Alanine Hydroiodide Monohydrate: Crystal Structure, Optical Second Harmonic Generation, Piezoelectricity and Pyroelectricity. Crystals, 2(4), 1329-1342.
  • Bao, H., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(42), 5463-5466.
  • Wikipedia. (n.d.). Aluminium. Retrieved from [Link]

  • NCERT. (n.d.). Carbon and Its Compounds. Retrieved from [Link]

  • NCERT. (n.d.). The p-Block Elements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7850, Allyl chloride. Retrieved from [Link].

  • Aapptec. (n.d.). H-Ala-OMe HCl [2491-20-5]. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Dipeptides Using H-Ala-OAll HCl

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. Dipeptides, the simplest peptide structures, serve as fundamental building blocks for larger polypeptides and often exhibit biological activity themselves. This document provides a detailed guide to the synthesis of dipeptides utilizing L-Alanine allyl ester hydrochloride (H-Ala-OAll HCl).

The choice of protecting groups is critical for a successful peptide synthesis strategy. The allyl (All) group for the C-terminal carboxylic acid offers distinct advantages due to its stability across a wide range of acidic and basic conditions commonly used for Nα-protecting groups like Fmoc and Boc.[1][2] This orthogonality allows for selective deprotection and subsequent modifications, such as on-resin cyclization.[3] The removal of the allyl group is achieved under mild conditions using a palladium catalyst, which preserves the integrity of the peptide and other protecting groups.[4][5][6]

This guide will detail the synthesis of a model dipeptide, Fmoc-Phe-Ala-OAll, covering the principles of peptide coupling, the specifics of using this compound, and the protocol for the selective deprotection of the allyl ester.

Core Principles and Experimental Rationale

The Role of the Allyl Ester Protecting Group

The allyl ester is employed to temporarily block the carboxylic acid of the C-terminal amino acid, in this case, alanine. This prevention of unwanted side reactions during the coupling of the subsequent amino acid is crucial. The key benefits of using an allyl ester include:

  • Orthogonality: It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., TFA), allowing for flexible synthesis strategies.[2][7]

  • Mild Cleavage: Deprotection is achieved under neutral and mild conditions using a palladium(0) catalyst, which is compatible with most other protecting groups and sensitive amino acid residues.[4][8]

  • Versatility: Allyl-protected amino acids are valuable in both solution-phase and solid-phase peptide synthesis (SPPS).[9][10]

Peptide Bond Formation: Coupling Reagents

The formation of the peptide bond between the carboxyl group of the N-protected amino acid (e.g., Fmoc-Phe-OH) and the amino group of H-Ala-OAll is not spontaneous and requires an activating agent, known as a coupling reagent. These reagents convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amino group.[11]

Common classes of coupling reagents include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).[12][13] They are cost-effective but can lead to the formation of insoluble urea byproducts and may cause racemization.[12][13]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient, yield rapid reactions, and minimize racemization.[13][14][15] However, they can cause guanidinylation of the N-terminal amino group as a side reaction.[11][14][16]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very effective, especially for hindered couplings, and do not cause guanidinylation.[12][14]

For this protocol, we will utilize HATU due to its high coupling efficiency and rapid kinetics.[13]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound (L-Alanine allyl ester hydrochloride)Synthesis GradeMajor Chemical Supplier
Fmoc-L-Phenylalanine (Fmoc-Phe-OH)Synthesis GradeMajor Chemical Supplier
HATUSynthesis GradeMajor Chemical Supplier
N,N-Diisopropylethylamine (DIPEA)AnhydrousMajor Chemical Supplier
N,N-Dimethylformamide (DMF)AnhydrousMajor Chemical Supplier
Dichloromethane (DCM)AnhydrousMajor Chemical Supplier
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Synthesis GradeMajor Chemical Supplier
Phenylsilane (PhSiH₃)Synthesis GradeMajor Chemical Supplier
Diethyl etherACS GradeMajor Chemical Supplier
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeIn-house preparation
1 M Hydrochloric Acid (HCl)ACS GradeIn-house preparation
Brine (Saturated NaCl solution)ACS GradeIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMajor Chemical Supplier
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Major Chemical Supplier
Protocol 1: Synthesis of Fmoc-Phe-Ala-OAll Dipeptide

This protocol describes the solution-phase synthesis of the protected dipeptide.

1. Preparation of Alanine Allyl Ester Free Base: a. Dissolve this compound (1.0 eq.) in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add DIPEA (1.1 eq.) dropwise while stirring. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt. d. Stir the mixture for 30 minutes at 0°C. This solution containing the free amine is used directly in the next step.

2. Peptide Coupling Reaction: a. In a separate round-bottom flask, dissolve Fmoc-Phe-OH (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).[17] b. Add DIPEA (2.0 eq.) to the Fmoc-Phe-OH/HATU solution and stir for 1-2 minutes to pre-activate the carboxylic acid.[18] c. Add the solution of H-Ala-OAll free base (from step 1) dropwise to the activated Fmoc-Phe-OH solution at 0°C. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

3. Reaction Monitoring: a. Monitor the progress of the reaction using TLC. A typical eluent system is ethyl acetate/hexane. b. The disappearance of the starting Fmoc-Phe-OH spot and the appearance of a new, higher Rf product spot indicates reaction progression.

4. Work-up and Purification: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[19] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-Phe-Ala-OAll.

Workflow for Dipeptide Synthesis

G cluster_prep Step 1: Free Base Preparation cluster_coupling Step 2: Coupling Reaction cluster_purification Step 3: Work-up & Purification A This compound in DCM B Add DIPEA at 0°C A->B C H-Ala-OAll (Free Base) B->C F Combine with Free Base C->F D Fmoc-Phe-OH + HATU in DMF E Add DIPEA (Activation) D->E E->F G Stir at RT, 2-4h F->G H Aqueous Work-up G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Fmoc-Phe-Ala-OAll J->K

Caption: Solution-phase synthesis workflow for Fmoc-Phe-Ala-OAll.

Protocol 2: Deprotection of the Allyl Ester

This protocol details the removal of the allyl group to yield the free carboxylic acid, Fmoc-Phe-Ala-OH.

1. Reaction Setup: a. Dissolve the purified Fmoc-Phe-Ala-OAll (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere. b. Add a scavenger, such as phenylsilane (PhSiH₃, 3-4 eq.). The scavenger irreversibly traps the allyl group, driving the reaction to completion.[5] c. Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.3 eq.), to the solution.[1]

2. Reaction and Monitoring: a. Stir the mixture at room temperature for 1-3 hours. b. Monitor the reaction by TLC until the starting material is fully consumed.

3. Work-up and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. The crude product can often be purified by precipitation. Dissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the product. c. Filter the solid and wash with cold diethyl ether to yield the deprotected dipeptide, Fmoc-Phe-Ala-OH.

Mechanism of Palladium-Catalyzed Allyl Deprotection

G Start Peptide-O-Allyl Pd(0)L₄ Complex1 π-Allylpalladium(II) Complex Peptide-COO⁻ Start:f1->Complex1:f0 Oxidative Addition Reaction Nucleophilic Attack by Scavenger (PhSiH₃) Complex1:f0->Reaction:f0 End Peptide-COOH Allyl-Scavenger Pd(0)L₄ (regenerated) Reaction:f0->End:f0 Reductive Elimination End:f2->Start:f1 Catalytic Cycle

Caption: Catalytic cycle for the deprotection of allyl esters.

The deprotection mechanism involves the oxidative addition of the Pd(0) catalyst to the allyl ester, forming a π-allylpalladium(II) complex and liberating the carboxylate anion.[5] A nucleophilic scavenger then attacks the π-allyl complex, regenerating the Pd(0) catalyst and forming a stable allylic byproduct.[4][5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Yield Incomplete activation of the carboxylic acid.Degradation of coupling reagent.Presence of moisture.Ensure anhydrous conditions. Use fresh, high-quality coupling reagents and solvents.[20] Increase the reaction time or slightly elevate the temperature.[20] Confirm the absence of primary/secondary amine impurities in DMF.
Epimerization/Racemization Over-activation of the amino acid.Use of a strong base.Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[15] Minimize the pre-activation time. Add an epimerization-suppressing agent like HOBt or Oxyma Pure.[11]
Incomplete Allyl Deprotection Inactive or poisoned palladium catalyst.Insufficient scavenger.Use fresh Pd(PPh₃)₄; avoid exposure to air. Increase the amount of catalyst or scavenger. Ensure the scavenger is of high purity.
Guanidinylation Side Product (with HATU)Excess HATU reacting with the free N-terminal amine.Use a stoichiometric amount of HATU.[16] Alternatively, switch to a phosphonium-based coupling reagent like PyBOP, which does not cause this side reaction.[14]

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21]

  • Coupling Reagents (HATU, HBTU): These reagents can be sensitizers and potentially explosive under certain conditions.[22] Handle with care and avoid inhalation of dust.[22]

  • Solvents (DMF, DCM): These are hazardous solvents. Avoid inhalation and skin contact. DMF is a reproductive toxin.

  • DIPEA: Corrosive and flammable. Handle with care.

  • Palladium Catalysts: Heavy metal compounds. Avoid inhalation and dispose of waste according to institutional guidelines.[4]

  • Phenylsilane: Flammable and may react with moisture. Handle under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols for chemical handling and waste disposal.[21]

References

  • Wilson, K. R., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]

  • de la Torre, J. A., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 90(1), 197-201. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Website. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Aapptec Website. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology Website. [Link]

  • S-Cafe. (2026). Metal-catalysed cleavage of allyl esters. WordPress. [Link]

  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146-1149. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Peptide Synthesis – Safety Topics. WordPress. [Link]

  • Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Lyttle, M. H. (1992). Allyl side chain protection in peptide synthesis.
  • Bio-Synthesis Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Bio-Synthesis Inc. Website. [Link]

  • Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Biovera Website. [Link]

  • Aapptec. (n.d.). 1209 – Allyl Ester Deprotection and On-Resin Cyclization. Aapptec Website. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50785-50793. [Link]

  • Fields, G. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In Peptide Synthesis and Applications (pp. 1-52). Humana Press. [Link]

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Application Notes & Protocols: L-Ala-OAll·HCl as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is a driving force in pharmaceutical development and materials science.[][2] Chiral building blocks—enantiopure molecules used as starting materials—are fundamental to this endeavor.[][3] L-Alanine allyl ester hydrochloride (L-Ala-OAll·HCl) has emerged as a particularly valuable reagent in this context.[4] This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic application of L-Ala-OAll·HCl. We will explore its utility, underpinned by the unique properties of the allyl ester protecting group, and provide detailed, field-proven protocols for its use in both solid-phase peptide synthesis (SPPS) and solution-phase asymmetric synthesis.

Introduction: The Strategic Advantage of L-Ala-OAll·HCl

L-Alanine allyl ester hydrochloride is a derivative of the natural amino acid L-alanine, featuring two key functionalities that make it a powerful tool in asymmetric synthesis:

  • An Inherent Chiral Center: The (S)-configuration of the α-carbon is a fixed stereochemical element that can be used to direct the formation of new stereocenters in a predictable manner.

  • An Orthogonal Protecting Group: The carboxylic acid is masked as an allyl ester. This protecting group is exceptionally stable under a wide range of acidic and basic conditions, which are commonly used to remove other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), respectively.[5][6] Its removal is achieved under specific, mild conditions via palladium(0)-catalyzed allylic substitution, providing a distinct and controllable deprotection strategy.[7][8]

This combination allows for the strategic incorporation of an alanine unit into a complex molecule, with the latent carboxyl group being unmasked at a desired point in the synthetic sequence. This is particularly advantageous in multi-step syntheses, such as the construction of peptides, peptidomimetics, and other chiral pharmaceuticals.[4]

Physicochemical and Safety Data

Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.

PropertyValueReference
Synonyms L-Ala-OAll·HCl, (S)-Allyl 2-aminopropanoate hydrochloride[4][9]
CAS Number 203799-82-0[4][10]
Molecular Formula C₆H₁₁NO₂·HCl[4][9]
Molecular Weight 165.62 g/mol [9][10]
Appearance Off-white powder[4]
Purity ≥ 99% (HPLC)[4]
Optical Rotation [α]D²⁰ = -5.5 ± 1º (c=1 in DMF)[4]
Storage Store at 0-8 °C, keep container tightly closed in a dry, well-ventilated place.[4]
Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[9]
Precautionary Statements Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

Core Application: Peptide Synthesis

The orthogonality of the allyl ester makes L-Ala-OAll·HCl an excellent building block in modern Fmoc-based solid-phase peptide synthesis (SPPS).[8][11] In SPPS, peptide chains are built sequentially on an insoluble resin support.[11][12] The process involves repeated cycles of N-α-Fmoc deprotection (using a base like piperidine) followed by coupling of the next Fmoc-protected amino acid.[13]

The allyl ester of L-Ala-OAll·HCl remains intact during these cycles. This allows for the synthesis of a fully protected peptide on the resin, after which the C-terminal allyl group can be selectively removed to expose a carboxylic acid. This functionality can then be used for on-resin cyclization, fragment condensation, or the attachment of other moieties before the final cleavage from the resin.

Workflow for On-Resin Allyl Deprotection

The following diagram illustrates the integration of an allyl-protected residue into a standard SPPS workflow, followed by selective deprotection.

spss_workflow cluster_spps Standard Fmoc-SPPS Cycles cluster_deprotection Selective Allyl Deprotection cluster_final Further Modification Resin Resin Fmoc_AA1 Couple Fmoc-AA-OH Resin->Fmoc_AA1 Deprotect1 Fmoc Deprotection (Piperidine) Fmoc_AA1->Deprotect1 Fmoc_Ala_OAll Couple L-Ala-OAll·HCl (as free amine) Deprotect1->Fmoc_Ala_OAll Deprotect2 Fmoc Deprotection (Piperidine) Fmoc_Ala_OAll->Deprotect2 Fmoc_AA3 Couple Fmoc-AA-OH Deprotect2->Fmoc_AA3 Protected_Peptide Resin-Bound Protected Peptide Fmoc_AA3->Protected_Peptide Allyl_Removal Pd(PPh₃)₄, Scavenger Protected_Peptide->Allyl_Removal Selective Step Free_Acid Resin-Bound Peptide with Free C-Terminus Allyl_Removal->Free_Acid Cyclization On-Resin Cyclization Free_Acid->Cyclization Cleavage Final Cleavage (e.g., TFA) Free_Acid->Cleavage Cyclization->Cleavage

SPPS workflow incorporating L-Ala-OAll·HCl.
Protocol 1: On-Resin Palladium-Catalyzed Deprotection of Allyl Esters

This protocol describes the removal of the C-terminal allyl ester from a peptide synthesized on a solid support. The procedure must be performed in a fume hood, preferably under an inert atmosphere to protect the palladium catalyst.

Causality Behind Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the workhorse catalyst for this transformation. It forms a π-allyl complex with the ester, activating it for cleavage.[7]

  • Scavenger: A nucleophilic "scavenger" is required to trap the reactive allyl group from the palladium complex, thereby turning over the catalytic cycle. N-methylmorpholine (NMM) or acetic acid are commonly used.[5] Phenylsilane or Meldrum's acid can also be effective.[8]

  • Solvent: Anhydrous, amine-free solvent like Dichloromethane (DCM) or Chloroform (CHCl₃) is crucial as it swells the resin and dissolves the reagents without interfering with the catalyst.[5]

Materials:

  • Resin-bound peptide with C-terminal allyl ester (1.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 - 0.3 eq. based on resin loading)

  • N-Methylmorpholine (NMM) (approx. 20 eq.)

  • Acetic Acid (AcOH) (approx. 5 eq.)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Nitrogen or Argon source

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin (e.g., 100 mg on a 0.5 mmol/g resin) in anhydrous CHCl₃ (approx. 3-5 mL) for 30 minutes in the reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (e.g., ~30 mg, 0.025 mmol for 0.05 mmol scale) in ~2 mL of CHCl₃. The solution should be bright yellow. Note: Work quickly as the catalyst is sensitive to air and light.

  • Reaction Setup: Drain the swelling solvent from the resin. To the swollen resin, add a solution of CHCl₃ containing NMM and AcOH.

  • Catalyst Addition: Add the freshly prepared Pd(PPh₃)₄ solution to the resin slurry.

  • Reaction: Gently agitate the mixture under a nitrogen or argon atmosphere at room temperature for 2-3 hours. The resin slurry will typically turn a darker orange or brownish color.

  • Monitoring (Optional): A small sample of resin can be cleaved and analyzed by LC-MS to check for the disappearance of the starting material.

  • Washing: After the reaction is complete, drain the reaction mixture. Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash cycle is:

    • DCM (3x)

    • 0.5% Diisopropylethylamine (DIPEA) in DMF (2x)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3x, to chelate residual palladium)

    • DMF (3x)

    • DCM (3x)

  • Drying: Dry the deprotected peptide-resin under vacuum. It is now ready for subsequent on-resin modification or final cleavage.

Application in Asymmetric Synthesis of Non-Peptidic Molecules

Beyond peptides, L-Ala-OAll·HCl serves as a chiral scaffold for constructing complex small molecules. The amine can be used as a handle for elaboration, while the inherent stereocenter directs subsequent transformations.

Logical Relationship in Chiral Scaffold Synthesis

chiral_synthesis Start L-Ala-OAll·HCl N_Protect N-Protection (e.g., Boc, Cbz) Start->N_Protect Step 1 N_Derivatize N-Derivatization (e.g., Alkylation, Acylation) Start->N_Derivatize Alternative Step 1 Stereo_Reaction Diastereoselective Reaction (e.g., Aldol, Michael) N_Protect->Stereo_Reaction Step 2 N_Derivatize->Stereo_Reaction Step 2 Allyl_Deprotect Allyl Deprotection (Pd(0) Catalysis) Stereo_Reaction->Allyl_Deprotect Step 3 Final_Product Enantiopure Product Allyl_Deprotect->Final_Product Step 4

Sources

Application Notes and Protocols for the Incorporation of H-Ala-OAll into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Allyl Protection in Peptide Synthesis

In the intricate field of peptide synthesis, the strategic use of orthogonal protecting groups is paramount to achieving complex molecular architectures such as cyclic peptides, branched peptides, and post-synthesis modified peptides. The allyl (All) ester, specifically in the form of L-Alanine allyl ester (H-Ala-OAll), offers a distinct advantage as a C-terminal protecting group. Its removal under mild, specific conditions, orthogonal to the widely used Fmoc/tBu and Boc/Bzl strategies, provides a crucial "third dimension" of chemical selectivity.[1][2]

The allyl group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, yet it can be selectively cleaved using a palladium(0) catalyst.[1] This unique property allows for the on-resin modification of the C-terminus, such as cyclization with a side-chain nucleophile, before the final deprotection of other side-chain protecting groups.[3]

This guide provides a comprehensive overview and detailed protocols for the synthesis of Fmoc-Ala-OAll, its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), and the subsequent deprotection of the allyl group. The methodologies described herein are designed to be self-validating, with in-process controls to ensure the success of each critical step.

Part 1: Synthesis and Characterization of Fmoc-L-Alanine Allyl Ester (Fmoc-Ala-OAll)

The successful incorporation of H-Ala-OAll begins with the preparation of the Nα-Fmoc protected building block. This ensures compatibility with standard Fmoc-based SPPS protocols.

Protocol 1: Synthesis of Fmoc-Ala-OAll

This protocol details the esterification of Fmoc-L-Alanine with allyl alcohol.

Materials:

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • Allyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Fmoc-Ala-OH (1 equivalent) in anhydrous DCM.

  • Add allyl alcohol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield Fmoc-Ala-OAll as a white solid.

Characterization: The purity of the synthesized Fmoc-Ala-OAll should be confirmed by:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: Incorporation of Fmoc-Ala-OAll into a Peptide Sequence via SPPS

This section outlines the standard procedure for incorporating the synthesized Fmoc-Ala-OAll onto a solid support and subsequent peptide chain elongation.

Workflow for SPPS Incorporation

cluster_loading Resin Loading cluster_elongation Peptide Elongation Resin Select Resin (e.g., 2-Chlorotrityl chloride) Swell Swell Resin in DCM Resin->Swell Load Load Fmoc-Ala-OAll (with DIPEA in DCM) Swell->Load Cap Cap Unreacted Sites (Methanol/DIPEA in DCM) Load->Cap Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Cap->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Coupling Couple Next Fmoc-AA (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Fmoc_Deprotection For each amino acid

Caption: Workflow for loading Fmoc-Ala-OAll onto the resin and subsequent peptide elongation.

Protocol 2: Solid-Phase Peptide Synthesis (Manual)

Materials:

  • Fmoc-Ala-OAll loaded resin (from Protocol 1)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure (for one coupling cycle):

  • Resin Swelling: Swell the Fmoc-Ala-OAll loaded resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a complete coupling, wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Part 3: Deprotection of the Allyl Ester

The selective removal of the allyl group is the key step that leverages the utility of H-Ala-OAll. This is achieved through palladium(0)-catalyzed allylic cleavage.

Mechanism of Allyl Deprotection

Start Peptide-Ala-OAll Resin-Bound Intermediate π-allyl-Pd Complex Start->Intermediate + Pd(0) Reagents {Pd(PPh₃)₄ | Phenylsilane (Scavenger)} Reagents->Intermediate Product Peptide-Ala-OH Resin-Bound Intermediate->Product + H₂O (hydrolysis) Byproduct Allyl-Silane Adduct Intermediate->Byproduct + Phenylsilane

Caption: Simplified mechanism of palladium(0)-catalyzed allyl ester deprotection.

Protocol 3: On-Resin Allyl Deprotection

Materials:

  • Peptide-resin with C-terminal allyl ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) as a scavenger

  • Dichloromethane (DCM), anhydrous and degassed

  • N,N-Dimethylformamide (DMF)

  • 0.5% Sodium diethyldithiocarbamate in DMF

  • 0.5% DIPEA in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes in a sealed reaction vessel under an inert atmosphere (Argon or Nitrogen).

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) in anhydrous, degassed DCM. Add phenylsilane (15-20 equivalents).

  • Deprotection Reaction:

    • Drain the DCM from the resin.

    • Add the deprotection cocktail to the resin.

    • Shake the reaction vessel at room temperature for 2 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DCM (5 times).

    • To remove residual palladium, wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (3 times, 5 minutes each).

    • Wash with 0.5% DIPEA in DMF (3 times, 5 minutes each).

    • Wash with DMF (5 times) and finally with DCM (5 times).

Microwave-Assisted Deprotection (Alternative): For faster deprotection, the reaction can be performed in a microwave peptide synthesizer.[3]

  • Use a solution of Pd(PPh₃)₄ and phenylsilane in DMF.

  • Perform two sequential irradiations of 5 minutes each at 38-40°C. This method is often more efficient and requires less excess of reagents.[3]

Monitoring Deprotection and Troubleshooting

On-Resin Deprotection Monitoring:

  • After the deprotection reaction, take a small sample of the resin (~2-3 mg).

  • Cleave the peptide from this small sample using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[4]

  • Analyze the cleaved peptide by LC-MS to confirm the absence of the allyl group (a mass shift of -40 Da).

Troubleshooting Guide:

Problem Possible Cause Solution
Incomplete Deprotection Inactive catalyst (oxidized Pd(0))Use fresh, high-quality Pd(PPh₃)₄. Prepare the deprotection cocktail immediately before use. Ensure an inert atmosphere.
Insufficient reaction time or reagentsIncrease reaction time to 3-4 hours or repeat the deprotection step. Increase the equivalents of catalyst and scavenger. Consider using the microwave-assisted method.[3]
Peptide Degradation Presence of oxygen leading to side reactionsThoroughly degas all solvents and maintain a strict inert atmosphere.
Residual Palladium Contamination Inadequate washing after deprotectionPerform the recommended washes with sodium diethyldithiocarbamate and DIPEA solutions meticulously.
N-allylation of primary amines Ineffective scavenging of allyl cationsUse a more effective scavenger like dimethylamine-borane complex.[5]

Part 4: Final Cleavage and Peptide Characterization

Once the allyl group is removed and any on-resin modifications are complete, the peptide is cleaved from the solid support and globally deprotected.

Protocol 4: Cleavage from Resin and Purification
  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable aqueous buffer.

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).

    • Characterize the final product by analytical RP-HPLC for purity and by mass spectrometry to confirm the correct molecular weight.

Conclusion

The use of H-Ala-OAll provides a robust and versatile strategy for advanced peptide synthesis. The orthogonality of the allyl protecting group, coupled with reliable palladium-catalyzed deprotection methods, empowers researchers to construct complex peptides with high precision and purity. The protocols outlined in this guide, when followed with careful attention to experimental detail and in-process monitoring, will enable the successful incorporation and manipulation of this valuable building block in drug discovery and development.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]

  • Guzmán, F., Gauna, A., Román, T., & Cárdenas, C. (2021). Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Methods and Protocols, 4(3), 53.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2013). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. Chemical Science, 4(3), 1195-1201.
  • PrepChem. (n.d.). Synthesis of Fmoc-L-alanine. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). Retrieved from [Link]

  • Gomez-Martinez, M., et al. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2871-2874.
  • Kates, S. A., Daniels, S. B., & Albericio, F. (1993). Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry, 212(2), 303-310.
  • ResearchGate. (2022). Purification of peptide treated with palladium catalysts for allyl deprotection. Retrieved from [Link]

  • Napier, P., et al. (2023). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. ChemRxiv.
  • Wilson, K. R., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627.

Sources

Application Notes & Protocols: Analytical Methods for Monitoring H-Ala-OAll HCl Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Monitoring in Peptide Synthesis

L-Alanine allyl ester hydrochloride (H-Ala-oall HCl) is a pivotal building block in modern pharmaceutical and biochemical research, primarily utilized in peptide synthesis.[1] Its structure features a reactive primary amine, ready for peptide bond formation, and an allyl ester, which serves as a protecting group for the carboxylic acid functionality. The success of synthetic routes involving this compound hinges on the precise execution and completion of two primary reaction types: peptide coupling at the N-terminus and deprotection of the C-terminal allyl ester.

Incomplete or inefficient reactions can lead to a cascade of side products and deletion sequences, complicating purification and severely reducing the final yield and purity of the target molecule.[2] Therefore, robust, accurate, and efficient analytical monitoring is not merely a quality control step but an integral part of process development and optimization. This guide provides a comprehensive overview of field-proven analytical methodologies—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—complete with detailed protocols designed for researchers, scientists, and drug development professionals.

Section 1: Understanding the Chemistry—Key Reactions of this compound

To select the appropriate analytical method, one must first understand the chemical transformations being monitored. The two most common reactions involving this compound are peptide coupling and allyl ester deprotection.

  • Peptide Coupling: The free amino group of this compound acts as a nucleophile, attacking an activated carboxyl group of another amino acid (often Fmoc-protected) to form a new peptide (amide) bond. Monitoring this reaction involves tracking the consumption of this compound and the formation of the new dipeptide.

  • Allyl Ester Deprotection: The allyl group is a versatile protecting group that can be selectively removed under mild conditions, typically using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[3][4][5] This reaction regenerates the free carboxylic acid, which is then available for subsequent chemical modifications. Monitoring focuses on the disappearance of the allyl ester and the appearance of the deprotected product.

cluster_coupling Peptide Coupling Reaction cluster_deprotection Allyl Ester Deprotection H_Ala_OAll This compound (Starting Material 1) Dipeptide Fmoc-AA-Ala-oall (Product) H_Ala_OAll->Dipeptide Coupling Reagents Fmoc_AA Fmoc-AA-OH (Starting Material 2) Fmoc_AA->Dipeptide Ala_OAll_Peptide Peptide-Ala-oall (Starting Material) Deprotected_Peptide Peptide-Ala-OH (Product) Ala_OAll_Peptide->Deprotected_Peptide Pd(PPh₃)₄ Scavenger cluster_workflow HPLC Analysis Workflow Reaction_Sample 1. Quench & Dilute Reaction Aliquot Injection 2. Inject onto C18 Column Reaction_Sample->Injection Separation 3. Gradient Elution Injection->Separation Detection 4. UV Detection (e.g., 265 nm for Fmoc) Separation->Detection Analysis 5. Integrate Peaks & Calculate Conversion Detection->Analysis

Caption: General workflow for monitoring reactions using HPLC-UV.

Protocol: Monitoring Fmoc-AA Coupling to this compound

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Sample Diluent: 50:50 ACN/Water.

2. Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into 1 mL of the Sample Diluent. This prevents further reaction prior to analysis.

  • Vortex the sample and transfer to an HPLC vial.

3. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 265 nm (for Fmoc group)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 80
    22.0 95
    25.0 95
    26.0 30

    | 30.0 | 30 |

4. Data Analysis:

  • Identify the retention times for the starting Fmoc-protected amino acid and the product dipeptide.

  • Calculate the reaction conversion using the peak areas: Conversion (%) = [Area(Product) / (Area(Product) + Area(Fmoc-AA))] x 100

Example Data:

CompoundExpected Retention Time (min)Key Characteristic
Fmoc-Gly-OH~12.5Starting Material
This compound~3.2Not detected at 265 nm
Fmoc-Gly-Ala-oall~15.8Product

Application Note 2: Definitive Identification by LC-MS

Principle: LC-MS is the gold standard for confirming the identity of reaction components. The liquid chromatograph separates the mixture, and the mass spectrometer provides the mass-to-charge ratio (m/z) of each component, serving as a molecular fingerprint. This is particularly powerful for monitoring allyl ester deprotection, where the mass change is distinct and easily tracked. For MS applications, mobile phase modifiers like formic acid are preferred over TFA, as TFA can cause signal suppression in the electrospray ionization (ESI) source. [6]

cluster_workflow_ms LC-MS Analysis Workflow Reaction_Sample 1. Quench & Dilute Reaction Aliquot Injection 2. Inject onto C18 Column Reaction_Sample->Injection Separation 3. Gradient Elution Injection->Separation Ionization 4. ESI Source Ionization Separation->Ionization Detection_MS 5. Mass Analysis (Scan or SIM) Ionization->Detection_MS Analysis_MS 6. Generate Extracted Ion Chromatograms (EICs) Detection_MS->Analysis_MS

Caption: Workflow for reaction monitoring using LC-MS.

Protocol: Monitoring Allyl Ester Deprotection

1. Instrumentation and Materials:

  • LC-MS system with ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 ACN/Water.

2. Sample Preparation:

  • Withdraw a 10 µL aliquot from the reaction.

  • Quench by diluting into 1 mL of Sample Diluent.

  • Filter if necessary (e.g., to remove palladium catalyst) using a 0.22 µm syringe filter.

  • Transfer to an LC-MS vial.

3. LC-MS Method:

  • LC Flow Rate: 0.3 mL/min

  • Gradient: 5% to 95% B over 10 minutes.

  • MS Ionization Mode: ESI Positive

  • Scan Range: 100 - 1000 m/z

  • Key Ions to Monitor (as [M+H]⁺):

    • H-Ala-oall: C₆H₁₁NO₂ - Exact Mass 129.07, [M+H]⁺ = 130.08

    • L-Alanine (deprotected product): C₃H₇NO₂ - Exact Mass 89.05, [M+H]⁺ = 90.06

4. Data Analysis:

  • Generate Extracted Ion Chromatograms (EICs) for the m/z values corresponding to the starting material and the product.

  • The decrease in the peak area of the starting material's EIC and the simultaneous increase in the product's EIC confirms the reaction progress.

Expected Mass Data:

CompoundMolecular FormulaExact MassExpected [M+H]⁺ (m/z)
H-Ala-oallC₆H₁₁NO₂129.0790130.0862
L-AlanineC₃H₇NO₂89.047790.0550

Application Note 3: Real-Time Monitoring with ¹H NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides a non-invasive, quantitative snapshot of the entire reaction mixture. [7]By identifying unique proton signals for the reactant and product, one can monitor the reaction in real-time without sample workup. For this compound, the protons on the allyl group (CH₂=CH-CH₂-) have distinct chemical shifts that disappear upon deprotection. This makes ¹H NMR an exceptionally powerful tool for kinetic studies. [8][9]

cluster_workflow_nmr In-Situ NMR Monitoring Setup 1. Prepare reaction in NMR tube with deuterated solvent Acquire_T0 2. Acquire initial spectrum (t=0) Setup->Acquire_T0 Incubate 3. Incubate reaction at desired temp Acquire_T0->Incubate Acquire_Tn 4. Acquire spectra at time intervals Incubate->Acquire_Tn Process 5. Process data & integrate key signals Acquire_Tn->Process

Caption: Conceptual workflow for in-situ NMR reaction monitoring.

Protocol: Real-Time Monitoring of Allyl Ester Deprotection

1. Instrumentation and Materials:

  • Benchtop or high-field NMR spectrometer.

  • 5 mm NMR tubes.

  • Deuterated solvent appropriate for the reaction (e.g., DMSO-d₆, CDCl₃).

  • Internal standard (optional, e.g., TMS or a stable solvent peak).

2. Sample Preparation:

  • In an NMR tube, dissolve the this compound-containing starting material in the chosen deuterated solvent.

  • Add other reagents, but do not add the final reactant or catalyst that initiates the reaction.

  • Acquire an initial ¹H NMR spectrum (t=0) to confirm the starting material signals.

  • Add the initiating reagent (e.g., palladium catalyst solution), quickly mix, and place the NMR tube back in the spectrometer.

3. NMR Acquisition:

  • Immediately begin acquiring spectra at regular intervals (e.g., every 5-10 minutes).

  • Use a sufficient number of scans for good signal-to-noise at each time point.

4. Data Analysis:

  • Identify the characteristic signals for the allyl group of the starting material and a unique signal for the product.

  • Integrate the area of the reactant peak and the product peak in each spectrum.

  • Calculate the molar ratio over time to determine reaction kinetics. The conversion can be calculated as: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] x 100

Characteristic ¹H NMR Signals (example in CDCl₃):

CompoundProtonsExpected Chemical Shift (δ, ppm)
H-Ala-oall -O-CH₂ -CH=CH₂~4.6
-O-CH₂-CH =CH₂~5.9
-O-CH₂-CH=CH₂ ~5.2 - 5.3
L-Alanine α-CH ~3.8

References

  • Mtoz Biolabs. (n.d.). GC-MS Amino Acid Analysis.
  • Sabatino, G., Chelli, M., Brandi, A., & Papini, A. M. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4). Published by Ingenta Connect.
  • Khan, A. I. (n.d.). GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
  • Gong, X., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(9), 1226–1233.
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Application Notes and Protocols for the Purification of Peptides Containing Allyl-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Unique Challenge of Purifying Allyl-Alanine Containing Peptides

The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and chemical biology, enabling the design of peptides with enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] Allyl-alanine, with its reactive olefin side chain, is a particularly valuable UAA for site-specific modifications, such as PEGylation, cyclization, and the introduction of fluorescent probes. However, the very features that make allyl-alanine a versatile tool also present unique challenges during purification.

The allyl group introduces a significant degree of hydrophobicity, which can lead to aggregation and poor solubility of the peptide in standard aqueous mobile phases used in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4][5] This can result in poor chromatographic peak shape, low recovery, and even precipitation on the column. Furthermore, the solid-phase peptide synthesis (SPPS) of peptides containing allyl-alanine can generate a unique set of impurities, including deletion sequences, truncated peptides, and by-products from incomplete deprotection or side reactions involving the allyl group.[6][7][8][9]

This application note provides a comprehensive guide to navigating the complexities of purifying peptides containing allyl-alanine. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for both RP-HPLC and orthogonal purification strategies. Our aim is to equip researchers with the knowledge and tools to achieve high-purity allyl-alanine containing peptides, a critical step for reliable downstream applications.

Understanding the Impurity Profile of Crude Allyl-Alanine Peptides

A successful purification strategy begins with a thorough understanding of the potential impurities in the crude peptide mixture. In addition to common SPPS-related impurities, the presence of allyl-alanine can introduce specific side products:

  • Deletion and Truncated Sequences: Incomplete coupling of the bulky Fmoc-allyl-alanine-OH monomer or premature chain termination can lead to the formation of peptides lacking the allyl-alanine residue or truncated sequences.[7][8]

  • Incomplete Deprotection: Residual protecting groups from the synthesis, particularly on the allyl-alanine side chain if one is used, can result in modified and more hydrophobic impurities.[9]

  • Side Reactions during Cleavage: The acidic conditions of the cleavage cocktail (e.g., trifluoroacetic acid - TFA) can potentially lead to side reactions involving the allyl group, although the allyl group is generally stable to TFA.[10][11] More critical is the potential for reaction with scavengers like triisopropylsilane (TIPS), which are used to protect other sensitive residues.

  • Oxidation: The double bond of the allyl group is susceptible to oxidation, which can occur during synthesis, cleavage, or storage, leading to the formation of epoxide or other oxidized species.[7]

A preliminary analysis of the crude peptide by analytical RP-HPLC coupled with mass spectrometry (MS) is essential to identify the major impurities and guide the development of an effective purification strategy.[12][13]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Peptide Purification

RP-HPLC is the most common and powerful technique for peptide purification, separating molecules based on their hydrophobicity.[9][14][15] For peptides containing the hydrophobic allyl-alanine, careful optimization of the RP-HPLC method is crucial for achieving high purity.

Key Considerations for RP-HPLC of Allyl-Alanine Peptides
  • Column Selection: A C18 stationary phase is the standard choice for peptide purification.[9][15] For highly hydrophobic peptides, a C4 or C8 column may provide better resolution by reducing the interaction strength between the peptide and the stationary phase.[16] Wide-pore columns (300 Å) are recommended for peptides to ensure efficient mass transfer.

  • Mobile Phase: The standard mobile phase consists of an aqueous phase (Solvent A) and an organic phase (Solvent B), typically acetonitrile (ACN).[9][12] An ion-pairing agent, most commonly 0.1% TFA, is added to both solvents to improve peak shape and resolution.[16] For very hydrophobic peptides, alternative organic modifiers like isopropanol or ethanol can be considered to improve solubility.[4]

  • Gradient Optimization: The gradient elution, where the concentration of the organic solvent is gradually increased, is the most critical parameter to optimize.[17][18] Due to the increased hydrophobicity imparted by the allyl group, a shallower gradient may be required to achieve adequate separation from closely eluting impurities.[18]

Protocol: Analytical RP-HPLC for Method Development

This protocol outlines the initial analytical run to determine the retention time of the target peptide and to assess the impurity profile.

Table 1: Analytical RP-HPLC Parameters

ParameterRecommendation
Column C18, 300 Å, 2.1 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in HPLC-grade water
Mobile Phase B 0.1% TFA in acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40-60 °C (to improve solubility and peak shape)
Detection UV at 214 nm and 280 nm
Injection Volume 5-20 µL (of a ~1 mg/mL solution of crude peptide in Mobile Phase A or a suitable solubilizing solvent)
Gradient 5-65% B over 30 minutes

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, try a small amount of acetonitrile or isopropanol, or consider using solvents like 50% acetic acid.[4] Ensure the sample is fully dissolved and filtered through a 0.22 µm filter before injection.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A/5% B) until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and run the gradient program. Collect UV data and, if available, mass spectrometry data.

  • Data Analysis: Identify the peak corresponding to the target peptide based on its expected mass. Analyze the chromatogram to assess the purity and identify the major impurities.

Protocol: Preparative RP-HPLC for Purification

Based on the analytical results, the method is scaled up for preparative purification.

Table 2: Preparative RP-HPLC Parameters

ParameterRecommendation
Column C18, 300 Å, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in HPLC-grade water
Mobile Phase B 0.1% TFA in acetonitrile
Flow Rate 15-20 mL/min
Column Temperature 40-60 °C
Detection UV at 220 nm
Injection Volume Dependent on column loading capacity and sample concentration. A loading study is recommended.
Gradient Optimized based on the analytical run. Typically, a shallower gradient around the elution point of the target peptide (e.g., a 10-20% change in Solvent B over 30-60 minutes).[18]

Procedure:

  • Gradient Optimization: Based on the analytical chromatogram, design a focused gradient for the preparative run. Start the gradient about 5-10% below the elution concentration of the target peptide and extend it to about 5-10% above.

  • Sample Loading: Dissolve the crude peptide in a minimal amount of a suitable solvent. The loading capacity of the column should be determined empirically, starting with a small injection and gradually increasing the load.

  • Purification and Fraction Collection: Perform the preparative run and collect fractions across the peak corresponding to the target peptide.

  • Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity specifications and lyophilize to obtain the purified peptide as a fluffy white powder.

Diagram 1: RP-HPLC Purification Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_post Post-Purification dissolve Dissolve Crude Peptide filter Filter (0.22 µm) dissolve->filter analytical Analytical RP-HPLC (Method Development) filter->analytical preparative Preparative RP-HPLC (Purification) analytical->preparative Scale-up fractions Collect Fractions preparative->fractions analysis Analyze Fractions (Analytical RP-HPLC) fractions->analysis pooling Pool Pure Fractions analysis->pooling lyophilize Lyophilize pooling->lyophilize final_product final_product lyophilize->final_product Pure Peptide

Caption: Workflow for the purification of allyl-alanine containing peptides using RP-HPLC.

Orthogonal Purification Strategies: When RP-HPLC is Not Enough

For complex crude mixtures or when very high purity is required, a single RP-HPLC step may not be sufficient to remove all impurities, especially those with similar hydrophobicity to the target peptide.[19] In such cases, an orthogonal purification strategy, which employs two or more separation techniques based on different physicochemical principles, can be highly effective.[19][20]

Ion-Exchange Chromatography (IEX) as an Orthogonal Step

Ion-exchange chromatography separates molecules based on their net charge.[21][22][23] This makes it an excellent orthogonal technique to RP-HPLC, which separates based on hydrophobicity.[19] An IEX step can be used either before or after the RP-HPLC purification.

  • Cation-Exchange Chromatography (CEX): Suitable for peptides with a net positive charge at the operating pH. The stationary phase is negatively charged, and peptides are eluted with an increasing salt gradient or by changing the pH.[22]

  • Anion-Exchange Chromatography (AEX): Suitable for peptides with a net negative charge at the operating pH. The stationary phase is positively charged.

Protocol: Two-Step Purification using IEX and RP-HPLC

This protocol describes a typical workflow for a two-step purification process.

Step 1: Ion-Exchange Chromatography (Capture Step)

Table 3: Ion-Exchange Chromatography Parameters

ParameterRecommendation
Column Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX) column, depending on the peptide's pI.
Mobile Phase A Low ionic strength buffer at a pH where the target peptide is charged (e.g., 20 mM phosphate buffer, pH 3.0 for CEX).
Mobile Phase B High ionic strength buffer (e.g., 20 mM phosphate buffer + 1 M NaCl, pH 3.0 for CEX).
Flow Rate Typically 1-5 mL/min for preparative scale.
Gradient A linear gradient from 0% to 100% B over 30-60 minutes.

Procedure:

  • Determine the Peptide's pI: Calculate the theoretical isoelectric point (pI) of the peptide to choose the appropriate IEX mode and operating pH.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

  • IEX Separation: Load the sample onto the equilibrated IEX column and elute with the salt gradient. Collect fractions.

  • Fraction Analysis: Analyze the fractions by analytical RP-HPLC to identify those containing the target peptide.

  • Desalting: Pool the relevant fractions and desalt using a C18 solid-phase extraction (SPE) cartridge before the next purification step.

Step 2: Reversed-Phase HPLC (Polishing Step)

The desalted, partially purified peptide from the IEX step is then subjected to RP-HPLC as described in the previous section for final polishing to remove any remaining impurities.

Diagram 2: Orthogonal Purification Workflow

Orthogonal_Workflow cluster_step1 Step 1: Ion-Exchange Chromatography cluster_step2 Step 2: Reversed-Phase HPLC cluster_final Final Product crude Crude Allyl-Alanine Peptide iex IEX (CEX or AEX) crude->iex desalt Desalting (SPE) iex->desalt rphplc RP-HPLC desalt->rphplc analysis Purity Analysis rphplc->analysis lyophilize Lyophilization analysis->lyophilize pure_peptide pure_peptide lyophilize->pure_peptide High-Purity Peptide

Caption: Orthogonal purification strategy combining IEX and RP-HPLC.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For very polar or hydrophilic peptides, which may not be well-retained by RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective orthogonal or alternative technique.[24][25][26][27] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. Peptides are eluted with an increasing concentration of the aqueous component.

Solid-Phase Extraction (SPE) for Desalting and Pre-Purification

Solid-Phase Extraction (SPE) is a valuable tool for the rapid clean-up and concentration of peptide samples.[1] It is particularly useful for:

  • Desalting: Removing salts from IEX fractions before RP-HPLC.

  • Pre-purification: Removing highly polar or non-polar impurities from the crude peptide mixture before HPLC.

Protocol: SPE for Peptide Desalting

Table 4: SPE Desalting Protocol

StepProcedure
Cartridge C18 SPE cartridge
1. Conditioning Wash the cartridge with 1-2 column volumes of acetonitrile.
2. Equilibration Equilibrate the cartridge with 2-3 column volumes of 0.1% TFA in water.
3. Sample Loading Load the salt-containing peptide solution onto the cartridge.
4. Washing Wash the cartridge with 2-3 column volumes of 0.1% TFA in water to remove salts.
5. Elution Elute the desalted peptide with 1-2 column volumes of a solution of 50-70% acetonitrile in 0.1% TFA.

Troubleshooting Common Purification Challenges

Table 5: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor Peak Shape (Broad or Tailing) Peptide aggregation; secondary interactions with the stationary phase.[3]Increase column temperature; use a shallower gradient; ensure adequate ion-pairing agent concentration; try a different column chemistry (e.g., C4 or C8).
Low Recovery Peptide precipitation on the column; irreversible adsorption.[3]Improve sample solubility by using co-solvents (e.g., isopropanol, acetic acid); reduce sample load; use a less hydrophobic stationary phase.[4]
Co-elution of Impurities Impurities have similar hydrophobicity to the target peptide.Optimize the gradient to improve resolution; try a different organic modifier; implement an orthogonal purification step (e.g., IEX).[19]
Peptide is Insoluble High hydrophobicity and tendency to aggregate.[3][5]Use solubilizing agents like guanidine hydrochloride or urea (note: these may not be compatible with MS); try alternative solvents like hexafluoroisopropanol (HFIP) for initial dissolution.[4]

Conclusion

The purification of peptides containing allyl-alanine requires a systematic and well-informed approach. By understanding the unique properties of the allyl group and the potential impurities generated during synthesis, researchers can develop robust purification strategies. RP-HPLC remains the primary tool, but its effectiveness is greatly enhanced through careful optimization of column choice, mobile phase, and gradient conditions. For challenging separations, orthogonal techniques like ion-exchange chromatography provide an invaluable second dimension of purification. The protocols and guidelines presented in this application note offer a solid foundation for achieving high-purity allyl-alanine containing peptides, thereby ensuring the reliability and reproducibility of subsequent research and development activities.

References

  • MAC-MOD Analytical. Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. [Link]

  • MtoZ Biolabs. HILIC-Based Modified Peptide Enrichment Service. [Link]

  • MAC-MOD Analytical. HILIC Analysis for Polar Modifications of Proteins and Peptides. [Link]

  • Alpert, A. J. (2008). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Analytical and Bioanalytical Chemistry, 392(5), 767-774. [Link]

  • Csapó, J., Tóth-Pósfai, I., & Csapó-Kiss, Z. (1991). Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides. Amino acids, 1(3), 331-337. [Link]

  • Wobble base. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • Johnson, E. C., & Kent, S. B. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of peptide science, 22(10), 622-627. [Link]

  • von Bahr-Lindström, H., Carlquist, M., Jörnvall, H., & Mutt, V. (1982). Ion-exchange high-performance liquid-chromatography steps in peptide purifications. FEBS letters, 148(2), 303-307. [Link]

  • Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]

  • Gevaert, B., De Spiegeleer, B., & D’Hondt, M. (2020). Investigation of Impurities in Peptide Pools. Molecules, 25(18), 4216. [Link]

  • Biotage. Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]

  • Phenomenex. Peptide Separations by Cation Exchange Chromatography using Luna SCX. [Link]

  • ResearchGate. How do I separate two dipeptide isomers, NA and AN, using either ion exchange chromatography or size exclusion chromatography?. [Link]

  • ResearchGate. Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. [Link]

  • ResearchGate. Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. [Link]

  • Woods, A. G., Sokolowska, I., & Cotter, R. J. (2008). Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. Journal of proteome research, 7(10), 4434-4441. [Link]

  • Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. [Link]

  • Bitan, G., & Teplow, D. B. (2004). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Methods in molecular biology (Clifton, N.J.), 299, 3-15. [Link]

  • Wimley, W. C. (2016). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1858(7), 1644-1652. [Link]

  • Hughes, L., Unoson, C., & Berglof, J. (2020). Purification of therapeutic peptides using orthogonal methods to achieve high purity. Biochemical Technology, 259, BIOT-259. [Link]

  • Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

  • Google Patents.
  • Kotha, S., & Khedkar, P. (2008). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic letters, 10(23), 5381-5384. [Link]

  • Biotage. How to purify synthetic peptides - what are the options?. [Link]

  • Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

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Topic: Large-Scale Synthesis Considerations for H-Ala-OAll HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanine allyl ester hydrochloride (H-Ala-OAll HCl) is a critical chiral building block and intermediate in modern pharmaceutical development, particularly in peptide synthesis and the creation of complex bioactive molecules.[1] Its scale-up from laboratory to industrial production presents unique challenges related to reaction control, purity, and safety. This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and efficient direct esterification method. We will detail a step-by-step protocol, explore critical process parameters for successful scale-up, and outline rigorous analytical methods for quality control, grounded in established chemical principles and safety practices.

Introduction and Strategic Overview

This compound is the hydrochloride salt of the allyl ester of L-alanine. Its utility in organic synthesis stems from the presence of three distinct functional groups: a primary amine, a chiral center, and a readily cleavable allyl ester. The allyl group, in particular, offers an orthogonal protecting strategy, as it can be removed under mild conditions that do not affect other common protecting groups.

For large-scale manufacturing, an ideal synthetic route must be cost-effective, high-yielding, scalable, and environmentally conscious. While multi-step syntheses involving N-protection (e.g., with a Boc group) followed by esterification and deprotection are common in lab-scale peptide chemistry[2][3], a more atom-economical approach is preferred for industrial production. Direct Fischer esterification of L-alanine with allyl alcohol, catalyzed by a strong acid, represents a more streamlined and efficient strategy. This note focuses on a process utilizing thionyl chloride (SOCl₂) as both the catalyst and a dehydrating agent, a method analogous to established procedures for similar amino acid esters.[4][5]

Chemical Synthesis Pathway and Mechanism

The selected pathway involves the direct reaction of L-alanine with excess allyl alcohol. Thionyl chloride is introduced to generate the reactive acyl chloride intermediate in situ and to produce anhydrous HCl, which catalyzes the esterification and forms the final hydrochloride salt.

Reaction Mechanism:

  • Activation: Thionyl chloride reacts with the carboxylic acid of L-alanine to form a highly reactive L-alaninyl chloride intermediate. This step also produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.

  • Nucleophilic Attack: The hydroxyl group of allyl alcohol acts as a nucleophile, attacking the carbonyl carbon of the L-alaninyl chloride intermediate.

  • Ester Formation: A proton is lost, forming the allyl ester.

  • Salt Formation: The primary amine of the newly formed ester is protonated by the generated HCl to yield the final, stable L-Alanine allyl ester hydrochloride salt.

The overall workflow is visualized in the diagram below.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Quality Control Raw_Materials L-Alanine Allyl Alcohol Thionyl Chloride Reactor Charge Reactor & Cool (0-5 °C) Raw_Materials->Reactor Reaction Controlled SOCl₂ Addition Reaction at 40-50 °C Monitor by HPLC Reactor->Reaction Concentration Vacuum Distillation (Remove Excess Alcohol) Reaction->Concentration Crystallization Add Anti-Solvent (e.g., Ether) Cool to 0-5 °C Concentration->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Final_Product This compound (Off-white Powder) Drying->Final_Product QC_Testing HPLC Purity NMR Identity Optical Rotation Loss on Drying Final_Product->QC_Testing

Sources

Troubleshooting & Optimization

Navigating the Challenges of H-Ala-OAll HCl Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently encountered researchers grappling with the solubility of L-Alanine allyl ester hydrochloride (H-Ala-OAll HCl). This critical starting material in peptide synthesis and drug development can present unique challenges due to its salt form and the interplay of its functional groups. This guide provides an in-depth, experience-driven resource to not only solve these solubility issues but also to understand the underlying chemical principles.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the dissolution of this compound.

1. Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM) or Acetonitrile (ACN)?

This compound is a salt. Specifically, it is the hydrochloride salt of the allyl ester of alanine. The protonated amine group (NH3+) makes the molecule ionic. Polar protic solvents like water and, to some extent, polar aprotic solvents like Dimethylformamide (DMF), can effectively solvate these ions. However, less polar organic solvents such as DCM and ACN lack the ability to stabilize the charged species, leading to poor solubility.

2. I've been told this compound is soluble in DMF, but I'm still having issues. Why?

While DMF is a good starting point, several factors can still impede dissolution[1]. The purity of the DMF is crucial; the presence of water can be beneficial, but other impurities might hinder solubility. The concentration you are trying to achieve may also be too high. For instance, the analogous L-Alanine methyl ester hydrochloride has a solubility of approximately 20 mg/mL in DMF[2]. It's also possible that the dissolution kinetics are slow, and the mixture may require more time, gentle warming, or sonication to fully dissolve.

3. Can I just heat the mixture to dissolve the this compound?

Gentle warming can be a useful technique to increase the rate of dissolution. However, excessive or prolonged heating should be avoided. The allyl ester protecting group can be sensitive to high temperatures, which may lead to degradation of the compound. A good practice is to warm the solution slightly (e.g., to 30-40°C) and monitor for dissolution.

4. What is the white precipitate that forms when I add a non-polar solvent to my dissolved this compound solution?

This is likely the this compound crashing out of the solution. This occurs when the overall polarity of the solvent mixture is decreased to a point where it can no longer effectively solvate the ionic salt. This is a common observation when trying to create a solution in a mixed solvent system.

In-Depth Troubleshooting Guide

When standard dissolution methods fail, a more systematic approach is necessary. This section provides detailed protocols and the scientific rationale behind them.

The Fundamental Principle: Neutralization to Enhance Organic Solubility

The most effective strategy to dissolve this compound in a broader range of organic solvents is to convert it from its salt form to its free base, L-Alanine allyl ester (H-Ala-OAll). This is achieved by neutralizing the hydrochloride with a suitable base. The resulting free amine is significantly less polar and more soluble in organic solvents.

Diagram: The Chemistry of Neutralization

Caption: Neutralization of this compound to its more soluble free base.

Protocol 1: In-situ Neutralization for Direct Use in Reactions (e.g., Peptide Coupling)

This is the most common and practical approach when the free base is to be used immediately in a subsequent reaction.

Objective: To generate a solution of the free base, H-Ala-OAll, in a suitable organic solvent for direct use.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Chloroform, or Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Step-by-Step Methodology:

  • Preparation: In a clean, dry reaction vessel, add the this compound.

  • Solvent Addition: Add the desired volume of anhydrous organic solvent. The this compound will likely not dissolve at this stage, forming a suspension.

  • Base Addition: Add one equivalent of the tertiary amine base (e.g., TEA) relative to the this compound. It is crucial to use a 1:1 molar ratio to ensure complete neutralization without introducing excess base, which can interfere with subsequent reactions.

  • Dissolution: Stir the mixture at room temperature. As the neutralization reaction proceeds, the this compound will convert to its free base and dissolve. This process can take from a few minutes to an hour. Gentle warming or brief sonication can be used to expedite dissolution if necessary.

  • Observation and Troubleshooting:

    • Clear Solution: A clear solution indicates successful dissolution. The solution now contains the H-Ala-OAll free base and the triethylammonium chloride byproduct. For many applications, such as peptide coupling, the presence of this salt is well-tolerated.

    • Persistent Suspension: If the solid does not dissolve, consider the following:

      • Insufficient Base: Ensure that one full equivalent of the base was added.

      • Solvent Choice: The free base itself may have limited solubility in the chosen solvent. Consider a more polar solvent like DMF.

      • Byproduct Precipitation: In less polar solvents, the triethylammonium chloride byproduct may precipitate. This is often not a concern for the reaction itself, as the desired free base is in solution. The salt can be filtered off if necessary.

Diagram: Workflow for In-situ Neutralization

G start Start with this compound powder add_solvent Add anhydrous organic solvent (e.g., DCM, DMF) start->add_solvent add_base Add 1 equivalent of tertiary base (e.g., TEA) add_solvent->add_base stir Stir at room temperature add_base->stir observe Observe for dissolution stir->observe clear_solution Clear solution obtained (Contains free base and salt byproduct) observe->clear_solution Yes persistent_suspension Suspension persists observe->persistent_suspension No proceed Proceed with reaction clear_solution->proceed troubleshoot Troubleshoot: - Check base equivalency - Consider a more polar solvent - Filter if byproduct precipitates persistent_suspension->troubleshoot

Caption: Decision workflow for dissolving this compound via in-situ neutralization.

Protocol 2: Extraction of the Free Base for a Purified Solution

For applications requiring a solution of the free base without the salt byproduct, an extractive workup is necessary.

Objective: To isolate the H-Ala-OAll free base in an organic solvent.

Materials:

  • This compound

  • Water

  • Water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate)

  • Aqueous basic solution (e.g., saturated sodium bicarbonate)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound in water.

  • Extraction Setup: Transfer the aqueous solution to a separatory funnel and add an equal volume of the water-immiscible organic solvent.

  • Neutralization and Extraction: Slowly add the aqueous basic solution while gently shaking the separatory funnel. Vent frequently to release any pressure buildup. Continue adding the base until the aqueous layer is slightly basic (pH ~8). This neutralizes the hydrochloride, and the resulting free base will partition into the organic layer.

  • Phase Separation: Allow the layers to separate and drain the organic layer.

  • Washing: Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the H-Ala-OAll free base, which can then be dissolved in the desired solvent for your experiment.

Data Summary and Solvent Selection

While specific quantitative solubility data for this compound is not widely published, we can extrapolate from its properties and data for analogous compounds to guide solvent selection.

Table 1: Qualitative and Estimated Solubility of this compound and its Free Base

SolventThis compound (Salt Form)H-Ala-OAll (Free Base)Polarity IndexComments
WaterSoluble[1]Sparingly Soluble10.2The salt form is highly polar and readily dissolves.
MethanolSolubleSoluble5.1A good choice for both forms, though the salt may require warming.
EthanolLikely SolubleSoluble4.3Similar to methanol. The analogous methyl ester salt is soluble at ~30 mg/mL[2].
IsopropanolSparingly SolubleSoluble3.9Lower polarity may reduce the solubility of the salt form.
Acetonitrile (ACN)Sparingly SolubleSoluble5.8Aprotic nature limits its ability to solvate the salt.
Dimethylformamide (DMF)Soluble[1]Soluble6.4A versatile solvent for both forms. The analogous methyl ester salt is soluble at ~20 mg/mL[2].
Dichloromethane (DCM)InsolubleSoluble3.1A common solvent for the free base after neutralization.
Tetrahydrofuran (THF)InsolubleSoluble4.0Suitable for the free base.
Ethyl AcetateInsolubleSoluble4.4A good choice for extracting and dissolving the free base.

Note: The solubility of the free base is generally higher in less polar organic solvents compared to its hydrochloride salt.

Conclusion

Successfully dissolving this compound for your research hinges on understanding its chemical nature as a salt. While directly soluble in highly polar solvents like water and DMF, its utility in a broader range of organic solvents is unlocked through neutralization to its free base form. By following the detailed protocols and considering the solvent properties outlined in this guide, researchers can confidently overcome solubility challenges and ensure the smooth progress of their synthetic and developmental endeavors.

References

  • Chem-Impex International. L-Alanine allyl ester hydrochloride. [Link]

  • PubChem. L-Alanine. National Center for Biotechnology Information. [Link]

  • Reddit. Coupling reaction sometimes works, sometimes doesn't. r/Chempros. [Link]

  • J&K Scientific LLC. L-Alanine Properties. [Link]

  • Patgiri, A., Jochim, A. L., & Arora, P. S. (2011). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Accounts of chemical research, 44(8), 684–695. [Link]

  • PubChem. Allyl alcohol. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Allyl Group Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting issues related to allyl group deprotection in peptide synthesis. This resource is designed for researchers, chemists, and drug development professionals who utilize allyl-based protecting groups (e.g., Allyl esters, Alloc carbamates) and encounter challenges during the cleavage step. Here, we delve into the root causes of common failures and provide actionable, field-proven solutions.

The Role and Mechanism of Allyl Protecting Groups

Allyl-based protecting groups are essential tools in modern Solid-Phase Peptide Synthesis (SPPS), particularly for complex projects requiring orthogonal protection schemes, such as the synthesis of cyclic or branched peptides.[1][2] Their key advantage lies in their stability towards the acidic (TFA) and basic (piperidine) conditions used for standard Boc and Fmoc-SPPS, respectively.[3][4]

Deprotection is typically achieved under very mild conditions using a palladium(0) catalyst, which proceeds through a well-defined mechanism.[5][6] Understanding this mechanism is fundamental to troubleshooting.

The catalytic cycle involves three main stages[6]:

  • Oxidative Addition : The active Pd(0) catalyst coordinates to the allyl group's double bond, forming a π-allylpalladium(II) complex and liberating the protected amine or carboxylic acid.[6]

  • Nucleophilic Attack : A nucleophilic "scavenger" attacks the π-allyl complex.[6]

  • Reductive Elimination : This step regenerates the Pd(0) catalyst and releases the scavenged allyl group as a stable byproduct.[6]

Allyl_Deprotection_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PiAllyl π-Allylpalladium(II) Complex Pd0->PiAllyl Oxidative Addition PiAllyl->Pd0 Nucleophilic Attack & Reductive Elimination DeprotectedPeptide R-OH (Deprotected Peptide) PiAllyl->DeprotectedPeptide ScavengedAllyl Allyl-Scavenger PiAllyl->ScavengedAllyl Peptide R-O-Allyl (Protected Peptide) Peptide->PiAllyl Scavenger Scavenger (Nu⁻) Scavenger->PiAllyl Troubleshooting_Workflow Start Incomplete Deprotection Observed (LC-MS) CheckCatalyst 1. Check Catalyst - Freshly prepared? - Color (should be yellow)? - Handled under N₂/Ar? Start->CheckCatalyst CheckScavenger 2. Check Scavenger - Correct scavenger used? - Sufficient excess (20-50 eq)? - Added before catalyst? Start->CheckScavenger CheckResin 3. Check Resin State - Resin properly swollen? - Any signs of aggregation? Start->CheckResin SolutionCatalyst Solution: - Prepare fresh catalyst solution immediately before use. - Consider microwave heating to accelerate reaction, reducing oxygen exposure time. CheckCatalyst->SolutionCatalyst SolutionScavenger Solution: - Increase scavenger equivalents. - Ensure scavenger is fully dissolved. - Use robust scavengers like PhSiH₃ or Meldrum's acid cocktail. CheckScavenger->SolutionScavenger SolutionResin Solution: - Perform extra solvent washes (e.g., NMP, DCM). - Consider a more effective swelling solvent. - Repeat deprotection cycle. CheckResin->SolutionResin Complete Deprotection Complete SolutionCatalyst->Complete SolutionScavenger->Complete SolutionResin->Complete

Sources

Technical Support Center: Optimizing Coupling Efficiency of H-Ala-OAll HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling efficiency of L-Alanine allyl ester hydrochloride (H-Ala-OAll HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this valuable building block into peptide synthesis. Here, we address common challenges with field-proven insights and evidence-based protocols to enhance your experimental success.

Introduction to this compound in Peptide Synthesis

This compound, with the molecular formula C6H12ClNO2, is the hydrochloride salt of the allyl ester of L-alanine[1][2][3]. The allyl ester serves as a C-terminal protecting group that is orthogonal to both Fmoc and Boc N-terminal protecting groups[4]. This orthogonality is a key advantage, as the allyl group can be selectively removed under mild conditions using a palladium(0) catalyst, leaving other protecting groups intact and enabling strategies like on-resin cyclization.

However, achieving high coupling efficiency with this compound can present challenges. This guide provides a structured, question-and-answer approach to troubleshoot and optimize your coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Coupling Yield or Incomplete Reaction

Question: My coupling reaction with this compound is showing low yield, with significant amounts of unreacted starting material. What are the likely causes and how can I improve it?

Answer: Low coupling efficiency is a common hurdle in peptide synthesis and can stem from several factors. Let's break down the potential causes and solutions.

1. Incomplete Neutralization of the Amine Hydrochloride:

  • Causality: H-Ala-OAll is supplied as a hydrochloride salt[1][3]. The protonated amine is not nucleophilic and cannot participate in the coupling reaction. It is crucial to neutralize it to the free amine in situ. An insufficient amount of base will result in a stoichiometric loss of available amine, leading to an incomplete reaction.

  • Troubleshooting Protocol:

    • Base Stoichiometry: Ensure you are using at least one equivalent of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to neutralize the HCl salt[5]. It is common practice to add a slight excess (e.g., 1.1 equivalents) to account for any impurities.

    • Order of Addition: When using uronium/aminium or phosphonium salt coupling reagents (e.g., HATU, HBTU, PyBOP), the base is typically added to the reaction mixture containing the N-protected amino acid and the this compound.

2. Suboptimal Activation of the Carboxylic Acid:

  • Causality: The formation of the peptide bond requires the activation of the carboxylic acid of the incoming N-protected amino acid to make it susceptible to nucleophilic attack by the alanine amine[6][7]. The choice and amount of coupling reagent are critical. For routine couplings, standard reagents may suffice, but any steric hindrance can necessitate more powerful options.

  • Solution:

    • Reagent Choice: While carbodiimides like DCC or EDC can be used, uronium/aminium salts such as HATU, HBTU, or HCTU, and phosphonium salts like PyBOP are generally more efficient and lead to less racemization[6][8][9]. HATU is often considered one of the most effective reagents due to the formation of a highly reactive OAt-ester[8][9].

    • Pre-activation: For challenging couplings, pre-activating the carboxylic acid can significantly improve yields. This involves mixing the N-protected amino acid, the coupling reagent (e.g., HATU), and the base in a suitable solvent for a few minutes before adding the this compound[8][10][11]. This ensures the activated ester is fully formed prior to the introduction of the nucleophile.

Workflow for a Standard HATU-Mediated Coupling

G cluster_0 Pre-activation Vessel cluster_1 Main Reaction Vessel N-Fmoc-AA N-Fmoc-Amino Acid (1.0 eq) HATU HATU (0.95 eq) DIPEA_1 DIPEA (2.0 eq) Solvent_1 Anhydrous DMF Activation Stir for 2-5 min H_Ala_OAll This compound (1.1 eq) Activation->H_Ala_OAll Add activated mixture Solvent_2 Anhydrous DMF Coupling Coupling Reaction H_Ala_OAll->Coupling Reaction (1-4 hours, RT) Workup Workup Coupling->Workup Aqueous Workup & Purification

Caption: Standard HATU coupling workflow for this compound.

3. Inadequate Solvent and Reagent Quality:

  • Causality: Peptide coupling reactions are highly sensitive to moisture and impurities. Water can hydrolyze the activated ester intermediate, quenching the reaction. Solvents also play a crucial role in solvating the reactants[8].

  • Troubleshooting Protocol:

    • Solvent Choice: Use high-purity, anhydrous grade solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[5]. For sequences prone to aggregation, N-Methylpyrrolidone (NMP) may be a better choice due to its superior solvating properties[8][12].

    • Reagent Handling: Use fresh coupling reagents. HATU and HBTU, for instance, can degrade upon exposure to moisture. Store all reagents under inert gas and in a desiccator.

Issue 2: Racemization of the Amino Acid Residue

Question: I am observing significant epimerization at the alanine stereocenter. How can I minimize this side reaction?

Answer: Racemization is a critical issue that compromises the stereochemical integrity of the final peptide[7]. It often occurs via the formation of an oxazolone intermediate, especially when the carboxylic acid is activated[13].

1. Choice of Coupling Reagent and Additives:

  • Causality: Certain coupling reagents and conditions are more prone to causing racemization. The base used can also influence the rate of epimerization[5].

  • Solution:

    • Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective analogue OxymaPure® is highly recommended, especially with carbodiimide-based couplings, as they suppress racemization[7]. Uronium/aminium reagents like HATU and HBTU already incorporate an HOBt or equivalent moiety, which helps to minimize this side reaction. COMU is another excellent choice known for low epimerization rates[14].

    • Base Selection: Use a sterically hindered, non-nucleophilic base. While DIPEA is common, weaker bases like 2,4,6-collidine can sometimes reduce racemization rates further, although this may come at the cost of a slower reaction[5][13]. Use the minimum amount of base necessary.

    • Temperature Control: Perform the coupling at a reduced temperature (e.g., 0 °C), particularly during the pre-activation step. While this may slow down the reaction, it significantly reduces the risk of racemization.

2. Pre-activation Time:

  • Causality: Prolonged pre-activation can increase the opportunity for the activated ester to racemize before the amine component is introduced.

  • Troubleshooting Protocol:

    • Minimize the pre-activation time to just what is necessary for the formation of the active species (typically 1-5 minutes).

    • Monitor the formation of the active ester if possible, and add the this compound promptly.

Issue 3: Side Reactions Involving the Allyl Group

Question: Are there any specific side reactions I should be aware of concerning the allyl protecting group during coupling?

Answer: The allyl group is generally robust and stable to most standard peptide coupling conditions[15]. It is stable to the basic conditions of Fmoc removal (piperidine) and the acidic conditions of Boc removal (TFA)[4][15]. However, certain reagents or contaminants can pose a risk.

  • Causality: The double bond of the allyl group can be susceptible to reduction under certain conditions.

  • Preventative Measures:

    • Hydrazine Contamination: If using protecting groups like Dde or ivDde, which are removed with hydrazine, be aware that some sources of hydrazine can contain diazine as an impurity. Diazine can reduce the allyl group's double bond. This can be mitigated by adding allyl alcohol to the hydrazine reagent to act as a scavenger[15].

    • Catalyst Residues: Ensure that no residual palladium catalyst from a previous deprotection step is carried over into the coupling reaction, as this could potentially interfere with subsequent steps.

Experimental Protocols & Data

Protocol 1: High-Efficiency HATU Coupling of Fmoc-AA-OH with this compound

This protocol is optimized for achieving high coupling yields while minimizing racemization.

  • Preparation: In a flame-dried flask under an inert atmosphere (N2 or Argon), dissolve the N-Fmoc protected amino acid (1.0 eq) and HATU (0.95 eq) in anhydrous DMF.

  • Neutralization & Activation: Add DIPEA (2.0 eq) to the solution. Stir at room temperature for 2-5 minutes.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Coupling: Add the activated ester solution from step 2 to the this compound solution.

  • Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide by flash column chromatography.

Table 1: Comparison of Common Coupling Reagents

This table provides a general comparison of common coupling systems for this reaction. Equivalents are relative to the limiting reagent (typically the N-Fmoc amino acid).

Coupling SystemN-Fmoc-AA (eq)This compound (eq)Coupling Reagent (eq)Additive (eq)Base (eq)SolventTypical Time (h)
EDC/HOBt 1.01.1EDC (1.2)HOBt (1.2)DIPEA (1.1)DCM/DMF12-16
HBTU 1.01.1HBTU (1.0)-DIPEA (2.0)DMF2-4
HATU 1.01.1HATU (0.95)-DIPEA (2.0)DMF1-4
PyBOP 1.01.1PyBOP (1.0)-DIPEA (2.0)DMF2-4

Note: These values are representative and may require optimization for specific amino acids or reaction scales.[16]

Logical Troubleshooting Flowchart

This diagram outlines a decision-making process for troubleshooting failed or low-yield coupling reactions.

G Start Low Coupling Yield with This compound Check_Base Is Base Stoichiometry Correct? (>=1 eq for neutralization) Start->Check_Base Check_Reagents Are Coupling Reagents & Solvents Anhydrous/Fresh? Check_Base->Check_Reagents Yes Adjust_Base Adjust Base to >1 eq (e.g., 1.1-1.2 eq DIPEA) Check_Base->Adjust_Base No Check_Activation Is Activation Method Optimal? Check_Reagents->Check_Activation Yes Use_Anhydrous Use Fresh Reagents & Anhydrous Solvents Check_Reagents->Use_Anhydrous No Check_Time_Temp Are Reaction Time/Temp Sufficient? Check_Activation->Check_Time_Temp Yes Change_Reagent Switch to Stronger Reagent (e.g., HATU, COMU) Consider Pre-activation Check_Activation->Change_Reagent No Increase_Time_Temp Increase Reaction Time (e.g., overnight) or Gently Heat (monitor racemization) Check_Time_Temp->Increase_Time_Temp No Success Successful Coupling Check_Time_Temp->Success Yes Adjust_Base->Check_Reagents Use_Anhydrous->Check_Activation Change_Reagent->Check_Time_Temp Increase_Time_Temp->Success

Caption: Troubleshooting flowchart for this compound coupling.

References

  • BenchChem. (n.d.). Application Notes and Protocols for H-D-Ala-OtBu.HCl Peptide Coupling.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (n.d.). Troubleshooting guide for peptide coupling with 6-Methylpicolinic acid-thioamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777047, this compound.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Google Patents. (n.d.). EP0518295A2 - Allyl side chain protection in peptide synthesis.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Reddit. (n.d.). HATU coupling - what's the best order?
  • Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction?
  • Biotage. (2023). What do you do when your peptide synthesis fails?
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PubMed. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ChemicalBook. (n.d.). This compound.
  • Taiheweye. (n.d.). H-Ala-OAll.HCl.
  • Chem-Impex. (n.d.). L-Alanine allyl ester hydrochloride.

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stability of H-Ala-oall hcl in different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide on the stability of H-Ala-OAll HCl in different pH conditions.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for L-Alanine allyl ester hydrochloride (this compound). This document provides in-depth information, troubleshooting advice, and detailed protocols regarding the stability of this compound, with a specific focus on the critical influence of pH. Understanding and controlling the stability of this compound is paramount for ensuring the reproducibility of experimental results, the purity of synthesized products, and the overall success of your research and development efforts.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common questions regarding the handling and stability of this compound.

Q1: What is this compound, and why is it supplied as a hydrochloride salt?

This compound is the hydrochloride salt of the allyl ester of the amino acid L-alanine.[1][2][3] Amino acid esters are versatile building blocks in peptide synthesis and pharmaceutical chemistry. They are frequently supplied as hydrochloride salts for several key reasons:

  • Enhanced Stability : The salt form significantly increases the shelf-life of the solid compound. By protonating the free amine group, the HCl salt prevents intermolecular reactions like self-condensation which can lead to the formation of diketopiperazines or polypeptides.[4] More importantly, it protects the sensitive ester group from rapid degradation.[5]

  • Improved Solubility : Hydrochloride salts are generally more soluble in water and other polar solvents compared to their free base forms, making them easier to handle and use in various reaction media.[5]

  • pH Control : Dissolving the HCl salt in a neutral, unbuffered solvent will result in an acidic solution. This inherent acidity provides a more stable environment for the ester, which is most stable under mildly acidic conditions.[5]

Q2: What is the primary degradation pathway for this compound in solution?

The primary and most significant degradation pathway for this compound in aqueous solutions is the hydrolysis of the allyl ester bond .[6][7] This reaction cleaves the ester, yielding L-alanine and allyl alcohol as the main degradation products. The rate of this hydrolysis is highly dependent on the pH of the solution.[8][9]

Q3: How does pH affect the stability of this compound?

The stability of the ester bond in this compound follows a predictable pattern across the pH scale, typical for many carboxylic acid esters.[8][10][11] The relationship can be summarized in a U-shaped pH-rate profile, where the lowest degradation rate occurs in the mildly acidic range.

pH RangeStability LevelDominant Hydrolysis MechanismCausality
< 4 Moderate to Low Acid-Catalyzed HydrolysisThe reaction is catalyzed by hydronium ions (H₃O⁺). The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[12][13] The reaction is reversible.[14]
4 - 6 High Neutral HydrolysisThis is the region of maximum stability. The concentrations of both H₃O⁺ and OH⁻ are low, resulting in a very slow, uncatalyzed reaction with water.[4][15]
> 7 Very Low Base-Catalyzed Hydrolysis (Saponification)The rate of hydrolysis increases dramatically with pH. The highly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon.[6] This reaction is effectively irreversible and is typically the fastest degradation pathway.[14]
Q4: What are the expected degradation products I should look for?

As a result of ester hydrolysis, you should primarily expect to see:

  • L-Alanine

  • Allyl Alcohol

These can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate these products from the parent this compound compound.

Q5: What are the recommended storage conditions for the solid compound and its solutions?

Proper storage is crucial to maintain the integrity of this compound.

  • Solid Compound : As a lyophilized powder, this compound is quite stable. It should be stored at room temperature or refrigerated (2-8°C) for long-term storage, in a tightly sealed container to protect it from moisture.[1][16]

  • Solutions : The stability in solution is significantly lower and depends on the solvent and pH.

    • Aqueous Solutions : Highly unstable, especially at neutral or alkaline pH. It is strongly recommended to prepare aqueous solutions fresh for each experiment.

    • Organic Solvents (e.g., DMSO, DMF) : More stable than aqueous solutions. For short-term storage, solutions can be kept at -20°C or -80°C. However, it is best practice to aliquot solutions to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7][16]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that may arise during experiments due to the compound's stability profile.

Q1: My experimental results are inconsistent. Could this compound degradation be the cause?

Yes, absolutely. Inconsistent results are a classic sign of reactant degradation. If your reaction medium is aqueous and not pH-controlled, or if you are using a stock solution that was prepared days in advance, there is a high probability that a significant portion of your this compound has hydrolyzed.

Troubleshooting Steps:

  • Verify Solution Freshness : Always use freshly prepared solutions of this compound.

  • Control the pH : If your experiment is in an aqueous medium, ensure it is adequately buffered to the optimal pH range for stability (pH 4-6), unless the experimental conditions require otherwise.

  • Perform a Purity Check : Analyze your starting material or stock solution using a validated analytical method like HPLC to confirm its purity and concentration before starting your experiment.[17]

Q2: I'm observing a new peak in my HPLC chromatogram after my reaction. What could it be?

If you are monitoring your reaction with a reversed-phase HPLC method, a new, earlier-eluting peak is likely L-alanine . L-alanine is more polar than its allyl ester derivative and will therefore have a shorter retention time on a C18 column. Allyl alcohol is small and may elute very early, possibly in the solvent front, depending on your method.

Validation Step : To confirm the identity of the new peak, you can run an L-alanine standard under the same HPLC conditions and compare the retention times.

Q3: My reaction is buffered at pH 8.5, and the yield is lower than expected. Why?

A pH of 8.5 falls squarely in the region where base-catalyzed hydrolysis is rapid. While your intended reaction is proceeding, a competing degradation reaction (hydrolysis of your starting material) is also occurring at an accelerated rate. This effectively reduces the concentration of your active starting material over time, leading to a lower-than-expected yield.

Strategic Insight : If your reaction must be performed at high pH, consider strategies to minimize degradation. This could include:

  • Adding the this compound to the reaction mixture last, just before initiation.

  • Running the reaction at a lower temperature to slow the rate of hydrolysis (and your desired reaction).

  • Using a higher initial stoichiometry of this compound to compensate for the expected loss, if feasible and cost-effective.

Q4: Can I prepare a stock solution in water and store it in the fridge for a week?

This is strongly discouraged. Even in a refrigerator, base-catalyzed hydrolysis will proceed in an unbuffered aqueous solution (which may have a pH close to 7). Acid-catalyzed hydrolysis will also occur, albeit more slowly. Over a week, significant degradation is likely. For reproducible and reliable results, aqueous solutions must be prepared immediately before use.

Section 3: In-Depth Technical Protocols

These protocols provide a framework for quantitatively assessing the stability of this compound in your own laboratory. Such studies are a cornerstone of forced degradation analysis in pharmaceutical development.[18][19][20]

Protocol 1: Establishing a pH-Rate Profile for this compound

This protocol outlines how to determine the degradation rate of this compound at different pH values.

Objective : To quantify the rate of hydrolysis (k_obs) of this compound across a range of pH values to identify conditions of optimal stability.

Materials :

  • This compound (high purity)

  • Deionized water (18.2 MΩ·cm)

  • Buffer solutions (e.g., 0.1 M HCl for pH 1, 50 mM Acetate for pH 4-5, 50 mM Phosphate for pH 6-8, 50 mM Borate for pH 9-10)

  • Calibrated pH meter

  • Constant temperature incubator or water bath (e.g., set to 40°C)

  • Volumetric flasks and pipettes

  • HPLC system with a validated stability-indicating method (see Protocol 2)

Procedure :

  • Buffer Preparation : Prepare a series of buffers covering the desired pH range (e.g., pH 1, 4, 5, 6, 7, 8, 9, 10).

  • Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a suitable organic solvent (like acetonitrile) where it is stable. This prevents hydrolysis before the experiment begins.

  • Initiation of Degradation : For each pH value, pipette a precise volume of the buffer into a vial and place it in the constant temperature bath to equilibrate. To start the reaction, add a small, precise volume of the this compound stock solution to achieve the target final concentration (e.g., 0.5 mg/mL). Mix thoroughly. This is your t=0 sample.

  • Time Point Sampling : Immediately withdraw an aliquot from the t=0 sample and quench the degradation (e.g., by adding an equal volume of 0.1% formic acid in acetonitrile) to stop further hydrolysis. Store this sample for HPLC analysis.

  • Incubation : Leave the remaining reaction vials in the incubator.

  • Subsequent Sampling : At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each vial, quench them in the same manner as the t=0 sample, and store for analysis.

  • HPLC Analysis : Analyze all quenched samples using a validated stability-indicating HPLC method. Record the peak area of the remaining this compound.

Data Analysis :

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample for each pH.

  • Plot ln(% Remaining) versus time (in seconds). The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).

  • Create the final pH-rate profile by plotting log(k_obs) versus pH.

Protocol 2: A Stability-Indicating HPLC Method for this compound

Objective : To develop an HPLC method capable of separating this compound from its primary degradation products, L-alanine and allyl alcohol. A validated stability-indicating method is a regulatory requirement for pharmaceutical stability studies.[17][21]

Suggested Starting Conditions :

  • HPLC System : Standard HPLC or UHPLC system with a UV/Vis or PDA detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to ensure elution of all components.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 210 nm (as the peptide bond and ester carbonyl have some absorbance at low UV).

  • Injection Volume : 10 µL.

Method Validation (Forced Degradation) : To prove the method is "stability-indicating," you must show that degradation products do not co-elute with the parent peak. This is achieved through forced degradation studies.[22][23]

  • Acid Stress : Incubate this compound in 0.1 M HCl at 60°C for several hours.

  • Base Stress : Incubate this compound in 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Stress : Treat this compound with 3% H₂O₂ at room temperature.

  • Thermal Stress : Heat the solid compound.

  • Analyze the stressed samples. The method is considered stability-indicating if the degradation peaks are baseline-resolved from the main this compound peak.

Section 4: Mechanistic Insights (Visualized)

Visualizing the chemical processes provides a deeper understanding of the stability challenges.

G cluster_key Chemical Structure of this compound Ala This compound structure

Caption: Structure of L-Alanine allyl ester hydrochloride (this compound).

Acid_Hydrolysis Ester Ester ProtonatedEster Protonated Ester (More Electrophilic) Ester->ProtonatedEster + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedEster->Tetrahedral_Intermediate + H₂O (Nucleophilic Attack) Products Carboxylic Acid + Alcohol Tetrahedral_Intermediate->Products - H₃O⁺ H3O_regen H₃O⁺ (Catalyst Regenerated) H3O H₃O⁺ H2O H₂O

Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.

Base_Hydrolysis Ester Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ (Nucleophilic Attack) OH OH⁻ (Strong Nucleophile) Carboxylate Carboxylate Anion + Alcohol Tetrahedral_Intermediate->Carboxylate Expels Alkoxide

Caption: Simplified mechanism of base-catalyzed ester hydrolysis (saponification).

Workflow start Start: Prepare Buffers & this compound Stock initiate Initiate Reaction: Add Stock to Buffer at T° start->initiate sample_t0 Sample at t=0 initiate->sample_t0 incubate Incubate Remaining Mixture initiate->incubate quench_t0 Quench Sample sample_t0->quench_t0 analyze Analyze All Samples by HPLC quench_t0->analyze sample_tx Sample at Time 'x' incubate->sample_tx At Intervals quench_tx Quench Sample sample_tx->quench_tx quench_tx->analyze calculate Calculate k_obs analyze->calculate plot Plot log(k_obs) vs. pH calculate->plot end End: pH-Rate Profile plot->end

Caption: Experimental workflow for a pH stability study.

References

  • Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. Retrieved from [Link]

  • Aimetti, A. A., et al. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules. Retrieved from [Link]

  • ISPE. (2022). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Engineering. Retrieved from [Link]

  • Westheimer, F. H., et al. (1971). Hydrolysis of Some Esters of a Bicyclic Phosphinic Acid. Evidence for Rate-Limiting Pseudorotation. Journal of the American Chemical Society. Retrieved from [Link]

  • Rayne, S. (2018). pH-rate profiles for the hydrolysis of compounds. ResearchGate. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Quotient Sciences. (2024). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • P212121 Store. (n.d.). L-Alanine allyl ester hydrochloride. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Google Patents. (1994). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Google Patents. (2009). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Mishra, A., et al. (2008). Synthesis, characterization and validation of flurbiprofen-amino acid conjugates as mutual prodrugs. SciELO. Retrieved from [Link]

  • Clark, J. (2015). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • CONICET Digital. (2013). Trends in Analytical chemistry. Retrieved from [Link]

  • Chemistry Notes. (2016). Ester hydrolysis: Easy Introduction with 8 mechanisms. Retrieved from [Link]

  • National Institutes of Health. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Khan Academy. (2019). mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • IKEV. (n.d.). The Complete Stability Testing for a Successful Application. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (2021). CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.

Sources

Technical Support Center: Troubleshooting Aggregation in Peptides with H-Ala-OAll

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides utilizing H-Ala-OAll, with a specific focus on managing and overcoming aggregation. As Senior Application Scientists, we have designed this resource to provide not only procedural guidance but also the underlying scientific principles to empower your experimental decisions.

Introduction to Peptide Aggregation

Peptide aggregation is a common and often frustrating phenomenon in solid-phase peptide synthesis (SPPS), where growing peptide chains associate with one another to form insoluble masses. This self-association is primarily driven by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets, particularly in sequences rich in hydrophobic residues such as Alanine, Valine, and Leucine.[1] Aggregation can lead to a host of problems, including incomplete coupling and deprotection reactions, low synthesis yields, and difficulties in purification. The use of a C-terminal Alanine with an allyl ester (H-Ala-OAll) can introduce unique challenges related to both the inherent properties of the peptide sequence and the specific chemistry of the allyl protecting group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide synthesis is sluggish, and I'm observing incomplete coupling and deprotection. Could this be aggregation?

A1: Yes, these are classic signs of on-resin aggregation. When peptide chains aggregate, they form a compact structure that sterically hinders the access of reagents to the reactive sites of the growing peptide chain.[2] This can manifest as:

  • Incomplete Fmoc-deprotection: The piperidine solution cannot efficiently reach the N-terminal Fmoc group.

  • Incomplete coupling: The activated amino acid cannot access the N-terminus of the growing peptide chain.

  • Physical changes in the resin: The resin beads may shrink or fail to swell properly.

  • Kaiser Test: A positive Kaiser test after a coupling step indicates the presence of unreacted primary amines, signaling incomplete coupling.

  • UV-Vis Monitoring of Fmoc-deprotection: A diminished or broadened peak of the dibenzylfulvene-piperidine adduct suggests slow or incomplete Fmoc removal.

cluster_B Synthesis Condition Optimization cluster_C Solvent System Modification cluster_D Aggregation-Disrupting Elements cluster_E Alternative Resin Selection A Aggregation Suspected: Incomplete Coupling/Deprotection B Optimize Synthesis Conditions A->B Initial Approach C Modify Solvent System A->C If B is insufficient D Incorporate Aggregation-Disrupting Elements A->D For highly problematic sequences E Choose an Alternative Resin A->E Consider for resynthesis B1 Increase reaction times B->B1 B2 Double couple problematic residues B->B2 B3 Increase temperature (Microwave SPPS) B->B3 C1 Switch to NMP or DMSO C->C1 C2 Use 'Magic Mixture' (DCM/DMF/NMP) C->C2 C3 Add chaotropic salts (e.g., LiCl) C->C3 D1 Incorporate pseudoproline dipeptides D->D1 D2 Use backbone protection (e.g., Hmb/Dmb) D->D2 E1 Low-loading resin (0.1-0.3 mmol/g) E->E1 E2 PEG-based resins (e.g., NovaSyn® TG) E->E2

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Q2: After cleaving my peptide synthesized with H-Ala-OAll, it crashed out of solution and is now insoluble. What could be the cause?

A2: This is a common issue, particularly with hydrophobic peptides, and can be exacerbated by incomplete removal of the C-terminal allyl ester. [3] An intact allyl ester at the C-terminus increases the overall hydrophobicity of the peptide, which can significantly reduce its solubility in aqueous solutions and promote aggregation.[1]

Potential Cause Explanation Recommended Action
Incomplete Allyl Deprotection The palladium-catalyzed deprotection of the allyl ester was not driven to completion. Residual allyl-protected peptide is more hydrophobic and prone to aggregation.[3]Re-subject the peptide to the deprotection conditions or optimize the deprotection protocol (see Protocol 1).
Intrinsic Peptide Hydrophobicity The peptide sequence itself is highly hydrophobic, leading to low solubility in standard aqueous buffers.Attempt to dissolve the peptide in alternative solvents such as 50% acetic acid, or organic solvents like DMF, DMSO, or HFIP.[3]
pH is at or near the Isoelectric Point (pI) At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion and often leading to aggregation and precipitation.[1]Adjust the pH of the solution to be at least 2 units away from the calculated pI of the peptide.
Q3: I suspect incomplete allyl deprotection. How can I confirm this and what is the best protocol for removal?

A3: Confirmation of incomplete deprotection should be done using mass spectrometry. Look for a mass corresponding to the protected peptide (mass of deprotected peptide + 40.03 Da for the allyl group).

This protocol is designed for the efficient removal of the C-terminal allyl ester using a palladium(0) catalyst.[4]

Materials:

  • Peptide-resin with C-terminal allyl ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Catalyst Solution Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and PhSiH₃ (20 equivalents) in DCM. Note: Prepare this solution fresh just before use. While the catalyst has some tolerance to atmospheric conditions, it is best to minimize its exposure to air.[5]

  • Deprotection Reaction: Drain the DCM from the swollen resin and add the catalyst solution. Gently agitate the resin at room temperature for 30 minutes.

  • Wash: Drain the reaction mixture and wash the resin thoroughly with DCM (5x), DMF (3x), and finally DCM (5x) to remove the catalyst and byproducts.

  • Repeat (Optional but Recommended): For difficult sequences or to ensure complete removal, repeat steps 3 and 4.

  • Confirmation: Before proceeding with cleavage, take a small sample of the resin, cleave the peptide, and analyze by mass spectrometry to confirm complete deprotection.

Symptom Possible Cause Solution
Incomplete Deprotection Inactive catalyst (oxidized)Use fresh, high-quality Pd(PPh₃)₄. Minimize exposure of the catalyst solution to air.
Insufficient reaction timeIncrease the reaction time to 1-2 hours for each deprotection step.
Steric hindranceConsider using microwave-assisted deprotection, which can accelerate the reaction.[4]
Yellow/Black Resin After Deprotection Residual palladiumEnsure thorough washing with DCM and DMF. A wash with a solution of sodium diethyldithiocarbamate in DMF can help to scavenge residual palladium.
Q4: Can the palladium catalyst used for deprotection interfere with my final peptide?

A4: Yes, residual palladium can be a significant issue. Palladium is a heavy metal and its presence in the final peptide product is highly undesirable, especially for therapeutic applications. Furthermore, residual palladium can sometimes catalyze side reactions during subsequent synthesis steps or storage.

cluster_B Washing Protocol cluster_C Scavenging Protocol cluster_E Analysis Method A Allyl Deprotection with Pd(PPh₃)₄ Complete B Extensive On-Resin Washing A->B C Palladium Scavenging Wash B->C For stringent requirements D Peptide Cleavage and Purification B->D Standard Procedure B1 DCM (5x) B->B1 C->D C1 0.5% Sodium Diethyldithiocarbamate in DMF C->C1 C2 0.5% Mercaptoethanol in DMF C->C2 E Final Product Analysis D->E E1 Inductively Coupled Plasma Mass Spectrometry (ICP-MS) E->E1 B2 DMF (3x) B1->B2 B3 Repeat DCM/DMF cycle B2->B3

Sources

Technical Support Center: Navigating the Purification of H-Ala-OAll Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with H-Ala-OAll containing peptides. The incorporation of an N-terminal alanine with a C-terminal allyl ester (H-Ala-OAll) offers a unique strategic advantage in complex peptide synthesis, particularly for on-resin cyclization and the generation of protected peptide fragments. However, its unique chemical properties present specific challenges during purification.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, ensuring the successful isolation of your target peptide with high purity. We will delve into the causality behind common experimental issues and provide validated protocols to overcome them.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of H-Ala-OAll containing peptides in a question-and-answer format.

Issue 1: Incomplete Deprotection of the C-terminal Allyl Ester

Question: My LC-MS analysis shows a significant peak corresponding to the mass of my peptide with the allyl group still attached after the deprotection step. What is causing this, and how can I resolve it?

Answer:

Incomplete removal of the allyl ester is a common issue stemming from inefficient palladium catalysis. The deprotection mechanism involves the formation of a π-allylpalladium complex, which is then intercepted by a scavenger.[1] Several factors can impede this process.

Probable Causes & Solutions:

Cause Explanation Solution
Inactive Palladium Catalyst The Pd(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is sensitive to oxidation. Prolonged exposure to air can render it inactive.Protocol: Use fresh, high-quality Pd(PPh₃)₄ for each reaction. Handle the catalyst under an inert atmosphere (argon or nitrogen) as much as possible. Consider using microwave heating, which can accelerate the deprotection and allow the reaction to complete before significant catalyst oxidation occurs.[2][3]
Insufficient Scavenger A scavenger is crucial to irreversibly trap the allyl group from the palladium complex, regenerating the Pd(0) catalyst and driving the reaction to completion.[1][4] Insufficient scavenger will lead to incomplete deprotection.Protocol: Use an adequate excess of a suitable scavenger. Phenylsilane (PhSiH₃) is a highly effective scavenger.[5][6] A typical protocol would use 15-20 equivalents of PhSiH₃ relative to the peptide on-resin.
Poor Resin Swelling The deprotection reagents must be able to access the peptide anchored to the solid support. Inadequate swelling of the resin in the reaction solvent can limit this accessibility.Protocol: Ensure the resin is fully swollen in a suitable solvent like dichloromethane (DCM) or chloroform before adding the deprotection cocktail.[7]
Suboptimal Reaction Time/Temperature The deprotection reaction may be sluggish at room temperature, leading to incomplete conversion within a standard timeframe.Protocol: Increase the reaction time or perform multiple deprotection cycles. For example, perform the deprotection for 30 minutes, wash the resin, and repeat the process with a fresh deprotection cocktail.[5] Gentle heating to around 40°C can also improve the reaction rate.[2]
Experimental Protocol: On-Resin Allyl Ester Deprotection

This protocol outlines a robust method for the removal of the C-terminal allyl ester from a peptide synthesized on a solid support.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Deprotection Cocktail Preparation: In a separate vial, under an inert atmosphere if possible, dissolve Pd(PPh₃)₄ (0.5 equivalents relative to resin loading) in DCM. Add phenylsilane (20 equivalents) to this solution.

  • Deprotection Reaction: Drain the DCM from the swollen resin and add the freshly prepared deprotection cocktail. Agitate the mixture under argon or nitrogen for 30-60 minutes at room temperature.

  • Repetition: Drain the reaction mixture and repeat the deprotection step with a fresh cocktail to ensure complete removal.

  • Washing: Wash the resin thoroughly with DCM (3x), 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF (3x), and finally DCM (3x) before proceeding with the next synthetic step or cleavage.[5]

Issue 2: Presence of Palladium Contamination in the Final Purified Peptide

Question: After cleavage and HPLC purification, I'm observing a persistent greyish or black tint in my lyophilized peptide, and ICP-MS analysis confirms palladium contamination. How can I remove this?

Answer:

Palladium residues can be notoriously difficult to remove and can interfere with subsequent biological assays. The issue arises from the strong coordination of palladium species to the peptide, particularly to sulfur-containing residues like methionine and cysteine.

Probable Causes & Solutions:

Cause Explanation Solution
Inadequate Post-Deprotection Washing Insufficient washing of the resin after palladium-catalyzed deprotection fails to remove all catalyst-related species.Protocol: Implement a rigorous washing sequence after deprotection. This should include washes with a chelating agent to sequester the palladium. A common and effective wash is 0.5% sodium diethyldithiocarbamate in DMF.[5]
Precipitation with Palladium During cleavage from the resin or precipitation of the crude peptide, palladium species can co-precipitate with the product.Protocol: After cleavage and before lyophilization, consider passing the dissolved crude peptide solution through a specialized metal scavenger resin.[8]
HPLC Column Contamination Residual palladium can adsorb onto the stationary phase of the HPLC column and subsequently leach into the purified fractions.Protocol: If palladium contamination is a recurring issue, dedicate a specific guard column or analytical column for peptides that have undergone palladium-catalyzed reactions. Periodically flush the HPLC system and column with a strong chelating agent solution, followed by a thorough re-equilibration.
Issue 3: Difficulty in Separating the Target Peptide from a Closely Eluting Impurity during RP-HPLC

Question: My RP-HPLC chromatogram shows a peak that is very close to my main product peak, making it difficult to obtain a pure fraction. What could this impurity be, and how can I improve the separation?

Answer:

Closely eluting impurities are a common challenge in peptide purification and can arise from several sources during synthesis.[9][10] For H-Ala-OAll containing peptides, specific side reactions can lead to impurities with very similar hydrophobicity to the target peptide.

Probable Causes & Solutions:

Cause Explanation Solution
Aspartimide Formation If your peptide sequence contains an Asp-Ala motif (or Asp-Gly/Asp-Ser), it is susceptible to aspartimide formation under both acidic and basic conditions.[11] This cyclic imide can then reopen to form a mixture of the native α-aspartyl peptide and the β-aspartyl isomer, which is often difficult to separate.[11]Synthesis Strategy: During synthesis, use coupling reagents with additives like HOBt, which can suppress aspartimide formation.[11] Purification Strategy: Optimize the HPLC gradient to be very shallow around the elution point of your peptide. A gradient of 0.1-0.5% acetonitrile increase per minute can significantly improve resolution.[10] Consider using a different ion-pairing agent or a column with a different stationary phase (e.g., C8 instead of C18) to alter the selectivity.
Racemization The alanine residue, or other chiral amino acids in your sequence, may have undergone partial racemization during the coupling steps, leading to diastereomeric impurities that are challenging to separate.[12]Synthesis Strategy: Use coupling reagents known to minimize racemization, such as those containing additives like HOBt or Oxyma. Purification Strategy: Employ a very shallow gradient during RP-HPLC. In some cases, chiral chromatography may be necessary for complete separation.[12]
Incomplete Deprotection of Side-Chain Protecting Groups If other amino acids in your peptide have side-chain protecting groups, their incomplete removal can result in impurities with similar retention times to the fully deprotected peptide.Protocol: Ensure that the final cleavage cocktail and conditions are sufficient to remove all side-chain protecting groups. This includes using appropriate scavengers to prevent re-attachment of cleaved protecting groups to sensitive residues like tryptophan or tyrosine.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why use an allyl ester (OAll) for C-terminal protection in the first place?

The primary advantage of the allyl ester is its orthogonality to the most common protecting group strategies in solid-phase peptide synthesis (SPPS).[14][15] It is stable to the basic conditions used to remove the Fmoc group and the acidic conditions used for Boc group removal and final cleavage from many resins.[13][16] This allows for selective deprotection of the C-terminus while the peptide is still attached to the resin, which is essential for on-resin head-to-tail cyclization or for the synthesis of protected peptide fragments that can be used in subsequent fragment condensation strategies.[5][6]

Q2: What are the best analytical methods to confirm the purity of my final H-Ala-OAll peptide?

A combination of analytical RP-UHPLC with UV detection (at 210-220 nm for the peptide backbone) and high-resolution mass spectrometry (HRMS) is the gold standard.

  • RP-UHPLC-UV: Provides quantitative information about the purity of the peptide by measuring the relative area of the main peak.[17]

  • HRMS: Confirms the identity of the main peak by providing an accurate mass measurement and can be used to identify the masses of any impurity peaks, which helps in troubleshooting the synthesis.[18][19]

Q3: Can I use scavengers other than phenylsilane for allyl deprotection?

Yes, other scavengers can be used. Amine-borane complexes have been shown to be effective and allow for deprotection under near-neutral conditions, which can be beneficial for sensitive peptides.[20] However, phenylsilane is widely used and has a proven track record of high efficiency.[5][6] The choice of scavenger can sometimes be substrate-dependent, so a small-scale trial may be warranted if you suspect scavenger-related issues.

Q4: My peptide is poorly soluble in the initial HPLC mobile phase. What can I do?

Poor solubility is a common issue, especially for hydrophobic peptides.[12] To address this, you can dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting it with the initial mobile phase (e.g., 95% water with 0.1% TFA).[12] It is important to use the smallest possible volume of the strong solvent to avoid peak distortion during the HPLC run.

Part 3: Visualizations

Workflow for Deprotection and Cleavage

G cluster_0 On-Resin Operations cluster_1 Cleavage & Work-up cluster_2 Purification A Peptide-Resin with H-Ala-OAll B Swell Resin in DCM A->B C Allyl Deprotection: Pd(PPh₃)₄, PhSiH₃ in DCM B->C D Wash with DCM C->D E Wash with Palladium Scavenger (e.g., 0.5% Diethyldithiocarbamate) D->E F Wash with DMF & DCM E->F G Final Cleavage from Resin (e.g., TFA Cocktail) F->G H Precipitate Crude Peptide in Cold Ether G->H I Centrifuge and Decant H->I J Dissolve Crude Peptide I->J K Purify by RP-HPLC J->K L Collect Fractions K->L M Analyze Fractions (LC-MS) L->M N Pool Pure Fractions & Lyophilize M->N O Pure Peptide N->O

Caption: Workflow for the deprotection, cleavage, and purification of H-Ala-OAll peptides.

Troubleshooting Decision Tree for HPLC Purification

G start Poor HPLC Separation q1 Is there a closely eluting peak? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Does the sequence contain Asp-Ala/Gly/Ser? a1_yes->q2 q3 Are peaks broad or tailing? a1_no->q3 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol1 Potential Aspartimide Formation. Use a shallower gradient. Optimize mobile phase/column. a2_yes->sol1 sol2 Potential Racemization. Use a very shallow gradient. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Poor on-column solubility or secondary interactions. Increase column temperature. Ensure 0.1% TFA in mobile phase. a3_yes->sol3 end Consult further analytical support. a3_no->end

Caption: Decision tree for troubleshooting common RP-HPLC purification issues.

References

  • Gomez-Martinez, P., Dessolin, M., Guibé, F., & Albericio, F. (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. RSC Publishing.
  • BenchChem Technical Support Team. (2025, November). The Strategic Application of Alloc-D-Phe in Orthogonal Peptide Synthesis: An In-depth Technical Guide. Benchchem.
  • BenchChem. (n.d.). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem.
  • (n.d.). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55, 123–139. Retrieved from [Link]

  • Bourne, G. T., et al. (n.d.). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PMC - PubMed Central.
  • (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. CEM Corporation.
  • BenchChem. (n.d.). Reagents for Palladium-Catalyzed Allyl Deprotection: Application Notes and Protocols. Benchchem.
  • BenchChem. (n.d.). Technical Support Center: Purifying H-D-Ala-OtBu.HCl-Containing Peptides. Benchchem.
  • BenchChem Technical Support Team. (2025, November). Application Note: Palladium-Catalyzed Alloc Group Removal from D-Phenylalanine Side Chains. Benchchem.
  • (2023, May 9). Peptide Characterisation Methods and Impurity Detection. Oxford Global.
  • (n.d.). Reverse-phase HPLC Peptide Purification. GenScript.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Biotage.
  • (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE.
  • Lee, Y.-C., et al. (n.d.). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). PMC - PubMed Central.
  • (2025, January 15). What are the common challenges faced in peptide purification using chromatography? Quora.
  • (2023, June 19). Analysis Methods for Peptide-Related Impurities in Peptide Drugs. BOC Sciences.
  • (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology.
  • (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Biotage.
  • (2022, June 13). Purification of peptide treated with palladium catalysts for allyl deprotection. ResearchGate. Retrieved from [Link]

  • (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols, 2(1), 191-197. Retrieved from [Link]

  • (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... ResearchGate. Retrieved from [Link]

  • (n.d.). Allyl side chain protection in peptide synthesis. Google Patents.
  • (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac.
  • (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
  • (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • (n.d.). Investigation of Impurities in Peptide Pools. MDPI. Retrieved from [Link]

  • (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Agilent.
  • (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. aapptec.
  • (2010). Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis. Journal of Peptide Science, 16(12), 679-686. Retrieved from [Link]

  • (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory.
  • (n.d.). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. PMC - PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yields by Ensuring H-Ala-OAll HCl Quality

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective utilization of L-Alanine allyl ester hydrochloride (H-Ala-OAll HCl) in your research and development endeavors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction outcomes by focusing on a critical, yet often overlooked, parameter: the quality of your starting material. In peptide synthesis and other applications, the purity of this compound is paramount to achieving high reaction yields and ensuring the integrity of your final product.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and mitigate issues related to this compound quality.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or L-Alanine allyl ester hydrochloride, is the hydrochloride salt of the allyl ester of the amino acid L-alanine.[1] It is a key building block in organic synthesis, particularly in pharmaceutical and biochemical research.[2] Its primary applications include:

  • Peptide Synthesis: It serves as a crucial N-terminal protected amino acid derivative for the synthesis of peptides.[2]

  • Asymmetric Synthesis: Its chiral nature makes it a valuable component in creating enantiomerically pure compounds.[2]

  • Drug Development: It is an intermediate in the synthesis of various pharmaceutical agents, where it can be used to enhance drug efficacy.[2]

Q2: My peptide coupling reaction yield is unexpectedly low. Could the quality of my this compound be the culprit?

Absolutely. The quality of starting materials is a critical factor that directly impacts the efficiency of peptide coupling reactions.[3] Impurities in your this compound can lead to a variety of side reactions that consume your starting material, interfere with the coupling process, or lead to the formation of difficult-to-remove byproducts, all of which contribute to a lower yield of your desired peptide.

Q3: What are the most common impurities found in this compound?

Impurities in this compound typically arise from its synthesis or degradation. The most common synthetic route involves the esterification of L-alanine with allyl alcohol.[4][5] Potential impurities include:

  • Unreacted Starting Materials: Residual L-alanine or allyl alcohol.

  • By-products of Synthesis: Dimerization products such as 3,6-dimethylpiperazine-2,5-dione (a diketopiperazine).[6]

  • Residual Solvents: Solvents used during the synthesis and purification process.

  • Enantiomeric Impurities: The presence of the D-enantiomer (D-Ala-OAll HCl).

  • Water Content: Moisture can be present in the hygroscopic solid.[6]

  • Excess Hydrochloric Acid: Free HCl not associated with the amino ester.

Q4: How can I assess the quality of my this compound?

A combination of analytical techniques is recommended for a comprehensive quality assessment:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify organic impurities.

  • Proton Nuclear Magnetic Resonance (¹H-NMR): To confirm the structure and identify and quantify impurities, including residual solvents.

  • Karl Fischer Titration: To accurately measure the water content.

  • Chiral Chromatography: To determine the enantiomeric purity.[7]

Troubleshooting Guide: Low Reaction Yields

This section provides a structured approach to diagnosing and resolving low reaction yields that may be linked to the quality of your this compound.

Symptom: Low or No Desired Product Formation

Potential Cause 1: Presence of Water in this compound

  • Causality: Water can hydrolyze the activated carboxyl group of the coupling partner or the ester of this compound, leading to the regeneration of the carboxylic acid and preventing amide bond formation.[3] This side reaction consumes the activated species and reduces the overall yield.

  • Troubleshooting Steps:

    • Quantify Water Content: Use Karl Fischer titration to determine the water content of your this compound lot.

    • Drying: If the water content is high, dry the material under vacuum over a suitable desiccant (e.g., P₂O₅) before use.

    • Use Anhydrous Solvents: Ensure all reaction solvents are rigorously dried to minimize the introduction of water into the reaction.

Potential Cause 2: Presence of Unreacted L-Alanine

  • Causality: Unreacted L-alanine, having a free carboxylic acid group, can compete with your intended N-protected amino acid for the coupling reagent. This leads to the formation of undesired side products and reduces the amount of coupling reagent available for the main reaction.

  • Troubleshooting Steps:

    • Purity Analysis: Use HPLC or ¹H-NMR to check for the presence of L-alanine in your this compound.

    • Purification: If significant amounts of L-alanine are detected, consider purifying the this compound by recrystallization.

Potential Cause 3: Enantiomeric Impurity (D-Ala-OAll HCl)

  • Causality: The presence of the D-enantiomer can lead to the formation of diastereomeric peptides.[8] These diastereomers can be difficult to separate from the desired product, leading to lower isolated yields of the pure, desired stereoisomer.

  • Troubleshooting Steps:

    • Chiral Analysis: Use chiral HPLC or derivatization followed by GC to determine the enantiomeric purity of your this compound.

    • Source High-Purity Material: If the enantiomeric purity is low, source this compound with a higher enantiomeric excess from a reputable supplier.

Potential Cause 4: Presence of Free Hydrochloric Acid

  • Causality: this compound is a salt. The hydrochloride is associated with the amino group. However, excess, or "free," HCl can protonate the base used in the coupling reaction (e.g., DIEA, NMM), rendering it ineffective.[9] An insufficient amount of free base will prevent the deprotonation of the this compound, which is necessary for it to act as a nucleophile in the coupling reaction.

  • Troubleshooting Steps:

    • Stoichiometry of Base: Ensure that you are using a sufficient excess of a non-nucleophilic base to neutralize both the hydrochloride salt of the amino ester and any free acid present. It is common practice to use at least 2 equivalents of base.

    • pH Adjustment: In some cases, a careful in-situ neutralization with a tertiary amine base prior to the addition of the coupling reagents can be beneficial.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low Reaction Yield Check_Water 1. Assess Water Content (Karl Fischer) Start->Check_Water High_Water High Water Content Check_Water->High_Water Yes Check_Purity 2. Assess Chemical Purity (HPLC, ¹H-NMR) Check_Water->Check_Purity No Dry_Reagent Dry this compound and Solvents High_Water->Dry_Reagent Dry_Reagent->Check_Purity Impurities Significant Impurities (L-Alanine, Dimer) Check_Purity->Impurities Yes Check_Enantiomeric 3. Assess Enantiomeric Purity (Chiral HPLC) Check_Purity->Check_Enantiomeric No Purify Purify or Replace This compound Impurities->Purify Purify->Check_Enantiomeric Low_EE Low Enantiomeric Excess Check_Enantiomeric->Low_EE Yes Check_Base 4. Review Base Stoichiometry Check_Enantiomeric->Check_Base No Replace_Reagent Source High e.e. This compound Low_EE->Replace_Reagent Replace_Reagent->Check_Base Adjust_Base Adjust Base Equivalents Check_Base->Adjust_Base Issue Found Optimized Optimized Reaction Check_Base->Optimized No Issue Adjust_Base->Optimized

Caption: Troubleshooting workflow for low reaction yields.

Experimental Protocols

Protocol 1: Quality Control of this compound by ¹H-NMR

This protocol provides a method for the qualitative and semi-quantitative analysis of this compound to confirm its identity and detect common impurities.

Materials:

  • This compound sample

  • Deuterated water (D₂O) or Deuterated methanol (CD₃OD)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of D₂O or CD₃OD in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H-NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm Identity: Compare the obtained spectrum with a reference spectrum or expected chemical shifts. The expected signals for this compound are:

      • A doublet for the α-CH proton.

      • A quartet for the α-CH proton.

      • Signals corresponding to the allyl group protons (a multiplet for the -CH= and a doublet for the =CH₂).

      • A doublet for the methyl group protons.

    • Identify Impurities: Look for unexpected signals that may correspond to:

      • L-Alanine: A characteristic quartet and doublet for the α-CH and methyl protons, respectively, at slightly different chemical shifts than the ester.[10]

      • Allyl Alcohol: Signals corresponding to the alcohol's protons.

      • Residual Solvents: Characteristic signals for common solvents (e.g., ethanol, diethyl ether).[11]

    • Semi-Quantitative Analysis: Integrate the signals of the impurities relative to a known signal of this compound to estimate their concentration.

Expected ¹H-NMR Signals for this compound in D₂O

ProtonsChemical Shift (ppm, approximate)MultiplicityIntegration
α-CH~4.1Quartet1H
Allyl -OCH₂-~4.7Doublet2H
Allyl -CH=~5.9Multiplet1H
Allyl =CH₂~5.3-5.4Multiplet2H
-CH₃~1.5Doublet3H

Note: Chemical shifts can vary depending on the solvent and concentration.

Protocol 2: Quality Control of this compound by HPLC

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 214 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

    • Identify potential impurities by their retention times, if known standards are available.

Data Interpretation Workflow

HPLC_Data_Workflow Start Run HPLC Analysis Get_Chromatogram Obtain Chromatogram Start->Get_Chromatogram Integrate_Peaks Integrate All Peaks Get_Chromatogram->Integrate_Peaks Calculate_Purity Calculate % Purity (Main Peak Area / Total Area) * 100 Integrate_Peaks->Calculate_Purity Identify_Impurities Identify Impurity Peaks (Compare with Standards) Calculate_Purity->Identify_Impurities Decision Purity Meets Specification? Identify_Impurities->Decision Pass Proceed with Reaction Decision->Pass Yes Fail Troubleshoot or Purify Decision->Fail No

Caption: Workflow for HPLC data analysis and decision making.

Protocol 3: Model Peptide Coupling Reaction using this compound

This protocol describes a standard solution-phase peptide coupling of an N-Fmoc protected amino acid with this compound.

Materials:

  • N-Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., Diisopropylethylamine - DIEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the N-Fmoc-protected amino acid (1.0 eq) and the coupling reagent (1.0 eq).

    • Dissolve the solids in anhydrous DCM or DMF.

  • Activation:

    • Stir the solution at room temperature for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • Addition of Amino Ester and Base:

    • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM or DMF.

    • Add DIEA (2.2 eq) to this solution to neutralize the hydrochloride and generate the free amine.

    • Add the H-Ala-OAll free amine solution to the activated N-Fmoc-amino acid solution.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed (typically 1-4 hours).

  • Workup and Purification:

    • Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer successively with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography.

References

  • Royal Society of Chemistry. Supporting Information. [Link]

  • National Institutes of Health. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. [Link]

  • Organic Syntheses. (S,E)-2-(2,2-DIMETHYLPROPYLIDENAMINO)-N-METHYLPROPANAMIDE. [Link]

  • Organic Syntheses. dl-ALANINE. [Link]

  • Veeprho. Alanine Impurities and Related Compound. [Link]

  • PubMed. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • University of Cambridge. 1H NMR Spectroscopy. [Link]

  • The Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). [Link]

  • PubMed. Enantiomeric purity of synthetic therapeutic peptides: A review. [Link]

  • National Institutes of Health. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • Pharmaffiliates. Alanine-Impurities. [Link]

  • Royal Society of Chemistry. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. [Link]

  • ACS Publications. Amide and Peptide Bond Formation in Water at Room Temperature. [Link]

  • Google Patents. Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
  • National Institutes of Health. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Google Patents.
  • National Institutes of Health. Catalytic Asymmetric Synthesis of Chiral Allylic Esters. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. In-water solid-phase coupling reaction using water-dispersible... [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • Pearson. Show how you would convert alanine to the following derivatives. [Link]

  • ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Chemistry LibreTexts. 25.8: Peptide Synthesis. [Link]

  • Journal of Advanced Pharmacy Education and Research. Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. [Link]

  • Google Patents. Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof.
  • ResearchGate. Solid-phase peptide synthesis using Nα-trityl-amino acids. [Link]

  • Missouri S&T Scholars' Mine. Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. [Link]

  • Marmara Pharmaceutical Journal. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. [Link]

Sources

Technical Support Center: Analytical Characterization of H-Ala-OAll HCl Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of L-Alanine allyl ester hydrochloride (H-Ala-OAll HCl). This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and robust protocols to navigate the complexities of impurity profiling for this critical raw material.

This compound is a key building block in the synthesis of peptides and other pharmaceuticals.[1] Its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final drug product.[2] This document provides a comprehensive framework for identifying, quantifying, and controlling these impurities through validated analytical methods.

Understanding the Impurity Landscape of this compound

The first step in effective characterization is understanding where impurities originate. For this compound, impurities can be introduced at various stages of its lifecycle.

Key Sources of Impurities:

  • Process-Related Impurities: These arise from the manufacturing process itself.[3]

    • Unreacted Starting Materials: Residual L-alanine or allyl alcohol.

    • By-products: Dimerization products (e.g., Alanine Diketopiperazine), or by-products from side reactions.[3]

    • Reagents and Catalysts: Traces of coupling agents or catalysts used during esterification.

  • Degradation Products: this compound, being an ester, is susceptible to degradation.[4]

    • Hydrolysis: The ester bond can hydrolyze back to L-alanine and allyl alcohol, particularly in the presence of moisture or at non-neutral pH.[5]

    • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation products.[3][6]

  • Contaminants:

    • Residual Solvents: Organic volatile chemicals used during synthesis and purification must be monitored and controlled according to regulatory guidelines like ICH Q3C.[7][8][9]

    • Enantiomeric Impurities: Presence of the D-Alanine allyl ester enantiomer, which may originate from the L-alanine starting material or arise from epimerization during synthesis.

Table 1: Potential Impurities in this compound
Impurity NameTypePotential SourcePrimary Analytical Technique
L-AlanineProcess/DegradationIncomplete reaction; HydrolysisHPLC
Allyl AlcoholProcess/DegradationIncomplete reaction; HydrolysisGC, HPLC
Alanine DiketopiperazineProcessDimerization during synthesisHPLC-MS
D-Alanine allyl ester HClProcessContaminated starting material; EpimerizationChiral HPLC
Residual Solvents (e.g., IPA, Toluene)ContaminantManufacturing ProcessHeadspace GC
Oxidative DegradantsDegradationExposure to oxygenHPLC-MS

Core Analytical Techniques: Protocols & Troubleshooting

A multi-faceted analytical approach is essential for comprehensive impurity profiling. Regulatory agencies often recommend an orthogonal approach, using multiple sensitive techniques to build a complete picture of the impurity profile.[10]

Workflow for Impurity Identification and Characterization

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Elucidation Sample This compound Sample HPLC Stability-Indicating HPLC/UPLC Method Sample->HPLC GC Headspace GC for Residual Solvents Sample->GC Quant Quantify Known Impurities & Detect Unknowns HPLC->Quant Report Report Impurities > Reporting Threshold (ICH Q3A/B) Quant->Report Unknown Unknown Peak Detected > Identification Threshold Quant->Unknown LCMS LC-MS (e.g., Q-TOF) for Accurate Mass & Formula Unknown->LCMS MSMS MS/MS Fragmentation for Structural Clues LCMS->MSMS Isolation Isolate Impurity via Prep-HPLC MSMS->Isolation If structure is ambiguous Final_ID Structure Elucidated MSMS->Final_ID If structure is clear NMR NMR (1H, 13C, 2D) for Definitive Structure Isolation->NMR NMR->Final_ID

Caption: General workflow for impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying non-volatile process impurities and degradation products.[11][12] A well-developed "stability-indicating" method is one that can separate the main component from all potential impurities and degradants.[13]

FAQ: Why is reversed-phase HPLC with UV detection the standard choice? Reversed-phase HPLC (RP-HPLC) is ideal for separating polar to moderately non-polar compounds like this compound and its likely impurities.[14] The use of an acidic mobile phase ensures that the primary amine of the alanine ester is protonated, leading to consistent retention and sharp, symmetrical peaks. UV detection is robust, precise, and well-suited for quality control applications, as most organic impurities will have a UV chromophore or can be detected at low wavelengths (~210 nm).[11][14]

Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for method development. It must be validated for your specific system and sample matrix.

  • Instrumentation: HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A polar-embedded phase column can also be beneficial for retaining highly polar impurities.[15]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 20 mM Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 60% B

    • 20-22 min: 60% to 95% B (column wash)

    • 22-25 min: 95% B

    • 25-25.1 min: 95% to 5% B

    • 25.1-30 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A or a water/acetonitrile mixture that mimics the initial mobile phase conditions to prevent peak distortion.[15]

HPLC Troubleshooting Guide (Q&A)

G cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Peak Tailing C1 Secondary Silanol Interactions Problem->C1 C2 Column Overload Problem->C2 C3 Column Contamination / Degradation Problem->C3 C4 Mobile Phase pH Incorrect Problem->C4 S1 Decrease mobile phase pH (e.g., to 2.5) Add modifier like 0.1% TFA C1->S1 S2 Reduce sample concentration or injection volume C2->S2 S3 Flush column with strong solvent (e.g., 100% ACN) Replace guard or analytical column C3->S3 S4 Ensure buffer pH suppresses silanol ionization (< pH 4) C4->S4

Sources

Technical Support Center: Improving the Shelf Life of H-Ala-OAll HCl Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for H-Ala-OAll HCl (L-Alanine allyl ester hydrochloride). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile amino acid derivative in their experiments. We understand that maintaining the stability and purity of your reagents is critical for reproducible and accurate results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maximize the shelf life of your this compound solutions.

Introduction to this compound Stability

This compound is a valuable building block in peptide synthesis and other areas of organic chemistry.[1] Its structure, containing an allyl ester and an amino acid hydrochloride, presents specific stability challenges. The primary degradation pathways are hydrolysis of the ester bond and oxidation of the allyl group. Understanding and mitigating these pathways are key to extending the solution's shelf life.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound solutions.

Q1: My this compound solution is showing a new peak in the HPLC analysis, and the pH has dropped. What is happening?

A1: This is a classic sign of ester hydrolysis . The allyl ester bond is susceptible to cleavage by water, yielding L-Alanine and allyl alcohol. The formation of L-Alanine, a carboxylic acid, will cause the pH of an unbuffered solution to decrease. The rate of this hydrolysis is highly dependent on pH, temperature, and the solvent used.

  • Causality: The ester linkage is an electrophilic center that can be attacked by nucleophiles, most commonly water. This reaction is catalyzed by both acid (H+) and base (OH-). At extreme pH values, the rate of hydrolysis increases significantly.

  • Troubleshooting:

    • Confirm Degradation: Use the HPLC protocol provided in this guide (See Part 2, Protocol 1) to confirm the identity of the degradation products by comparing retention times with standards of L-Alanine and allyl alcohol.

    • Buffer Your Solution: The most effective way to prevent pH-dependent hydrolysis is to use a sterile, slightly acidic buffer, ideally within the pH 5-7 range .[2][3] This range typically represents the point of maximum stability for amino acid esters, minimizing both acid and base catalysis.

    • Control Temperature: Store your buffered solution at -20°C or, preferably, -80°C.[4][5]

Q2: I've stored my solution in the dark and at a low temperature, but I'm still observing degradation without a significant pH change. What other pathways could be at play?

A2: If hydrolysis is controlled, the next most likely cause of degradation is oxidation of the allyl group . The double bond in the allyl moiety is susceptible to attack by atmospheric oxygen or other oxidizing agents.[6][7] This can lead to the formation of various byproducts, including allyl alcohols, aldehydes, or carboxylic acids, depending on the conditions.[6][8]

  • Causality: The C-H bonds adjacent to the double bond (the allylic position) are weaker and more reactive than standard C-H bonds, making them susceptible to oxidation.[7] This process can be initiated by light, trace metal impurities, or dissolved oxygen.

  • Troubleshooting:

    • Use High-Purity Solvents: Ensure your solvents (e.g., water, DMSO) are of high purity and free of peroxides.

    • De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen. This is especially critical for long-term storage.[2]

    • Use Amber Vials: Always store solutions in amber or opaque vials to protect them from light, which can catalyze oxidation.[9]

    • Consider Antioxidants: For highly sensitive applications, the inclusion of antioxidants could be tested, but their compatibility with downstream experiments must be verified.

Q3: What is the best solvent for dissolving and storing this compound?

A3: The choice of solvent is a critical factor that balances solubility and stability.

  • Aqueous Buffers (Recommended for Biological Applications): For most biological assays, a sterile buffer at pH 5-6 is the best choice.[3] This provides pH stability and is compatible with most biological systems. However, the shelf life in aqueous solutions is inherently limited.

  • Organic Solvents (Recommended for Long-Term Storage): For creating a concentrated stock solution for long-term storage, high-purity, anhydrous DMSO or DMF are often used.[2] These solvents minimize the risk of hydrolysis. However, be aware that some amino acid residues, like Cys and Met, can be unstable in DMSO.[5]

  • General Guideline: There is no single universal solvent.[9] It is often best to prepare a concentrated stock in an organic solvent like DMSO, store it in aliquots at -80°C, and then dilute it into the final aqueous buffer immediately before the experiment. This minimizes the time the compound spends in an aqueous environment.

Q4: How many freeze-thaw cycles can my solution tolerate?

A4: Avoid repeated freeze-thaw cycles .[2][4] Each cycle can introduce atmospheric moisture and oxygen, and the process of freezing and thawing can promote aggregation or degradation.

  • Best Practice: The most effective way to avoid this is to aliquot your stock solution into single-use volumes upon initial preparation.[2][5] When you need the compound, you can take one vial and bring it to room temperature before opening, leaving the rest of the stock untouched.

Q5: I left the lyophilized powder on the bench overnight. Is it still good?

A5: While lyophilized peptides and their derivatives are stable for days to weeks at room temperature, this practice is not recommended.[5][9] The primary risk is the absorption of moisture from the atmosphere, as these compounds are often hygroscopic.[2][4] This absorbed water can initiate hydrolysis even in the solid state over time.

  • Best Practice: Before opening a vial of lyophilized powder, always allow it to equilibrate to room temperature in a desiccator (for at least 30 minutes).[2][4] This prevents condensation from forming on the cold powder. After weighing out the desired amount, securely reseal the container and store it at -20°C or -80°C with a desiccant.[4]

Part 2: Experimental Protocols & Data

This section provides actionable protocols for preparing, storing, and testing the stability of your this compound solutions.

Protocol 1: Recommended Solution Preparation and Storage Workflow

This workflow is designed to maximize the long-term stability of this compound.

G cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start: Lyophilized This compound equilibrate 1. Equilibrate vial to RT in desiccator (30 min) start->equilibrate weigh 2. Weigh powder rapidly in low humidity environment equilibrate->weigh dissolve 3. Dissolve in anhydrous DMSO or DMF to create a concentrated stock weigh->dissolve aliquot 4. Dispense stock into single-use aliquots in amber vials dissolve->aliquot store 5. Store aliquots at -80°C with desiccant aliquot->store thaw 6. Thaw a single aliquot at room temperature store->thaw dilute 7. Dilute into pre-chilled, sterile, degassed aqueous buffer (pH 5-6) thaw->dilute use 8. Use immediately in experiment dilute->use

Caption: Recommended workflow for preparing and storing this compound.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a baseline method to monitor the purity of this compound and detect its primary hydrolytic degradation product, L-Alanine.

Objective: To quantify the percentage of intact this compound over time.

Instrumentation & Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Standards: this compound, L-Alanine, Allyl Alcohol.

Procedure:

  • Sample Preparation: Dilute a small amount of your test solution with Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      20 50
      22 95
      25 95
      26 5

      | 30 | 5 |

  • Analysis:

    • Run a standard of pure this compound to determine its retention time.

    • Run a standard of L-Alanine. Due to its high polarity, it will elute very early, close to the solvent front.

    • Inject your test samples at specified time points (e.g., T=0, 1 week, 1 month).

    • Calculate the stability by monitoring the decrease in the peak area of the this compound peak relative to the T=0 sample.

Data Summary: Factors Affecting Stability

The following table summarizes the key factors and recommendations for maximizing the shelf life of this compound solutions.

FactorHigh Risk ConditionRecommended Condition for Max StabilityRationale
pH > 8 or < 4pH 5-7 in a sterile buffer [2][3]Minimizes both acid and base-catalyzed hydrolysis of the ester bond.[10]
Temperature Room Temperature or 4°C (for solutions)-20°C, preferably -80°C [4][5]Reduces the kinetic rate of all degradation reactions, including hydrolysis and oxidation.
Solvent Unbuffered aqueous solutionsAnhydrous DMSO/DMF (stock); Sterile, degassed buffer (working) [2]Anhydrous organic solvents prevent hydrolysis. Degassed buffers minimize oxidation.
Light Exposure to ambient or UV lightStore in amber or opaque vials [9]Prevents photochemical degradation, particularly oxidation of the allyl group.
Oxygen Presence of dissolved atmospheric O2Use degassed solvents; blanket with inert gas (Ar, N2) [2]The allyl double bond is susceptible to oxidation, which can be initiated by oxygen.[6][7]
Handling Repeated freeze-thaw cyclesAliquot into single-use volumes [2][4]Prevents moisture and oxygen introduction and physical stress from phase changes.

Part 3: Mechanistic Insights

Understanding the chemical mechanisms of degradation is crucial for designing robust experimental and storage protocols.

Degradation Pathways Visualization

The following diagram illustrates the two primary degradation pathways for this compound in solution.

G cluster_main cluster_oxidation Pathway 2: Oxidation parent This compound (Intact Molecule) alanine L-Alanine parent->alanine + H₂O (Acid/Base Catalyzed) allyl_alc Allyl Alcohol oxidized_products Oxidized Products (e.g., Aldehydes, Epoxides) parent->oxidized_products + [O] (O₂, Light, Metals)

Caption: Primary degradation pathways of this compound in solution.

This guide provides a comprehensive framework for improving the shelf life of your this compound solutions. By implementing these storage, handling, and analysis protocols, you can ensure the integrity of your starting materials, leading to more reliable and reproducible experimental outcomes.

References

  • Peptide Handling Guide; Tips on Storage of Synthetic Peptides. LifeTein. [Link]

  • Allyl (Allylic): Definition, Structure, Compounds, & Reactions. Chemistry Learner. [Link]

  • Hydrolysis kinetics of allyl and benzyl esters from covalently captured... ResearchGate. [Link]

  • Allyl group. Wikipedia. [Link]

  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. [Link]

  • Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]

  • Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. [Link]

  • Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications (RSC Publishing). [Link]

  • Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. ResearchGate. [Link]

  • Standard Operating Procedure. University of California Merced. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]

  • Hydrochloric Acid. Japan Soda Industry Association. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. [Link]

  • Hydrolysis of allyl esters with different phenyl ring substituents... ResearchGate. [Link]

  • This compound | C6H12ClNO2. PubChem - NIH. [Link]

  • HYDROCHLORIC ACID. Food and Agriculture Organization of the United Nations. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

  • Analysis of Metal Impurities in Hydrochloric Acid Using ICP-OES with Dual Side-On Interface Plasma Observation. SPECTRO. [Link]

  • EP0024770A1 - Hydrolysis of allyl ethers and ketones thus prepared.
  • Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. Precision Tank. [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]

  • Testing Methods of Hydrochloric Acid. Chemicals Learning. [Link]

  • Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Semantic Scholar. [Link]

  • Analysis of Trace Metal Impurities in High Purity Hydrochloric Acid Using ICP-QQQ. Agilent. [Link]

  • L-Alanine allyl ester hydrochloride. P212121 Store. [Link]

  • [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. PubMed. [Link]

  • L-alanine degradation III | Pathway. PubChem - NIH. [Link]

  • Hydrochloric acid. Wikipedia. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Carboxylic Acid Protection: Comparing Allyl Esters to Common Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of multistep organic synthesis, particularly within the realms of pharmaceutical discovery and complex natural product synthesis, the strategic implementation of protecting groups is a cornerstone of success. The judicious selection of a protecting group for a carboxylic acid can dictate the efficiency, selectivity, and ultimate viability of a synthetic route. Among the arsenal of available options, the allyl ester has emerged as a versatile and powerful tool, offering a unique combination of stability and mild deprotection conditions.

This guide provides an in-depth, objective comparison of the allyl ester protecting group with other commonly employed alternatives, including benzyl, silyl, and simple alkyl (methyl/ethyl) esters. We will delve into the mechanistic underpinnings of their protection and deprotection, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Critical Role of Orthogonality in Protecting Group Strategy

At the heart of complex molecule synthesis lies the concept of orthogonality . An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others, enabling chemists to unmask specific functional groups at precise stages of a synthesis without affecting other protected moieties.[1][2] This principle is paramount when orchestrating the assembly of intricate molecular architectures. The choice of a carboxylic acid protecting group must therefore be considered not in isolation, but in the context of the entire synthetic strategy, including the other protecting groups present and the planned reaction conditions.

Allyl Esters: A Profile of Versatility

Allyl esters are lauded for their robustness under a wide range of conditions, including both acidic and basic environments where other protecting groups might be labile.[3] Their true value, however, lies in the remarkably mild and selective conditions required for their removal.

Mechanism of Protection and Deprotection

Protection of a carboxylic acid as an allyl ester is typically achieved through standard esterification methods, such as Fischer esterification with allyl alcohol under acidic catalysis, or by reaction with allyl bromide or iodide in the presence of a base.[4]

Deprotection is the defining feature of the allyl ester. It is most commonly accomplished via a palladium(0)-catalyzed process.[5] The mechanism involves the formation of a π-allylpalladium(II) complex, which effectively activates the allyl group for removal. A nucleophilic "allyl scavenger" is then used to irreversibly trap the allyl group, regenerating the Pd(0) catalyst and liberating the free carboxylic acid.[5]

Deprotection_Mechanism cluster_0 Catalytic Cycle R-CO2-Allyl Allyl Ester π-Allyl-Pd(II) π-Allyl-Pd(II) Complex R-CO2-Allyl->π-Allyl-Pd(II) + Pd(0) R-CO2H Carboxylic Acid Pd(0) Pd(0) Catalyst π-Allyl-Pd(II)->Pd(0) + Scavenger π-Allyl-Pd(II)->R-CO2H Deprotonation Allyl-Scavenger Trapped Allyl Group Scavenger Allyl Scavenger (e.g., Morpholine, Phenylsilane) Scavenger->Allyl-Scavenger

Palladium-catalyzed deprotection of an allyl ester.

The mildness of this deprotection—often proceeding at room temperature under neutral conditions—makes the allyl ester an invaluable tool for the synthesis of sensitive and polyfunctional molecules.[5]

Head-to-Head Comparison: Allyl Esters vs. The Alternatives

The true utility of the allyl ester is best understood through a direct comparison with other common carboxylic acid protecting groups.

Protecting GroupTypical Protection ConditionsTypical Deprotection ConditionsStability ProfileOrthogonality Considerations
Allyl Ester Allyl alcohol, acid catalyst; or Allyl bromide, basePd(0) catalyst, allyl scavenger (e.g., morpholine, PhSiH₃)[5]Stable to a wide range of acidic and basic conditions.[3]Excellent orthogonality with acid-labile (e.g., Boc, t-butyl ethers) and base-labile (e.g., Fmoc, acetate) groups.[6]
Benzyl (Bn) Ester Benzyl alcohol, acid catalyst; or Benzyl bromide, baseCatalytic hydrogenolysis (H₂, Pd/C); or Strong acids (e.g., HBr, HF)Stable to mild acids and bases.Not orthogonal to other groups removed by hydrogenolysis (e.g., Cbz, other benzyl ethers) or strong acids.[7]
Silyl Ester (e.g., TBDMS, TIPS) Silyl chloride, base (e.g., imidazole)Fluoride sources (e.g., TBAF, HF-pyridine); or Acidic/basic hydrolysisGenerally labile to both acidic and basic conditions, limiting their use. Sterically hindered silyl esters show increased stability.[8]Can be orthogonal to groups stable to fluoride, but their general lability is a major drawback.
Methyl/Ethyl Ester Corresponding alcohol, acid catalystSaponification (e.g., LiOH, NaOH); or Strong acid hydrolysis[1]Stable to acidic conditions. Labile to basic conditions.Orthogonal to acid-labile and hydrogenolysis-labile groups.
A Deeper Dive into the Contenders

The benzyl ester is a workhorse in organic synthesis, prized for its general stability.[1] However, its deprotection via catalytic hydrogenolysis, while often clean, is incompatible with other reducible functional groups such as alkenes, alkynes, and some nitrogen-containing heterocycles.[7] Alternative deprotection with strong acids is not suitable for acid-sensitive substrates.

Silyl esters are generally considered too labile for widespread use in multi-step synthesis as they are readily cleaved by both mild acid and base.[8] While sterically hindered silyl esters exhibit greater stability, their utility remains limited compared to the more robust protecting groups. Their primary advantage lies in their ease of removal with fluoride sources, which can be useful in specific, highly sensitive contexts.

These simple alkyl esters are straightforward to introduce and are stable to acidic conditions. Their deprotection via saponification, however, requires basic conditions, which may be incompatible with base-sensitive functional groups or stereocenters prone to epimerization.[1]

Experimental Data: A Quantitative Comparison

While the qualitative advantages of the allyl ester are clear, quantitative data from direct comparative studies provides a more nuanced understanding of its performance. In the context of solid-phase peptide synthesis (SPPS), the orthogonality of the allyl ester to both Fmoc (base-labile) and Boc (acid-labile) protecting groups is particularly valuable.[6][9]

A study comparing deprotection methods in peptide synthesis demonstrated that allyl esters can be removed with high efficiency (>98% purity) using a microwave-assisted protocol with Pd(PPh₃)₄ and phenylsilane in just two 5-minute reactions at 38°C under atmospheric conditions.[10] This highlights a significant practical advantage over traditional methods that often require an inert atmosphere and longer reaction times.[11]

In another example, the selective removal of an allyl ester in the presence of a benzyl ester can be readily achieved due to the specific nature of the palladium-catalyzed deprotection, whereas the reverse is not feasible under standard hydrogenolysis conditions.

Case Study in Total Synthesis: The Critical Role of the Allyl Ester

The power of the allyl ester is often most evident in the crucible of complex natural product synthesis. In the total synthesis of many intricate molecules, the mild and selective deprotection of an allyl ester has been the key to success where other protecting groups would have failed. For instance, in syntheses involving sensitive stereocenters or a high density of functional groups, the harsh conditions required for benzyl or simple alkyl ester deprotection can lead to undesired side reactions or decomposition. The allyl ester, with its gentle palladium-catalyzed removal, provides a crucial solution in these challenging scenarios.

Limitations and Potential Side Reactions

No protecting group is without its potential drawbacks. For allyl esters, the primary concerns are related to the palladium catalyst.

  • Catalyst Poisoning: The palladium catalyst can be poisoned by certain functional groups, particularly sulfur-containing compounds.

  • Cost and Toxicity of Palladium: Palladium is a precious metal, and its use can add significant cost to a synthesis. Furthermore, residual palladium in a final pharmaceutical product is a major concern due to its toxicity.

  • Allylation of Nucleophiles: In some cases, the allyl cation generated during deprotection can be trapped by other nucleophiles present in the reaction mixture, leading to undesired side products. The choice of an appropriate scavenger is crucial to minimize this.[12]

Similarly, other protecting groups have their own limitations:

  • Benzyl Esters: Incomplete hydrogenolysis, catalyst poisoning, and the flammability of hydrogen gas are common concerns. Strong acid cleavage can lead to a host of side reactions.

  • Silyl Esters: Their inherent instability is their major limitation.

  • Methyl/Ethyl Esters: The basic conditions required for saponification can cause epimerization of stereocenters alpha to carbonyl groups and are incompatible with base-labile functionalities.

Experimental Protocols

Protection of a Carboxylic Acid as an Allyl Ester (Fischer Esterification)

Materials:

  • Carboxylic acid (1.0 equiv)

  • Allyl alcohol (10 equiv, used as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the carboxylic acid and allyl alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude allyl ester, which can be purified by column chromatography if necessary.

Deprotection of an Allyl Ester using Palladium(0)

Materials:

  • Allyl ester (1.0 equiv)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 equiv)

  • Allyl scavenger (e.g., morpholine, 10 equiv; or phenylsilane, 3 equiv)

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • Dissolve the allyl ester in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add the allyl scavenger to the solution.

  • Add the palladium(0) catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture can be worked up by various methods depending on the scavenger used. If morpholine is used, an acidic workup can remove the excess morpholine. If phenylsilane is used, the byproducts are generally nonpolar and can often be removed by chromatography.

Experimental_Workflow cluster_protection Allyl Ester Protection Workflow cluster_deprotection Allyl Ester Deprotection Workflow P1 Mix Carboxylic Acid, Allyl Alcohol, and Acid Catalyst P2 Reflux with Dean-Stark Trap P1->P2 P3 Monitor Reaction Progress P2->P3 P4 Workup (Extraction and Washes) P3->P4 Reaction Complete P5 Purification P4->P5 P6 Allyl Ester Product P5->P6 D1 Dissolve Allyl Ester in Anhydrous Solvent under Inert Atmosphere D2 Add Allyl Scavenger D1->D2 D3 Add Pd(0) Catalyst D2->D3 D4 Stir at Room Temperature D3->D4 D5 Monitor Reaction Progress D4->D5 D6 Workup and Purification D5->D6 Reaction Complete D7 Carboxylic Acid Product D6->D7

General workflows for allyl ester protection and deprotection.

Conclusion: Making the Strategic Choice

The selection of a carboxylic acid protecting group is a critical decision in the design of any synthetic route. While simple alkyl and benzyl esters have their place, the allyl ester offers a superior level of orthogonality and mild deprotection conditions that are often essential for the successful synthesis of complex and sensitive molecules. Its stability to a broad range of reagents, coupled with its selective removal via palladium catalysis, provides a powerful tool for chemists to navigate the challenges of modern organic synthesis. By carefully considering the factors outlined in this guide—orthogonality, stability, and the specific demands of the synthetic target—researchers can harness the full potential of the allyl ester and other protecting groups to achieve their synthetic goals with precision and efficiency.

References

  • aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Metal- catalysed cleavage of allyl esters. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. [Link]

  • Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149. [Link]

  • Trost, B. M. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link]

  • Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of Organic Chemistry, 68(3), 1146–1149. [Link]

  • Unknown. (n.d.). 2. Carboxyl protecting groups. [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2103, 111–128. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. [Link]

  • D'Andrea, L. D., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 22(10), 622–627. [Link]

  • Kim, K. S., & Lee, S. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Synthesis & Catalysis, 363(1), 20-53. [Link]

  • Journal of Medical Genetics and Clinical Biology. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

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A Senior Application Scientist's Guide to the Orthogonal Validation of Peptides Containing C-Terminal Allyl Esters (H-Ala-OAll)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, particularly in the construction of complex architectures like cyclic peptides or through fragment condensation, the choice of protecting groups is paramount. The O-allyl (OAll) ester, used here for the C-terminal alanine (H-Ala-OAll), offers a distinct advantage: orthogonality. It remains stable under the basic conditions used for Fmoc-deprotection and the acidic conditions for Boc- and many side-chain deprotections, only yielding to specific palladium(0)-catalyzed cleavage.[1][2] This selective removal is crucial for on-resin cyclization or further C-terminal modifications.

However, this stability and specific cleavage requirement introduce a critical checkpoint: the validation of the protected peptide intermediate. Failure to confirm the integrity of the H-Ala-OAll sequence before proceeding can lead to the propagation of errors, resulting in complex and difficult-to-purify mixtures, wasted resources, and ambiguous biological data. This guide provides a comparative analysis of essential analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to establish a robust, self-validating workflow for any peptide sequence terminating in H-Ala-OAll.

The Analytical Challenge: Beyond Sequence Confirmation

Validating a protected peptide intermediate is not merely about confirming the amino acid sequence. It is a multi-faceted verification process that must address three key questions:

  • Identity: Is the molecule present the correct one, with the expected amino acid sequence and the intact O-allyl protecting group?

  • Purity: What is the relative abundance of the target peptide compared to synthesis-related impurities?

  • Integrity: Has the O-allyl group remained stable throughout the synthesis cycles, and are other protecting groups on side chains also intact?

Solid-Phase Peptide Synthesis (SPPS) is highly efficient but not infallible. Common impurities include deletion sequences (from incomplete coupling), insertion sequences (from excess amino acid use), and adducts from residual protecting groups.[3][4][5][6] An effective validation strategy must be able to distinguish the target H-Ala-OAll peptide from these potential contaminants.

Visualizing the Target: A Model Peptide

Let's consider a model tripeptide, H-Gly-Phe-Ala-OAll, to illustrate the analytical principles. The presence of the C-terminal allyl ester is the key feature we need to unequivocally confirm.

G cluster_peptide H-Gly-Phe-Ala-OAll Structure N_gly H₂N Ca_gly α N_gly->Ca_gly C_gly O Ca_gly->C_gly N_phe N C_gly->N_phe Ca_phe α N_phe->Ca_phe C_phe O Ca_phe->C_phe R_phe R_phe Ca_phe->R_phe CH₂-Ph N_ala N C_phe->N_ala Ca_ala α N_ala->Ca_ala C_ala O Ca_ala->C_ala R_ala R_ala Ca_ala->R_ala CH₃ O_all O C_ala->O_all CH2_all CH₂ O_all->CH2_all CH_all CH CH2_all->CH_all CH2_term_all CH₂ CH_all->CH2_term_all

Caption: Chemical structure of the model peptide H-Gly-Phe-Ala-OAll.

Comparative Analysis of Core Validation Techniques

No single technique can provide a complete picture. An orthogonal approach, using methods based on different physicochemical principles, provides the highest degree of confidence in the analytical results.[7]

Parameter Reversed-Phase HPLC Mass Spectrometry (ESI-MS) NMR Spectroscopy (¹H NMR)
Primary Role Purity Assessment & QuantificationIdentity Confirmation (Molecular Weight)Definitive Structural Elucidation
Sensitivity High (µg to ng)Very High (ng to pg)Low (mg)
Information Provided Retention Time, Purity (%)Mass-to-Charge Ratio (m/z)Chemical Environment, Connectivity
Key Advantage Excellent for resolving impuritiesUnambiguous mass confirmationConfirms presence of specific functional groups
Key Limitation Does not confirm identity aloneDoes not resolve isomersLow throughput, requires higher sample amount
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for assessing peptide purity.[8][9] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of the allyl ester makes the peptide more hydrophobic than its corresponding free acid, leading to a longer retention time. This difference is the key to a self-validating protocol.

Causality Behind Method Design:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which allows for effective retention and separation of peptides of varying polarities.

  • Mobile Phase: A gradient of acetonitrile (ACN) in water with trifluoroacetic acid (TFA) is standard. TFA acts as an ion-pairing agent, sharpening peaks and improving resolution by forming neutral complexes with charged residues on the peptide.

  • Validation Check: The primary peak should correspond to the H-Ala-OAll peptide. A potential, earlier-eluting peak could signify the premature hydrolysis of the allyl ester to the more polar carboxylic acid.

  • Sample Preparation: Dissolve a small amount of the crude, cleaved peptide in the initial mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Column: C18, 3.5-5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (peptide backbone) and 280 nm (if aromatic residues are present).

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-35 min: Linear gradient from 5% to 65% B.

    • 35-40 min: Linear gradient from 65% to 95% B.

    • 40-45 min: Hold at 95% B.

    • 45-50 min: Return to 5% B and equilibrate.

  • Data Interpretation:

    • Expected Outcome: A single, sharp major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks.

    • Trustworthiness Check: If a significant peak appears at a shorter retention time, collect the fraction and analyze by MS to confirm if it is the de-allylated peptide.

Mass Spectrometry (MS)

Mass spectrometry is the definitive tool for confirming the identity of the target peptide by measuring its molecular weight with high accuracy.[9][][11] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that keeps the peptide—and its protecting groups—intact.

Causality Behind Method Design:

  • Ionization: ESI is used because it allows the direct analysis of the peptide from the HPLC eluent, generating protonated molecular ions ([M+H]⁺, [M+2H]²⁺, etc.) without causing fragmentation.

  • Validation Check: The observed mass must match the theoretical calculated mass of the H-Ala-OAll peptide. Any deviation points to a modification or impurity.

Compound Chemical Formula Monoisotopic Mass (Da) Description
H-Gly-Phe-Ala-OAll (Target) C₁₇H₂₃N₃O₄349.17 Target protected peptide.
H-Gly-Phe-Ala-OH C₁₄H₁₉N₃O₄309.14Premature de-allylation.
H-Phe-Ala-OAll C₁₅H₂₀N₂O₃292.15Deletion of Glycine.
H-Gly-Phe-Ala-OAll + Na C₁₇H₂₂N₃O₄Na372.15Sodium adduct.
  • Instrumentation: Couple the HPLC system described above directly to an ESI mass spectrometer.

  • MS Parameters (Positive Ion Mode):

    • Scan Range: 100 – 1500 m/z.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 120-150 °C.

  • Data Acquisition: Acquire mass spectra across the entire HPLC run.

  • Data Interpretation:

    • Expected Outcome: Extract the mass spectrum from the main chromatographic peak. It should show a dominant ion or series of ions (e.g., [M+H]⁺, [M+2H]²⁺) whose mass corresponds to the calculated molecular weight of the H-Ala-OAll peptide.

    • Trustworthiness Check: Analyze the mass spectra of minor peaks observed in the HPLC chromatogram to identify impurities, such as the de-allylated product or deletion sequences.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC and MS confirm purity and mass, NMR provides unequivocal structural proof, especially for the integrity of the protecting group.[13][14] For H-Ala-OAll, ¹H NMR is exceptionally powerful because the allyl group protons have highly characteristic chemical shifts and coupling patterns in a region of the spectrum that is typically free from other amino acid signals.

Causality Behind Method Design:

  • Nuclei: ¹H NMR is chosen for its high sensitivity and the unique signals produced by the vinyl and allylic protons of the OAll group.

  • Validation Check: The presence of the distinct multiplet signals for the -O-CH₂ -CH=CH₂ moiety is direct, irrefutable evidence that the C-terminal ester is intact.

Protons Expected Chemical Shift (δ, ppm) Multiplicity
-O-CH₂ -CH=~4.6Doublet
-CH=CH₂ ~5.2 - 5.4Multiplet (2 distinct signals)
-CH₂-CH =~5.9Multiplet

Note: Exact chemical shifts may vary depending on the solvent and the adjacent peptide sequence.

  • Sample Preparation: Dissolve 2-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). A higher concentration is required for NMR compared to MS or HPLC.[15]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • Data Interpretation:

    • Expected Outcome: In addition to the expected signals for the amino acid residues in the peptide backbone and side chains, the spectrum must clearly show the four characteristic proton signals of the allyl group in the 4.5-6.0 ppm region.

    • Trustworthiness Check: The integration of the allylic methylene protons (-O-CH₂-) should be 2H relative to other known protons in the peptide sequence, confirming the stoichiometry. The absence of these signals would definitively indicate the absence of the protecting group.

Integrated Validation Workflow

A sequential and orthogonal workflow ensures the highest confidence in the quality of the H-Ala-OAll peptide intermediate before proceeding to the next synthetic step.

Caption: A robust workflow for the orthogonal validation of peptides.

By systematically applying these three techniques, researchers can move forward with confidence, knowing their H-Ala-OAll peptide intermediate possesses the correct identity, purity, and structural integrity required for the successful synthesis of complex and biologically active peptides.

References

  • Wilson, K. R., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. [Link]

  • Williamson, M. P. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 2068, 129-162. [Link]

  • Szokan, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Analytical Letters, 27(15), 2759-2771. [Link]

  • Loffet, A. (1992). Allyl side chain protection in peptide synthesis.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich, Department of Chemistry. [Link]

  • Waghmare, S. R., et al. (2018). NMR in structural determination of proteins and peptides. PharmaTutor, 6(5), 33-41. [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 65-78. [Link]

  • Wilson, K. R., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. ResearchGate. [Link]

  • Pearson, A. J., & Roush, W. R. (2002). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. The Journal of Organic Chemistry, 67(10), 3537-3540. [Link]

  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud Blog. [Link]

  • Singh, S., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. ResolveMass Services. [Link]

  • Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma Resources. [Link]

  • Pawlas, J., & Lindgren, A. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 27(12), 2891-2896. [Link]

  • Le, P., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry, 89(25), 18015-18023. [Link]

  • Dangles, O., et al. (1987). Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. The Journal of Organic Chemistry, 52(22), 4984-4993. [Link]

  • aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Technical Support Information Bulletin 1144. [Link]

  • Ison, S. (2026). Metal- catalysed cleavage of allyl esters. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2012). Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography.
  • Kumar, V., et al. (2013). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research, 20(1), 175-182. [Link]

  • ResearchGate. (2025). Protecting Groups in Peptide Synthesis. Request PDF. [Link]

  • Waldmann, H., & Kunz, H. (1983). Synthesis of characteristic lipopeptides of lipid modified proteins employing the allyl ester as protecting group. Chemical Communications, (24), 1439-1441. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2004). Mass spectrometry of peptides and proteins. Methods in Enzymology, 383, 1-27. [Link]

  • Oreate AI Blog. (2026). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Oreate AI Blog. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Alanine. PubChem Compound Summary for CID 5950. [Link]

  • National Center for Biotechnology Information. (n.d.). H-D-Ala-Ala-Ala-OH. PubChem Compound Summary for CID 7018170. [Link]

  • White Rose eTheses Online. (n.d.). Chemical labelling strategies for mass spectrometric peptide analysis. University of Leeds Thesis. [Link]

  • Reid, G. E., & McLuckey, S. A. (2002). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. [Link]

  • Duchène, T., et al. (2010). Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis. Journal of Peptide Science, 16(12), 679-686. [Link]

  • European Peptide Society. (n.d.). Validation of determination of optical purity of peptides. Conference Poster. [Link]

  • Gengenbach, A. J., et al. (1999). Studies of Peptide Binding to Allyl Amine and Vinyl Acetic Acid-Modified Polymers Using Matrix-Assisted Laser desorption/ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 10(9), 897-906. [Link]

  • Plasson, R., et al. (2011). Reactivity of Alanylalanine Diastereoisomers in Neutral and Acid Aqueous Solutions: A Versatile Stereoselectivity. Origins of Life and Evolution of Biospheres, 41(4), 359-371. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of H-Ala-oall Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics and chemical biology, the incorporation of non-canonical amino acids and the use of protecting groups are fundamental strategies for enhancing stability, modulating bioactivity, and enabling complex synthetic routes. The O-allyl protecting group on alanine (H-Ala-oall) is a case in point, offering orthogonal deprotection strategies in solid-phase peptide synthesis. However, the very utility of this modification in synthesis presents a significant analytical challenge: its characterization by mass spectrometry. The labile nature of the O-allyl ether linkage can confound standard analytical workflows, leading to ambiguous data and potentially compromising the integrity of research and development efforts.

This guide provides a deep dive into the mass spectrometric analysis of H-Ala-oall modified peptides. We will move beyond a simple listing of methods to explain the underlying principles of peptide fragmentation and how the choice of technique can dramatically influence the quality and interpretability of your data. By understanding the causality behind these experimental choices, you will be equipped to design and execute robust analytical strategies for these uniquely modified peptides.

The Challenge: Labile by Design, Problematic in Analysis

The O-allyl group is prized for its selective removal under mild conditions, often employing palladium catalysts.[1] This chemical reactivity, however, translates to instability in the gas phase during mass spectrometric analysis. Traditional fragmentation techniques, such as Collision-Induced Dissociation (CID), rely on energetic collisions to break the peptide backbone.[2][3] In the case of peptides containing labile modifications like H-Ala-oall, the energy required to fragment the amide bonds is often sufficient to cleave the O-allyl group first.

This preferential fragmentation of the modification leads to a dominant neutral loss in the mass spectrum, obscuring the critical sequence information necessary for peptide identification and characterization. This phenomenon is well-documented for other labile post-translational modifications (PTMs) like phosphorylation and glycosylation, where the loss of the modifying group can be the most prominent feature of the CID spectrum.[4][5]

A Comparative Analysis of Fragmentation Techniques

The key to successfully analyzing H-Ala-oall modified peptides lies in selecting a fragmentation technique that favors cleavage of the peptide backbone while preserving the O-allyl modification on the resulting fragment ions. Here, we compare the performance of the most common fragmentation methods.

Collision-Induced Dissociation (CID)

CID is the most widely used fragmentation method in proteomics.[5] It involves the acceleration of precursor ions into a collision cell filled with an inert gas, leading to the formation of b- and y-type fragment ions from the cleavage of amide bonds.[6]

Expected Outcome for H-Ala-oall Peptides:

For peptides containing H-Ala-oall, CID is expected to produce a spectrum dominated by the neutral loss of the allyl group (C3H4, 40.0313 Da) or allyloxy group (C3H5O, 57.0340 Da). This will result in a prominent peak corresponding to the unmodified peptide, with significantly reduced intensity of the sequence-informative b- and y-ions. Consequently, localizing the H-Ala-oall modification to a specific position within the peptide sequence becomes challenging, if not impossible.

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID technique that is common on Orbitrap mass spectrometers. It generally provides higher fragmentation energy than traditional ion trap CID, which can lead to a greater abundance of fragment ions.

Expected Outcome for H-Ala-oall Peptides:

Similar to CID, HCD is expected to induce the neutral loss of the O-allyl group. While the higher energy may generate more backbone fragments compared to CID, the neutral loss will likely still be a significant event, complicating spectral interpretation.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion.[4] This induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. A key advantage of ETD is that it is a gentler fragmentation method that tends to preserve labile post-translational modifications.[5]

Expected Outcome for H-Ala-oall Peptides:

ETD is the recommended technique for the analysis of H-Ala-oall modified peptides. By preserving the O-allyl group on the fragment ions, ETD allows for the unambiguous localization of the modification site. The resulting spectrum will contain a series of c- and z-ions, where the mass shift corresponding to the H-Ala-oall residue will be retained, confirming its position in the peptide sequence.

Fragmentation TechniquePrimary Ion TypesPreservation of O-allyl GroupSuitability for H-Ala-oall Peptides
CID b, yPoor (significant neutral loss)Low
HCD b, yPoor to ModerateLow to Moderate
ETD c, zExcellentHigh (Recommended)

Experimental Protocols

The following protocols provide a general framework for the analysis of H-Ala-oall modified peptides. Instrument parameters should be optimized for the specific peptide and mass spectrometer being used.

Sample Preparation
  • Peptide Solubilization: Dissolve the synthetic H-Ala-oall modified peptide in a solution of 0.1% formic acid in water/acetonitrile (95:5, v/v) to a final concentration of 1 pmol/µL.

  • Internal Standard: For quantitative studies, consider adding a stable isotope-labeled version of the peptide as an internal standard.[7]

  • Sample Cleanup: If the sample contains interfering substances, use a C18 ZipTip or equivalent solid-phase extraction method for cleanup.

LC-MS/MS Analysis
  • Liquid Chromatography: Separate the peptide using a C18 reversed-phase column with a gradient of increasing acetonitrile containing 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluting peptide on a mass spectrometer equipped with both CID/HCD and ETD capabilities.

  • Data Acquisition:

    • Full MS Scan: Acquire a full MS scan to determine the precursor ion m/z and charge state of the H-Ala-oall modified peptide.

    • Tandem MS: Perform data-dependent acquisition, selecting the precursor ion for fragmentation by both CID/HCD and ETD in separate runs or using an alternating CID/ETD scan mode.[5]

Data Analysis
  • Spectral Interpretation:

    • CID/HCD Spectrum: Look for the characteristic neutral loss of the O-allyl group. The presence of a high-intensity peak corresponding to [M+nH-40.03]n+ or [M+nH-57.03]n+ is indicative of this loss.

    • ETD Spectrum: Identify the c- and z-ion series. The mass difference between adjacent ions will correspond to the mass of the amino acid residues. The presence of a c- or z-ion containing the H-Ala-oall modification will confirm its location.

  • Database Searching: For peptides derived from protein digests, use a database search engine that allows for the specification of variable modifications to identify the H-Ala-oall modification.

Visualizing the Workflow and Fragmentation

To further clarify the analytical process and the expected fragmentation patterns, the following diagrams are provided.

cluster_workflow Analytical Workflow for H-Ala-oall Peptides A Sample Preparation B LC Separation A->B C Full MS Scan B->C D Precursor Ion Selection C->D E CID/HCD Fragmentation D->E F ETD Fragmentation D->F G Mass Analysis E->G F->G H Data Interpretation G->H

Caption: High-level workflow for the mass spectrometric analysis of H-Ala-oall modified peptides.

cluster_fragmentation Expected Fragmentation of an H-Ala-oall Peptide cluster_cid CID/HCD cluster_etd ETD Peptide [Peptide+H]+ Neutral_Loss Neutral Loss of Allyl Group Peptide->Neutral_Loss b_y_ions b- and y-ions (low abundance) Peptide->b_y_ions c_z_ions c- and z-ions with intact O-allyl group Peptide->c_z_ions CID_in Collision Energy CID_in->Peptide Unmodified_Peptide [Peptide-allyl+H]+ Neutral_Loss->Unmodified_Peptide ETD_in Electron Transfer ETD_in->Peptide

Caption: Comparison of expected fragmentation pathways for an H-Ala-oall modified peptide under CID/HCD and ETD.

Conclusion and Future Perspectives

The successful mass spectrometric analysis of H-Ala-oall modified peptides is contingent on the selection of an appropriate fragmentation technique. While traditional CID and HCD methods are likely to be confounded by the neutral loss of the labile O-allyl group, ETD offers a robust solution by preserving the modification on the fragment ions, thereby enabling confident localization of the modification site. As the complexity of synthetic peptides and engineered proteins continues to grow, the strategic application of advanced mass spectrometry techniques will be paramount for ensuring the structural integrity and quality of these next-generation therapeutics and research tools. The principles outlined in this guide provide a solid foundation for researchers to develop and implement effective analytical strategies for this and other classes of modified peptides.

References

  • The Utility of ETD Mass Spectrometry in Proteomic Analysis. NIH. [Link]

  • Neutral loss of isocyanic acid in peptide CID spectra: a novel diagnostic marker for mass spectrometric identification of protein citrullination. PubMed. [Link]

  • Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. PubMed. [Link]

  • Investigation of neutral loss during collision induced dissociation of peptide ions. PMC - NIH. [Link]

  • Electron Transfer Dissociation Mass Spectrometry in Proteomics. PMC - NIH. [Link]

  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. RSC Publishing. [Link]

  • Unblocking the Sink: Improved CID-Based Analysis of Phosphorylated Peptides by Enzymatic Removal of the Basic C-Terminal Residue. PMC - NIH. [Link]

  • Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. PMC - NIH. [Link]

  • Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION. University of Colorado Boulder. [Link]

  • Allyl side chain protection in peptide synthesis.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Colorado Boulder. [Link]

  • Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. National Institute of Standards and Technology. [Link]

  • Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. PubMed. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Wiley Online Library. [Link]

  • Serine. NIST WebBook. [Link]

  • Direct tandem mass spectrometric analysis of amino acids in plasma using fluorous derivatization and monolithic solid-phase purification. PubMed. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]

  • Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis. PubMed. [Link]

  • De novo peptide sequencing from mass spectrometry data. YouTube. [Link]

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The Molecular Profile of L-Alanine Allyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of L-Alanine Allyl Ester Hydrochloride: A Comparative Analysis Centered on NMR Spectroscopy

For researchers and professionals in drug development and synthetic chemistry, the precise structural confirmation and purity assessment of starting materials and intermediates are non-negotiable. L-Alanine allyl ester hydrochloride is a versatile chiral building block used extensively in the synthesis of peptides and other bioactive molecules.[1] Its utility hinges on its well-defined structure and purity. This guide provides an in-depth analysis of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation. Furthermore, it offers a comparative perspective on how NMR integrates with other key analytical techniques to provide a complete analytical profile, ensuring the integrity of this critical reagent.

L-Alanine allyl ester hydrochloride (C₆H₁₂ClNO₂) is the hydrochloride salt of the allyl ester of the amino acid L-alanine.[2][3] The presence of a chiral center, a reactive allyl group, and a primary amine makes it a valuable synthetic intermediate. NMR spectroscopy is uniquely suited to verify this molecular architecture, providing unambiguous information about the connectivity and spatial arrangement of atoms within the molecule.

Below is the chemical structure with atoms numbered for the subsequent NMR discussion.

Caption: Structure of L-Alanine allyl ester hydrochloride with key atoms numbered.

¹H and ¹³C NMR Spectral Interpretation

The power of NMR lies in its ability to resolve chemically distinct nuclei, providing a detailed map of the molecular structure. The analysis below is based on established chemical shift principles and data from structurally similar compounds, such as L-alanine methyl ester hydrochloride.[4][5]

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For L-Alanine allyl ester hydrochloride, typically analyzed in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆, we expect the following signals:

Proton Assignment (See Structure) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Assignment
Alanine CH₃ (on C¹)~1.6Doublet (d)3HThis methyl group is coupled to the single proton on the α-carbon (C²), resulting in a doublet.
α-CH (on C²)~4.2Quartet (q)1HThe α-proton is coupled to the three protons of the adjacent methyl group (C¹) and is deshielded by the neighboring ester and ammonium groups.
Allyl -O-CH₂ - (on C⁴)~4.7Doublet (d)2HThese protons are adjacent to the C⁵ proton and are deshielded by the ester oxygen, placing them downfield.
Allyl -CH= (on C⁵)~5.9Multiplet (m)1HThis proton is coupled to the protons on C⁴ and C⁶, resulting in a complex multiplet.
Allyl =CH₂ (on C⁶)~5.3Multiplet (m)2HThese terminal vinyl protons are diastereotopic and couple to the C⁵ proton, often appearing as two distinct signals (doublet of doublets).
N⁺H₃~8.5 (in DMSO-d₆)Broad Singlet (br s)3HIn aprotic solvents like DMSO, these protons are visible but often broad due to quadrupole broadening and exchange. In D₂O, they exchange with the solvent and are typically not observed.
¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. This provides a direct count of non-equivalent carbons and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic).

Carbon Assignment (See Structure) Predicted Chemical Shift (ppm) Rationale for Assignment
Alanine C H₃ (C¹)~16Standard aliphatic region for a methyl group adjacent to a chiral center.
α-C H (C²)~49The α-carbon is shifted downfield due to its attachment to the electron-withdrawing nitrogen and carbonyl groups.
Ester C =O (C³)~170The carbonyl carbon of an ester appears in this characteristic downfield region.
Allyl -O-C H₂- (C⁴)~67This sp³ carbon is attached to an oxygen atom, causing a significant downfield shift.
Allyl -C H= (C⁵)~131An internal sp² carbon of an alkene appears in this region.
Allyl =C H₂ (C⁶)~120The terminal sp² carbon of the alkene is typically found slightly upfield compared to the internal carbon.

A Practical Guide: Experimental Protocol for NMR Acquisition

Trustworthy data begins with a robust experimental protocol. The following steps outline a self-validating system for acquiring high-quality NMR data for L-Alanine allyl ester hydrochloride.[6]

Sample Preparation
  • Weighing: Accurately weigh 15-25 mg of L-Alanine allyl ester hydrochloride directly into a clean, dry 5 mm NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent.

    • D₂O (Deuterium Oxide): Excellent for solubilizing the hydrochloride salt. The N⁺H₃ protons will exchange and become invisible, simplifying the spectrum.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Also effective for solubilization. The N⁺H₃ protons are typically observable as a broad peak, providing more complete structural information.

  • Homogenization: Vortex the tube for 30-60 seconds until the sample is fully dissolved. A clear, particulate-free solution is essential.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).

    • Spectral Width: ~16 ppm, centered around 6 ppm.

    • Number of Scans: 16-32 scans for good signal-to-noise.

    • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker).

    • Spectral Width: ~220 ppm, centered around 100 ppm.

    • Number of Scans: 1024 or more scans are often needed due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

Data Processing
  • Fourier Transformation: Convert the acquired Free Induction Decay (FID) into the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial function to create a flat baseline.

  • Referencing: Calibrate the chemical shift axis. For D₂O, reference the residual HDO peak to 4.79 ppm. For DMSO-d₆, reference the residual solvent peak to 2.50 ppm.

  • Integration & Peak Picking: Integrate the signals in the ¹H spectrum to determine relative proton counts and pick the peak positions in both spectra for final analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (15-25 mg) solvent Add Deuterated Solvent (0.6 mL) weigh->solvent dissolve Vortex to Dissolve solvent->dissolve instrument Tune & Lock Spectrometer dissolve->instrument Insert Sample h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference analyze Peak Picking & Integration reference->analyze final_report final_report analyze->final_report Structural Confirmation

Sources

A Comparative Guide to HPLC Analysis of H-Ala-OAll HCl Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of L-Alanine allyl ester hydrochloride (H-Ala-OAll·HCl) and its subsequent reaction products, particularly in the context of peptide synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard protocols to explain the underlying principles and rationale, enabling you to develop robust, accurate, and self-validating analytical methods.

The Analytical Challenge: Monitoring Peptide Coupling Reactions

H-Ala-OAll·HCl is a pivotal building block in modern peptide synthesis, valued for its role as a chiral auxiliary and its allyl protecting group, which can be selectively removed under mild conditions.[1] The primary analytical task is to monitor the progress of coupling reactions, which involves quantifying the consumption of H-Ala-OAll·HCl and the formation of the desired peptide product. A robust analytical method must effectively separate the polar starting material, the often-polar peptide product, unreacted reagents, and various process-related impurities.

Achieving baseline separation of these components is frequently challenging due to their similar polarities, a characteristic that often leads to poor retention on standard reverse-phase (RP) columns.[2][3] Therefore, a successful HPLC method requires careful optimization of the stationary and mobile phases.

Strategic Method Development: A Comparative Approach

We will compare two primary HPLC strategies: the widely used Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and the increasingly popular Hydrophilic Interaction Liquid Chromatography (HILIC). While RP-HPLC is the workhorse of most analytical labs, HILIC provides a powerful alternative for highly polar analytes that are difficult to retain otherwise.[3][4]

Logical Workflow for Method Selection

The choice between RP-HPLC and HILIC is dictated by the polarity of the analytes in the reaction mixture. The following workflow illustrates the decision-making process.

G cluster_0 Analytical Workflow cluster_1 Method Optimization start Reaction Sample (H-Ala-OAll, Product, Impurities) test_retention Initial Screen on C18 Column (e.g., Acetonitrile/Water/TFA) start->test_retention rp_path Adequate Retention (k' > 2)? test_retention->rp_path Run Screen optimize_rp Optimize RP-HPLC Method (Compare Mobile Phases A & B) rp_path->optimize_rp Yes consider_hilic Consider HILIC Method C rp_path->consider_hilic No final_method Validated Analytical Method optimize_rp->final_method consider_hilic->final_method G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample 1. Aliquot Reaction Mixture quench 2. Quench Reaction (e.g., with dilute acid) sample->quench dilute 3. Dilute with Mobile Phase quench->dilute filter 4. Filter (0.22 µm Syringe Filter) dilute->filter inject 5. Inject onto HPLC System filter->inject separate 6. Chromatographic Separation (Method A, B, or C) inject->separate detect 7. UV Detection (e.g., 210-220 nm) separate->detect integrate 8. Integrate Peak Areas detect->integrate quantify 9. Quantify Components (% Area Normalization) integrate->quantify report 10. Generate Report quantify->report

Sources

A Senior Application Scientist's Guide to the Biological Activity of Peptides Synthesized with H-Ala-OAll HCl: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the choice of protecting groups is a critical determinant of success. This guide provides an in-depth technical comparison of peptides synthesized using L-Alanine allyl ester hydrochloride (H-Ala-OAll HCl), focusing on the strategic advantages of the C-terminal allyl (All) protection scheme in influencing the biological activity of the final peptide. We will delve into the causality behind experimental choices, present validating protocols, and offer a comparative analysis against alternative synthetic strategies, supported by experimental data.

The Pivotal Role of C-Terminal Protection in Peptide Bioactivity

The synthesis of biologically active peptides is a meticulous process where every molecular detail matters. The C-terminus of a peptide, often a free carboxylic acid, can significantly influence its conformational stability, receptor binding affinity, and susceptibility to degradation by carboxypeptidases.[1] Protecting the C-terminal carboxyl group during solid-phase peptide synthesis (SPPS) is not merely a matter of preventing unwanted side reactions; it is a strategic choice that can profoundly impact the therapeutic potential of the final product.

The choice of the C-terminal protecting group dictates the final functionality at this terminus—be it a free acid, an amide, or an ester. This modification can alter the peptide's overall charge, hydrophobicity, and ability to form key hydrogen bonds, all of which are critical for its biological function.[2] For instance, many naturally occurring bioactive peptides are C-terminally amidated, a modification known to enhance stability and receptor affinity.[1] Conversely, C-terminal esters can serve as prodrugs, susceptible to cleavage by endogenous esterases to release the active peptide.[1]

The allyl (All) ester, introduced through reagents like this compound, offers a unique and powerful tool in this context. Its true value lies in its orthogonality to the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting group strategies, allowing for selective deprotection under mild conditions that preserve the integrity of the peptide chain and other side-chain protecting groups.[3]

The Allyl Advantage: A Comparative Look at C-Terminal Protecting Groups

The selection of a C-terminal protecting group is a critical decision in peptide synthesis, with the allyl group presenting distinct advantages over more traditional choices like methyl (Me) or benzyl (Bzl) esters.

Protecting GroupCleavage ConditionsOrthogonality with Fmoc/BocKey Advantages & Disadvantages
Allyl (All) Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., phenylsilane)Excellent: Stable to both acidic (TFA) and basic (piperidine) conditions used for Boc and Fmoc removal, respectively.Advantages: Mild, selective cleavage; enables on-resin cyclization and modification.[4] Disadvantages: Requires a metal catalyst, which must be thoroughly removed.
Methyl (Me) Saponification (e.g., NaOH)Limited: Cleavage requires basic conditions that can be harsh and may cause epimerization or other side reactions.Advantages: Simple to introduce. Disadvantages: Harsh cleavage conditions; not ideal for sensitive peptides.
Benzyl (Bzl) Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HF)Limited with Boc: Cleaved under similar strong acid conditions as some side-chain protecting groups in Boc chemistry.Advantages: Stable to many synthetic conditions. Disadvantages: Requires specialized equipment for hydrogenolysis; strong acid cleavage can damage sensitive residues.
tert-Butyl (tBu) Strong acid (e.g., TFA)Not orthogonal with Boc: Cleaved under the same conditions as the Boc group.Advantages: Cleaved simultaneously with Boc and other tBu-based side-chain protecting groups. Disadvantages: Lack of orthogonality limits its use in strategies requiring selective C-terminal deprotection.

The orthogonality of the allyl group is particularly advantageous in the synthesis of complex peptides, such as cyclic peptides, where on-resin cyclization is a preferred strategy.[5]

Case Study: Enhancing Anticancer Activity with a C-Terminal D-Alanine in Nocardiotide A

While direct comparative biological data for a single peptide synthesized with different C-terminal protecting groups is not abundant in publicly available literature, we can examine a compelling case study that highlights the importance of the C-terminal residue and its configuration, a scenario where allyl protection is highly relevant.

Nocardiotide A is a cyclic hexapeptide with demonstrated anticancer properties.[6] A study on the synthesis and biological evaluation of a [D-Ala]-nocardiotide A analog, where the C-terminal L-alanine was replaced with a D-alanine, revealed a significant enhancement in its anticancer activity.[5][7]

Table 1: Anticancer Activity of Nocardiotide A and its D-Ala Analog [5][7]

CompoundSequenceIC₅₀ against HeLa Cells (µM)
Nocardiotide Acyclo(Trp-Ile-Trp-Leu-Val-Ala)59
[D-Ala]-Nocardiotide Acyclo(Trp-Ile-Trp-Leu-Val-D-Ala )52

The improved activity of the D-Ala analog can be attributed to several factors. The incorporation of D-amino acids is a well-established strategy to increase the metabolic stability of peptides by making them resistant to degradation by endogenous proteases.[8][9] This enhanced stability can lead to a longer half-life and a more sustained therapeutic effect.

The synthesis of cyclic peptides like nocardiotide A often involves on-resin cyclization, a process where the orthogonality of the C-terminal protecting group is paramount. The use of an allyl ester at the C-terminus would allow for its selective removal to liberate the C-terminal carboxyl group for cyclization with the N-terminal amine, without affecting other protecting groups on the peptide backbone.

sps_cyclization Resin Solid Support LinearPeptide Resin-Bound Linear Peptide (C-terminal Allyl protected) Resin->LinearPeptide SPPS DeprotectedPeptide Resin-Bound Linear Peptide (Free C-terminus) LinearPeptide->DeprotectedPeptide Allyl Deprotection (Pd(PPh₃)₄) CyclicPeptide Resin-Bound Cyclic Peptide DeprotectedPeptide->CyclicPeptide On-Resin Cyclization CleavedPeptide Cleaved, Purified Cyclic Peptide CyclicPeptide->CleavedPeptide Cleavage & Purification

Figure 1: General workflow for the solid-phase synthesis of a cyclic peptide using a C-terminal allyl protecting group.

Experimental Protocols

To provide a practical framework, we outline the key experimental methodologies for the synthesis and biological evaluation of peptides using this compound.

Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide using this compound

This protocol describes the manual synthesis of a generic linear peptide on a Rink Amide resin, incorporating this compound as the C-terminal residue.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HCTU (or HATU), DIPEA (or NMM)

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (this compound):

    • Pre-activate this compound (1.5 eq.) with HCTU (1.45 eq.) and DIPEA (3 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings:

    • For each subsequent amino acid, pre-activate the Fmoc-protected amino acid (1.5 eq.) with HCTU (1.45 eq.) and DIPEA (3 eq.) in DMF.

    • Couple for 1-2 hours.

    • Perform Fmoc deprotection as in step 2.

    • Repeat until the desired sequence is assembled.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Allyl Deprotection Protocol

For applications requiring the removal of the C-terminal allyl group (e.g., on-resin cyclization), the following protocol can be employed.[10]

Materials:

  • Peptide-resin with C-terminal allyl ester

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • Scavenger: Phenylsilane (PhSiH₃) or morpholine

  • Solvent: DCM or a mixture of DMF/DCM

Procedure:

  • Swell the peptide-resin in the chosen solvent.

  • Prepare a solution of Pd(PPh₃)₄ (0.2-0.3 equivalents relative to resin loading) and the scavenger (e.g., 20 equivalents of phenylsilane) in the same solvent.

  • Add the deprotection solution to the resin and shake at room temperature for 1-2 hours.

  • Filter and wash the resin extensively with DMF, DCM, and a chelating wash (e.g., a solution of sodium diethyldithiocarbamate) to remove residual palladium.

  • Repeat the deprotection step if necessary, monitoring completion by LC-MS analysis of a small cleaved sample.

Biological Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[11][12]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with various concentrations of the synthesized peptide and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

This assay determines the minimum inhibitory concentration (MIC) of a peptide against a specific bacterial strain.[13][14][15]

Procedure:

  • Bacterial Culture: Grow the target bacteria (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).

  • Peptide Dilution: Prepare a serial dilution of the peptide in the broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Conclusion: Strategic Synthesis for Enhanced Bioactivity

The use of this compound to introduce a C-terminal allyl ester is a powerful and versatile strategy in modern peptide synthesis. The orthogonality of the allyl group provides a distinct advantage, enabling the synthesis of complex peptides and facilitating post-synthesis modifications that are often crucial for enhancing biological activity.

As demonstrated by the case of [D-Ala]-nocardiotide A, subtle modifications at the C-terminus can lead to significant improvements in therapeutic potential. While direct comparative bioactivity data between allyl-protected and other C-terminally protected peptides remains an area for further investigation, the chemical advantages of the allyl group, combined with the known impact of C-terminal modifications on peptide function, strongly support its use as a strategic tool for the development of novel and more effective peptide-based therapeutics. The protocols provided in this guide offer a validated starting point for researchers to explore the potential of this valuable synthetic approach.

References

  • Maharani, R., et al. (2024). Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A. RSC Advances, 14(1), 4097-4104.
  • Li, X., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2185.
  • Guibe, F. (1997). Allylic protecting groups and their use in a complex environment. Part I: The protection of alcohols by the allyl and allyloxycarbonyl groups. Tetrahedron, 53(40), 13509-13556.
  • Papo, N., & Shai, Y. (2005). A molecular model for lipopolysaccharide binding by an 18-mer antimicrobial peptide derived from the C-terminus of human bactericidal/permeability-increasing protein. Journal of Biological Chemistry, 280(14), 14379-14388.
  • Albericio, F., et al. (2018). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 23(6), 1450.
  • CDN Isotopes. Alloc Protecting Group Removal Protocol.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • RSC Publishing. (2021).
  • Arbour, C. A., et al. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 113(5), e24227.
  • Chatterji, A., et al. (2014). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. International Journal of Molecular Sciences, 15(11), 19875-19893.
  • Muhajir, et al. (2024). Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. Journal of Radioanalytical and Nuclear Chemistry, 333, 2185–2196.
  • Mercer, D. K., & O'Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures. Frontiers in Cellular and Infection Microbiology, 10, 326.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.
  • Maharani, R., et al. (2024). Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A. RSC Advances, 14(1), 4097-4104.
  • ResearchGate. (n.d.). Deprotection of allylic group in the presence of Pd(PPh3)4 and rongalite.
  • Kar, A., & Balaram, P. (2015). Ester vs. amide on folding: A case study with a 2-residue synthetic peptide.
  • Riedl, S., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8887.
  • Mercer, D. K., et al. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology, 10, 326.
  • Tshuva, E. Y., & Miller, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50846.
  • JPT Peptide Technologies. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • The Royal Society of Chemistry. (n.d.).
  • Wang, G., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(10), 916-925.
  • Li, F., & Li, X. (2022). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers in Chemistry, 10, 956417.
  • Hancock Lab. (n.d.).
  • ATCC. (n.d.).
  • Gaspar, D., et al. (2022). Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. International Journal of Molecular Sciences, 23(23), 15159.
  • ResearchGate. (n.d.). How to check the antimicrobial activity of the peptide that is in powder form?
  • protocols.io. (2023). MTT Assay protocol.
  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups.
  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
  • Taylor & Francis Online. (n.d.). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS.

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The Allyl Protecting Group in Peptide Synthesis: A Comparative Guide to Stability and Orthogonal Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. These temporary chemical modifications shield reactive functional groups on amino acids, preventing unwanted side reactions during the stepwise assembly of the peptide chain.[1][2] An ideal protecting group should be easy to introduce, stable throughout the synthesis, and selectively removable under mild conditions that do not compromise the integrity of the growing peptide or other protecting groups.[3] This latter property, known as orthogonality, is the cornerstone of modern peptide chemistry, enabling the synthesis of complex and modified peptides.[4]

Among the diverse arsenal of protecting groups available to the peptide chemist, the allyl-based protecting groups, such as the allyloxycarbonyl (Alloc) group for amines and the allyl ester for carboxylic acids, have carved out a significant niche.[5] This guide provides a comprehensive comparison of the stability of allyl-protected peptides with those bearing other common protecting groups, supported by an understanding of the underlying chemical principles and experimental methodologies.

The Principle of Orthogonal Protection in Peptide Synthesis

Solid-phase peptide synthesis (SPPS), the dominant methodology for peptide production, relies on a repeating cycle of deprotection and coupling steps.[3] The success of this process hinges on the use of at least two orthogonal protecting groups: a temporary protecting group for the α-amino group of the incoming amino acid and a set of more permanent protecting groups for the reactive side chains of certain amino acids.[1][4]

The most common strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches.[3] In the Boc/Bzl strategy, the acid-labile Boc group is used for the α-amino protection, while benzyl-based groups protect the side chains. In the more prevalent Fmoc/tBu strategy, the base-labile Fmoc group provides temporary protection, and acid-labile tert-butyl-based groups mask the side chains.[3] The allyl protecting group introduces a third dimension of orthogonality, as it is stable to both the acidic and basic conditions used to remove Boc/tBu and Fmoc groups, respectively.[5][6] Its removal is instead achieved under unique, mild conditions via palladium catalysis.[5][7]

Orthogonal_Protection cluster_deprotection Selective Deprotection Conditions cluster_PGs Protecting Groups (PG) Peptide Resin-Bound Peptide (Nα-PG1, SideChain-PG2, SideChain-PG3) Condition1 Condition A (e.g., Base) Peptide->Condition1 Removes PG1 Condition2 Condition B (e.g., Acid) Peptide->Condition2 Removes PG2 Condition3 Condition C (e.g., Pd(0)) Peptide->Condition3 Removes PG3 PG1 PG1: Fmoc PG2 PG2: tBu, Boc, Trt PG3 PG3: Alloc, Allyl

Figure 1: Orthogonal protection strategy in peptide synthesis.

Comparative Stability of Allyl vs. Other Common Protecting Groups

The utility of a protecting group is defined by its stability under a range of chemical conditions encountered during peptide synthesis. The allyl group exhibits a remarkable stability profile, rendering it an invaluable tool for complex peptide synthesis, such as the construction of cyclic or branched peptides.[6]

Protecting GroupStructureRemoval ConditionsStability to Piperidine (Fmoc Removal)Stability to TFA (Boc/tBu Removal)
Fmoc 9-Fluorenylmethyloxycarbonyl20% Piperidine in DMFLabile (cleaved in minutes)[][9]Stable
Boc tert-Butoxycarbonyl25-50% TFA in DCMStableLabile (cleaved in minutes)
Cbz (Z) BenzyloxycarbonylH₂/Pd, HBr/AcOHStableLabile to strong acid
tBu tert-ButylTFA-based cocktailsStableLabile
Trt TritylDilute TFAStableVery Labile
Alloc AllyloxycarbonylPd(PPh₃)₄ + ScavengerStable [5]Stable [5]
Allyl Ester AllylPd(PPh₃)₄ + ScavengerStable [5]Stable [5]

Causality Behind Stability:

  • Fmoc: The fluorenyl group's aromatic system stabilizes the dibenzofulvene byproduct formed upon deprotection with a secondary amine like piperidine, making it highly base-labile.[]

  • Boc/tBu/Trt: These groups are cleaved via an acid-catalyzed mechanism that generates a stable tertiary carbocation (tert-butyl or trityl cation).[4] The stability of this carbocation dictates the lability of the protecting group, with trityl being the most acid-sensitive.

  • Cbz (Z): The benzylic C-O bond is susceptible to hydrogenolysis or strong acids but is stable to the milder conditions used for Fmoc and Boc removal.

  • Alloc/Allyl: The stability of allyl-based protecting groups stems from the chemical inertness of the allyl group to both acids and bases commonly used in SPPS.[5] Cleavage requires a specific palladium(0) catalyst to form a π-allyl complex, a mechanism distinct from those of other protecting groups.[7][10]

The Mechanism of Allyl Deprotection: A Palladium-Catalyzed Process

The selective removal of allyl-based protecting groups is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[5][11] This process is highly efficient and proceeds under mild, neutral conditions, ensuring the preservation of other acid- or base-labile protecting groups.[7]

The deprotection mechanism involves the following key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the allyl-oxygen bond, forming a palladium(II) π-allyl complex.

  • Nucleophilic Attack: A scavenger molecule, such as phenylsilane (PhSiH₃), morpholine, or dimethylamine-borane complex, attacks the π-allyl complex.

  • Reductive Elimination: The scavenger becomes allylated, and the palladium(0) catalyst is regenerated, ready to participate in another catalytic cycle. The deprotected amine is released as an unstable carbamic acid, which decarboxylates to yield the free amine.

Allyl_Deprotection cluster_reactants Reactants cluster_products Products Peptide Peptide-NH-Alloc Intermediate [Peptide-NH-COO-Pd(II)(PPh₃)₂-π-allyl]⁺ Peptide->Intermediate Oxidative Addition Catalyst Pd(0)(PPh₃)₄ Catalyst->Intermediate Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Intermediate Deprotected_Peptide Peptide-NH₂ + CO₂ Intermediate->Deprotected_Peptide Nucleophilic Attack Allylated_Scavenger Allyl-Scavenger Intermediate->Allylated_Scavenger Regenerated_Catalyst Pd(0)(PPh₃)₄ Intermediate->Regenerated_Catalyst Reductive Elimination

Figure 2: Simplified mechanism of palladium-catalyzed Alloc deprotection.

Experimental Protocols

Protocol 1: On-Resin Deprotection of Alloc Group

This protocol describes a standard procedure for the removal of the Alloc protecting group from a resin-bound peptide.

Materials:

  • Peptidyl-resin with Alloc-protected amino acid(s)

  • Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptidyl-resin in DCM for 30 minutes.

  • Drain the solvent.

  • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin substitution) in DCM.

  • Add the catalyst solution to the resin and gently agitate for 5 minutes.

  • Prepare a solution of PhSiH₃ (25 equivalents relative to resin substitution) in DCM.

  • Add the phenylsilane solution to the resin and agitate for 30-60 minutes at room temperature.

  • Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test) or LC-MS analysis of a cleaved resin sample.

  • Once the reaction is complete, drain the deprotection cocktail.

  • Wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x) to remove all traces of the catalyst and scavenger.

  • The resin is now ready for the next coupling step or further modification.

Protocol 2: Comparative Stability Test of Protecting Groups

This experiment is designed to qualitatively assess the stability of different protecting groups under common deprotection conditions.

Materials:

  • Four batches of a resin-bound model peptide (e.g., H-Gly-X-Ala-Resin, where X is an amino acid protected with Fmoc, Boc, Trt, and Alloc respectively).

  • Deprotection Solution A: 20% (v/v) piperidine in DMF.

  • Deprotection Solution B: 50% (v/v) TFA in DCM.

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • HPLC system for analysis.

Procedure:

  • Divide each of the four resin batches into three equal portions.

  • Treatment 1 (Control): Cleave one portion of each resin batch directly with the cleavage cocktail. Analyze the crude peptide by HPLC to establish a baseline.

  • Treatment 2 (Piperidine Stability): Treat a second portion of each resin batch with Deprotection Solution A for 2 hours at room temperature. Wash the resin thoroughly with DMF and DCM, then cleave the peptide from the resin. Analyze the crude peptide by HPLC.

  • Treatment 3 (TFA Stability): Treat the third portion of each resin batch with Deprotection Solution B for 2 hours at room temperature. Wash the resin with DCM, neutralize with a DIEA solution, and then cleave the peptide from the resin. Analyze the crude peptide by HPLC.

  • Data Analysis: Compare the HPLC chromatograms from Treatments 2 and 3 with the control (Treatment 1). The appearance of a peak corresponding to the deprotected peptide in the chromatograms from the piperidine or TFA treatments indicates lability of the protecting group under those conditions. The Alloc-protected peptide should show no significant deprotection in either Treatment 2 or 3.

Conclusion

The allyl protecting group offers a distinct and highly valuable level of orthogonality in peptide synthesis. Its robust stability to both acidic and basic conditions, which are the cornerstones of the two major SPPS strategies, allows for the selective deprotection of other groups without affecting the allyl-protected residues. The mild and specific conditions required for its removal, via palladium catalysis, enable the synthesis of complex peptides with intricate architectures, such as cyclic peptides, branched peptides, and peptides with post-translational modifications. While the use of a palladium catalyst adds a step to the synthesis, the benefits of true orthogonality often outweigh this consideration, making the allyl protecting group an indispensable tool for advanced peptide chemistry.

References

  • aapptec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Allyl side chain protection in peptide synthesis.
  • ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Orthogonal ligation strategies for peptide and protein. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]

  • Google Patents. (n.d.). Automated allyl deprotection in solid-phase synthesis.
  • PNAS. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Waseda University. (n.d.). Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of allyl deprotection through catalytic palladium π-allyl.... Retrieved from [Link]

  • CEM. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Retrieved from [Link]

  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • WordPress. (n.d.). Metal- catalysed cleavage of allyl esters. Retrieved from [Link]

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The Strategic Application of H-Ala-OAll HCl in Modern Drug Discovery: A Comparative Guide to Allyl-Based Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of protecting groups is a critical decision that dictates the efficiency, purity, and ultimate success of synthesizing complex therapeutic peptides. Among the arsenal of available tools, L-Alanine allyl ester hydrochloride (H-Ala-OAll HCl) has emerged as a versatile building block, particularly valued for the unique advantages conferred by its allyl ester protecting group. This guide provides an in-depth, objective comparison of the applications of this compound and the broader allyl protection strategy against other common alternatives in drug discovery, supported by experimental insights and protocols.

The Principle of Orthogonality: A Cornerstone of Complex Peptide Synthesis

The synthesis of multifaceted peptides, such as those with cyclic structures, multiple disulfide bridges, or post-translational modifications, is contingent upon a robust orthogonal protection strategy.[1] In solid-phase peptide synthesis (SPPS), orthogonality allows for the selective removal of different classes of protecting groups under distinct chemical conditions, enabling precise, on-resin manipulations.[1] A typical peptide synthesis strategy involves three tiers of protecting groups:

  • Temporary Nα-amino protecting groups: Cleaved at each cycle of amino acid addition.

  • "Permanent" side-chain protecting groups: Removed during the final cleavage of the peptide from the solid support.

  • Semi-permanent side-chain protecting groups: Selectively removed for on-resin modifications like cyclization or branching.[1]

This compound falls into the latter two categories, where the allyl ester serves as a semi-permanent protecting group for the C-terminus or a side-chain carboxyl group, offering a third dimension of orthogonality in complex synthetic schemes.[1][2]

This compound: Chemical Properties and Strategic Advantages

This compound, with the chemical formula C6H11NO2·HCl, is the hydrochloride salt of the allyl ester of L-alanine.[3][4] Its utility in peptide synthesis stems from the properties of the allyl protecting group.

Key Advantages of Allyl Protection:

  • Orthogonality: The allyl group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, making it fully orthogonal to these two major SPPS strategies.[2]

  • Mild Deprotection: Cleavage of the allyl group is achieved under mild, neutral conditions using a palladium(0) catalyst, which preserves other acid- or base-labile protecting groups.[5][6] This is in stark contrast to the harsh acidic conditions required for benzyl (Bzl) group removal or the strong acid needed for tert-butyl (tBu) cleavage.[7]

  • Avoidance of Cationic Species: Allyl deprotection does not generate reactive carbocations, which can lead to unwanted side reactions with sensitive residues like tryptophan, methionine, and cysteine.[2]

Comparative Analysis of Carboxyl Protecting Groups

The selection of a carboxyl protecting group is a critical determinant of the synthetic strategy. Below is a comparison of the allyl ester with two other commonly used protecting groups: tert-butyl (tBu) and benzyl (Bzl) esters.

Protecting GroupStructure on γ-carboxylDeprotection ConditionsKey AdvantagesPotential Side Reactions
Allyl (All) -O-CH₂-CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃)[6]Orthogonal to both Fmoc and Boc strategies; mild, neutral deprotection conditions; no formation of reactive carbocations.[2]Potential for catalyst poisoning; requires careful removal of palladium catalyst.[8]
tert-Butyl (tBu) -O-C(CH₃)₃Strong acid (e.g., high concentration of TFA)[7]High stability to base-labile Fmoc deprotection; compatible with standard cleavage from many resins.[7]Formation of t-butyl cations that can alkylate sensitive residues; potential for pyroglutamate formation.[7]
Benzyl (Bzl) -O-CH₂-C₆H₅Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HF or TFMSA.[7]Orthogonal to acid- and base-labile protecting groups.[7]Requires specialized equipment for hydrogenation; strong acids can degrade sensitive peptides.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the application of this compound and the subsequent deprotection of the allyl group.

Workflow for Solid-Phase Peptide Synthesis Incorporating this compound

This workflow illustrates the incorporation of an allyl-protected amino acid into a peptide chain using a standard Fmoc/tBu strategy.

cluster_0 Resin Preparation cluster_1 Peptide Elongation cluster_2 Incorporation of H-Ala-OAll cluster_3 Final Steps Start Start with Rink Amide Resin Fmoc_Deprotection_1 Fmoc Deprotection (20% piperidine in DMF) Start->Fmoc_Deprotection_1 Washing_1 Wash with DMF and DCM Fmoc_Deprotection_1->Washing_1 Coupling_1 Couple Fmoc-AA-OH Washing_1->Coupling_1 Proceed to elongation Washing_2 Wash Coupling_1->Washing_2 Fmoc_Deprotection_2 Fmoc Deprotection Washing_2->Fmoc_Deprotection_2 Repeat Repeat for subsequent amino acids Fmoc_Deprotection_2->Repeat Coupling_H_Ala_OAll Couple Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH Repeat->Coupling_H_Ala_OAll At desired position Washing_3 Wash Coupling_H_Ala_OAll->Washing_3 Fmoc_Deprotection_3 Fmoc Deprotection Washing_3->Fmoc_Deprotection_3 Final_Cleavage Final Cleavage from Resin (e.g., TFA cocktail) Fmoc_Deprotection_3->Final_Cleavage After chain completion Purification Purify Peptide Final_Cleavage->Purification

Caption: Workflow for incorporating an allyl-protected amino acid in SPPS.

Protocol for On-Resin Allyl Group Deprotection

This protocol details the selective removal of an allyl ester from a resin-bound peptide, a crucial step for on-resin cyclization.[1]

Materials:

  • Peptide-resin containing an allyl-protected residue

  • Dichloromethane (DCM) or Chloroform (CHCl₃)[9]

  • Phenylsilane (PhSiH₃) or another suitable scavenger[6]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[6]

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM or CHCl₃ for 30 minutes.[9]

  • Inert Atmosphere: Place the reaction vessel under a gentle stream of nitrogen or argon.

  • Reagent Addition: To the swollen resin, add a solution of Pd(PPh₃)₄ (typically 0.15-0.3 equivalents based on resin substitution) in DCM.

  • Scavenger Addition: Add phenylsilane (typically 5-10 equivalents) to the reaction mixture.

  • Reaction: Gently agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress using a qualitative test (e.g., TNBSA test for primary amines if an Alloc group is also cleaved).

  • Washing: After completion, thoroughly wash the resin with DCM, DMF, and methanol to remove the palladium catalyst and scavenger byproducts.[1] The resin is now ready for the subsequent on-resin modification, such as lactam bridge formation.[1]

Microwave-Assisted Allyl Deprotection

Recent advancements have demonstrated that microwave irradiation can significantly accelerate the deprotection of allyl and Alloc groups, reducing reaction times and potentially improving efficiency.[8][10]

Caption: Comparison of conventional vs. microwave-assisted allyl deprotection.

Protocol for Microwave-Assisted Deprotection:

A study by Wilson et al. (2016) found that two 5-minute deprotections at 38°C in a microwave synthesizer were sufficient to remove all –Alloc and –OAllyl groups with >98% purity.[5] This method offers a significant advantage in terms of speed and simplicity.[5]

Applications in Drug Discovery: Case Studies

The use of this compound and the broader allyl protection strategy has been instrumental in the synthesis of complex peptide therapeutics.

  • Cyclic Peptides: On-resin cyclization is a common strategy to improve the metabolic stability and bioactivity of peptides.[5] The orthogonal nature of the allyl group allows for the selective deprotection of side chains, such as an aspartic acid (protected as an allyl ester) and a lysine (protected with Alloc), to facilitate on-resin lactam bridge formation.[1][5]

  • Peptide Libraries: The efficiency and reliability of palladium-mediated deprotection of Allyl/Alloc protecting groups make it a suitable method for preparing libraries of cyclic peptides for screening and lead optimization in drug discovery.[6]

Safety and Handling

This compound:

  • Causes skin and serious eye irritation.[4]

  • May cause respiratory irritation.[4]

  • Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

Hydrochloric Acid (General):

  • Hydrochloric acid is a strong, corrosive acid.[12][13]

  • Always add acid to water, not the other way around, to avoid a violent exothermic reaction.[12]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and metals.[12]

Conclusion

This compound, by virtue of its allyl ester protecting group, provides a powerful tool for the synthesis of complex peptides in drug discovery. Its orthogonality to standard Fmoc and Boc chemistries, coupled with mild deprotection conditions, allows for sophisticated molecular architectures that would be challenging to achieve with other protecting group strategies. While alternatives like tert-butyl and benzyl esters have their place, the allyl protection scheme offers a unique set of advantages, particularly for the synthesis of cyclic and other modified peptides. The advent of microwave-assisted deprotection further enhances the practicality and efficiency of this methodology, solidifying the role of this compound and related allyl-protected amino acids as indispensable reagents for the modern peptide chemist.

References

  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed. (2016). J Pept Sci, 22(10), 622-627. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published source.
  • Allyl side chain protection in peptide synthesis - Google P
  • Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - ResearchGate. (2016). J Pept Sci, 22(10), 622-627. [Link]

  • Exploring the Applications of L-Alanine Isopropyl Ester Hydrochloride in Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters - ACS Publications. (2015). Organic Letters, 27(12), 2891-2896. [Link]

  • Cross-reactivity studies involving H-D-Ala-OtBu.HCl - Benchchem. BenchChem.
  • to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil - ChemRxiv. ChemRxiv.
  • L-Alanine allyl ester hydrochloride - Chem-Impex. Chem-Impex. [Link]

  • This compound | C6H12ClNO2 | CID 56777047 - PubChem - NIH. PubChem. [Link]

  • Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry.
  • Using microwave heating to expedite your allyl ester or alloc deprotection | Biotage. (2023). Biotage. [Link]

  • H-Ala-OAll.HCl - 泰和伟业. T&W GROUP.
  • H-Ala-OAll.HCl - 泰和伟业. T&W GROUP.
  • A Comparative Guide to Glutamic Acid Side-Chain Protecting Groups in Peptide Synthesis - Benchchem. BenchChem.
  • Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Self-published source.
  • Standard Oper
  • A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis - Benchchem. BenchChem.
  • Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
  • Protecting Groups in Peptide Synthesis | Biosynth. Biosynth.
  • Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF - ResearchGate.
  • Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride - Benchchem. BenchChem.
  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis - LSU Scholarly Repository. LSU Scholarly Repository.
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH.
  • Safety Data Sheet - AA Blocks. (2025). AA Blocks.
  • Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • Hydrochloric acid - Wikipedia. Wikipedia.
  • Introduction to Peptide Synthesis - Master Organic Chemistry. (2019). Master Organic Chemistry.
  • Hydrochloric Acid | HCl Formula, Chemical Properties & Uses - Lesson - Study.com. Study.com.
  • The Science Behind Hydrochloric Acid | The Chemistry Blog - Chemical Suppliers. (2021). Chemical Suppliers.
  • SYNTHESIS HYDROCHLORIC ACID - Chimcomplex. Chimcomplex.
  • Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds - ACS Publications.
  • Enabling Peptide Ligation at Aromatic Junction Mimics via Native Chemical Ligation and Palladium-Mediated S-Arylation | Organic Letters - ACS Public

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling H-Ala-oall HCl

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. L-Alanine allyl ester hydrochloride (H-Ala-oall HCl) is a valuable building block in peptide synthesis and other pharmaceutical applications.[1] However, its safe and effective use hinges on a robust understanding of its hazard profile and the implementation of meticulous handling protocols. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound. Our approach moves beyond a simple checklist to instill a risk-based safety mindset, ensuring that every operational choice is a self-validating one.

Understanding the Hazard Profile: The 'Why' Behind the 'What'

A comprehensive safety strategy begins with a clear-eyed assessment of the specific risks posed by this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our foundational understanding.

According to data aggregated by the European Chemicals Agency (ECHA), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

These classifications are our primary directives. The molecule, an off-white powder[1], presents a particulate hazard, while its nature as a hydrochloride salt implies that in the presence of moisture, it can exhibit acidic and corrosive properties akin to hydrochloric acid, which is known to be destructive to tissue and mucous membranes.[3][4] Furthermore, the allyl ester moiety, while integral to its synthetic utility, belongs to a class of compounds that requires careful handling to prevent unintended reactions or exposure.[5][6]

Therefore, our PPE strategy is designed to create a multi-layered barrier against these specific, well-defined risks: dermal contact, ocular exposure, and inhalation.

Core PPE Ensemble for Low-Volume, Controlled Operations

For routine laboratory tasks involving small quantities (typically in the milligram to low-gram range) conducted within a certified chemical fume hood, a standard PPE ensemble is required. The principle here is containment and primary barrier protection.

  • Eye and Face Protection: Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.

    • Mandatory: ANSI Z87.1-rated chemical splash goggles are required to form a seal around the eyes, protecting from airborne particulates and accidental splashes.[7]

    • Recommended for Solution Handling: When preparing solutions or performing liquid transfers, the use of a full face shield over chemical splash goggles is best practice to protect against splashes to the entire face.[4][8]

  • Hand Protection: To mitigate the risk of skin irritation (H315), appropriate chemical-resistant gloves are essential.

    • Primary Choice: Nitrile gloves provide excellent protection against incidental contact with fine powders and a wide range of chemical solutions. They offer a good balance of chemical resistance and dexterity.

    • Protocol: Always inspect gloves for tears or punctures before use. For any procedure lasting more than 30 minutes or involving significant solvent use, consider double-gloving or selecting thicker, chemical-specific gloves (e.g., butyl rubber for corrosive materials), consulting the manufacturer's compatibility data.[4]

  • Body Protection: A clean, properly fitting lab coat is the minimum requirement.

    • Specification: The lab coat should be flame-resistant with long sleeves and snap or button closures that are fully fastened. This protects the skin and personal clothing from coming into contact with dust or minor spills.[4]

PPE Escalation for High-Risk Scenarios

Certain operations significantly increase the potential for exposure and demand an escalation in PPE. These include handling larger quantities (multi-gram to kilogram scale), procedures with a high likelihood of generating dust or aerosols (e.g., sonication, vigorous mixing), and all spill cleanup activities.

  • Respiratory Protection: The H335 classification ("May cause respiratory irritation") is the critical driver for this control.

    • When Required: Any activity performed outside of a chemical fume hood or any procedure inside a hood with a high potential for aerosolization necessitates respiratory protection.

    • Specification: A NIOSH-approved air-purifying respirator is required. For this compound, a combination cartridge is recommended, providing protection against both particulates (P100 filter) and acid gases/organic vapors, to address both the solid nature of the compound and the potential for off-gassing from the hydrochloride and allyl ester components.[8] A proper fit test is mandatory for all users of tight-fitting respirators.

  • Enhanced Body Protection: For large-scale work or spill response, a standard lab coat offers insufficient protection.

    • Specification: A chemical-resistant apron, worn over the lab coat, provides an additional barrier against splashes and spills of solutions.[4] In situations with a high risk of significant contamination, disposable coveralls (e.g., Tyvek) should be considered.

The following table summarizes the recommended PPE based on the operational risk level.

TaskRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g in fume hood) LowChemical Splash GogglesNitrile GlovesLab Coat (fastened)Not required
Preparing Dilute Solution Low-MediumGoggles & Face ShieldNitrile GlovesLab Coat (fastened)Not required in fume hood
Large-Scale Reaction (>50g) HighGoggles & Face ShieldDouble-Gloved (Nitrile) or heavier-duty glovesLab Coat & Chemical-Resistant ApronRequired (Air-Purifying Respirator with P100/Acid Gas/Organic Vapor Cartridge)
Spill Cleanup HighGoggles & Face ShieldHeavy-Duty Chemical Gloves (e.g., Butyl Rubber)Chemical-Resistant Apron or Disposable CoverallsRequired (Air-Purifying Respirator with P100/Acid Gas/Organic Vapor Cartridge)

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. Contamination during the removal process can negate all prior precautions.

Step-by-Step Donning (Putting On) Protocol:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Body Protection: Don the lab coat and/or apron. Fasten all closures.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye/Face Protection: Put on chemical splash goggles, adjusting for a snug fit. If needed, place the face shield over the goggles.

  • Hand Protection: Don your gloves. If double-gloving, don the inner pair first, followed by the outer pair, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.

Step-by-Step Doffing (Taking Off) Protocol:

The goal is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Outer Gloves/Apron: If worn, remove the disposable apron and the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield and goggles from the back of your head, avoiding touching the front surfaces. Place them in a designated area for decontamination.

  • Lab Coat: Unfasten the lab coat and roll it away from your body, turning it inside out to contain any surface contamination. Place it in the appropriate bin for laundering.

  • Respirator: Remove the respirator from behind.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Final Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Disposal Plan:

All disposable PPE used during the handling of this compound (gloves, disposable aprons, etc.) must be considered chemically contaminated waste.

  • Collection: Place all used disposable PPE directly into a clearly labeled, sealed hazardous waste bag or container within the laboratory.

  • Disposal: The container must be disposed of through your institution's official chemical waste management program. Do not discard it in regular trash.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This workflow ensures that the protective measures are directly proportional to the risks of the specific task being performed.

PPE_Workflow start Task Assessment: Handling this compound q_location Is task performed in a certified chemical fume hood? start->q_location q_scale Is the quantity >50g or is there a high potential for dust/aerosol? q_location->q_scale Yes outside_hood STOP! Re-evaluate procedure. Work in hood is mandatory. q_location->outside_hood No ppe_standard Standard PPE Ensemble: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat q_scale->ppe_standard No ppe_enhanced_resp High-Risk PPE Ensemble: - Goggles & Face Shield - Double/Heavy-Duty Gloves - Apron/Coveralls - Air-Purifying Respirator q_scale->ppe_enhanced_resp Yes ppe_enhanced_face Add Face Shield ppe_standard->ppe_enhanced_face Is task a liquid transfer?

Caption: PPE selection workflow for this compound handling.

References

  • This compound | C6H12ClNO2. PubChem, National Institutes of Health. [Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Safety Data Sheet: Hydrochloric acid. Carl ROTH. [Link]

  • Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. AAPPTec. [Link]

  • HAZARD SUMMARY - ALLYL CHLOROCARBONATE. New Jersey Department of Health. [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]

  • Ester Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Safety Data Sheet - H-Thr(tbu)-allyl ester hcl. AA Blocks. [Link]

  • Hydrochloric Acid SOP. University of California, Santa Barbara. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.